Product packaging for Bis(dichlorosilyl)methane(Cat. No.:CAS No. 18081-42-0)

Bis(dichlorosilyl)methane

Cat. No.: B095708
CAS No.: 18081-42-0
M. Wt: 212 g/mol
InChI Key: MJDRMXBTLIZHHH-UHFFFAOYSA-N
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Description

Bis(dichlorosilyl)methane is a useful research compound. Its molecular formula is CH2Cl4Si2 and its molecular weight is 212 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl4Si2 B095708 Bis(dichlorosilyl)methane CAS No. 18081-42-0

Properties

InChI

InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDRMXBTLIZHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](Cl)Cl)[Si](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18081-42-0
Record name Bis(dichlorosilyl)methane
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Foundational & Exploratory

Unveiling the Electronic Landscape of Bis(dichlorosilyl)methane: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane, with the chemical formula CH₂(SiHCl₂)₂, is a molecule of significant interest in organosilicon chemistry. Its bifunctional nature, characterized by two dichlorosilyl groups attached to a central methylene bridge, makes it a versatile precursor for the synthesis of advanced materials, including polymers and ceramics. Understanding the electronic structure of this compound is paramount for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of this compound and similar organosilicon compounds. While specific experimental and theoretical data for this exact molecule are not extensively available in peer-reviewed literature, this paper outlines the established computational methodologies and presents illustrative data from related molecules to illuminate its expected electronic characteristics.

Computational Methodologies: A Standard Protocol

Theoretical studies on the electronic structure of organosilicon compounds like this compound predominantly employ quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. A typical computational protocol involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. Common DFT functionals for this purpose include B3LYP, often paired with a basis set such as 6-31G(d) to adequately describe the electronic environment of silicon and chlorine atoms.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequencies can also be compared with experimental infrared and Raman spectra for validation of the computational model.

  • Electronic Property Calculation: Once the optimized geometry is confirmed, a range of electronic properties are calculated to describe the molecule's electronic structure. These include the distribution of electrons, molecular orbital energies, and electrostatic potential.

The following diagram illustrates a typical workflow for the theoretical study of this compound's electronic structure.

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output & Analysis Molecular_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Molecular_Structure->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Property Calculation Frequency_Analysis->Electronic_Properties Vibrational_Spectra Vibrational Frequencies (IR/Raman Spectra) Frequency_Analysis->Vibrational_Spectra Electronic_Data Electronic Properties (MOs, Charges, ESP) Electronic_Properties->Electronic_Data

A typical workflow for the computational study of molecular electronic structure.

Predicted Electronic Properties of this compound

Based on the principles of computational chemistry and data from related molecules, we can predict the key electronic properties of this compound. The following table summarizes these properties and their significance. Illustrative values are provided for simpler, related molecules where available in the literature to provide context.

PropertySignificanceIllustrative Example (Molecule) & Value
Optimized Geometry
Si-C Bond LengthRepresents the distance between the silicon and central carbon atoms. Shorter bond lengths can indicate stronger bonds.Expected to be in the range of 1.85 - 1.95 Å, typical for Si-C single bonds.
Si-Cl Bond LengthThe distance between silicon and chlorine atoms. This bond is highly polar and reactive.In dichlorosilane (SiH₂Cl₂), the Si-Cl bond length is approximately 2.03 Å.
Si-H Bond LengthThe distance between silicon and hydrogen atoms.In dichlorosilane (SiH₂Cl₂), the Si-H bond length is approximately 1.48 Å.
∠CSiC Bond AngleThe angle between the two silicon atoms and the central carbon. This will be close to the tetrahedral angle.Expected to be around 109.5°.
Electronic Distribution
Mulliken Atomic ChargesProvides an estimation of the partial charge on each atom, indicating the degree of electron transfer between atoms in a bond.[1]In chlorosilanes, the silicon atom is expected to have a significant positive charge due to the high electronegativity of chlorine. Hydrogen atoms bonded to silicon will have a small negative charge, while the central carbon will also be slightly negative.[2][3]
Dipole MomentA measure of the overall polarity of the molecule. A non-zero dipole moment indicates an asymmetric distribution of charge.Due to the presence of polar Si-Cl bonds and the molecular geometry, this compound is expected to have a significant net dipole moment. Dichlorosilane (SiH₂Cl₂) is a polar molecule.[4]
Molecular Orbitals
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons (nucleophilicity).The HOMO is likely to be localized on the p-orbitals of the chlorine atoms and the Si-C bonding orbitals.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons (electrophilicity).The LUMO is expected to be an anti-bonding orbital, likely associated with the Si-Cl bonds, making the silicon atoms susceptible to nucleophilic attack.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity.The presence of electronegative chlorine atoms is expected to lower the LUMO energy, resulting in a moderate HOMO-LUMO gap, indicative of a reactive molecule.

Key Electronic Features and Reactivity

The electronic structure of this compound is dominated by the strong inductive effect of the four chlorine atoms. This effect polarizes the Si-Cl bonds, creating electrophilic silicon centers and making the molecule susceptible to nucleophilic attack. This is a key factor in its utility as a precursor in chemical synthesis.

The central methylene group acts as a flexible bridge between the two silyl moieties. The Si-C bonds are also polarized, though to a lesser extent than the Si-Cl bonds. The overall electronic landscape suggests that the primary sites for chemical reactions will be the silicon atoms.

The following diagram provides a conceptual illustration of the key electronic features of this compound.

Conceptual diagram of the electronic features of this compound.

Conclusion

While a dedicated, in-depth theoretical study on the electronic structure of this compound with comprehensive published data is currently lacking, established computational methodologies provide a robust framework for its investigation. Through methods like Density Functional Theory, a detailed understanding of its molecular geometry, electronic distribution, and molecular orbitals can be achieved. The anticipated electronic features, primarily driven by the strong inductive effects of the chlorine substituents, point towards highly electrophilic silicon centers, which rationalizes its reactivity and role as a versatile precursor in materials science. For researchers and professionals in drug development, understanding these fundamental electronic properties is crucial for designing novel molecules with tailored reactivity and for predicting their interactions in biological systems, should silicon-based compounds find such applications. Further dedicated computational and experimental studies are warranted to fully elucidate the rich electronic landscape of this important organosilicon compound.

References

Spectroscopic Data Interpretation of Bis(dichlorosilyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of bis(dichlorosilyl)methane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of specific experimental data in public literature for this compound, this guide presents expected spectroscopic values based on the analysis of structurally related compounds. Detailed experimental protocols for handling this moisture-sensitive compound during spectroscopic analysis are also provided.

Introduction

This compound, with the chemical formula CH₂(SiHCl₂)₂, is a valuable precursor in organosilicon chemistry.[1] Its bifunctional nature, containing two reactive dichlorosilyl groups, makes it a key building block for polymers and dendritic frameworks.[2] Accurate structural elucidation and purity assessment are paramount, for which NMR and IR spectroscopy are indispensable tools.[1] This guide outlines the expected spectroscopic signatures of this compound and provides robust protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR chemical shifts and IR vibrational frequencies for this compound. These values are estimations derived from data reported for analogous compounds and general spectroscopic principles.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling InformationNotes
¹H NMR
Si-H ~ 4.5 - 5.5Triplet¹J(Si,H) is expectedThe chemical shift is influenced by the electronegative chlorine atoms.
C-H~ 1.3 - 1.9QuintetJ(H,H) coupling with Si-H protonsBased on data from bis(trichlorosilyl)methane (~1.85 ppm) and bis(methyldichlorosilyl)methane (1.29 ppm).[1]
¹³C NMR
C H₂~ 10 - 20Triplet¹J(C,H) couplingThe exact shift will depend on the solvent and concentration.
²⁹Si NMR
Si HCl₂~ -10 to 10Doublet of triplets¹J(Si,H) and ²J(Si,H) couplingHighly sensitive to the electronic environment; the presence of two chlorine atoms and a hydrogen atom results in a characteristic chemical shift.[1]

Note: All predicted chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityFunctional Group
Si-H Stretch2100 - 2260StrongDichlorosilyl
C-H Stretch (asymmetric)~ 2960MediumMethylene
C-H Stretch (symmetric)~ 2850MediumMethylene
C-H Bend (Scissoring)~ 1450MediumMethylene
Si-Cl Stretch450 - 650StrongDichlorosilyl

Experimental Protocols

This compound is highly sensitive to moisture, necessitating handling under an inert atmosphere to prevent hydrolysis.[1]

NMR Spectroscopy of Air- and Moisture-Sensitive Compounds

Objective: To obtain high-resolution NMR spectra of this compound while preventing its degradation.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃) stored over molecular sieves

  • High-quality 5 mm NMR tubes, oven-dried and cooled under vacuum

  • Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)

  • Gas-tight syringes and septa

  • NMR spectrometer

Procedure:

  • Preparation of the NMR Tube: Ensure the NMR tube and cap are thoroughly dried in an oven at >120°C for several hours and then cooled in a desiccator or under vacuum.

  • Sample Preparation in a Glovebox: a. Transfer the dried NMR tube, cap, deuterated solvent, and this compound into an inert atmosphere glovebox. b. Using a clean, dry pipette, add approximately 0.5-0.6 mL of the anhydrous deuterated solvent to the NMR tube. c. Carefully add the desired amount of this compound (typically 5-20 mg for ¹H NMR) to the solvent in the NMR tube. d. Securely cap the NMR tube. e. Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous. f. For enhanced sealing, the cap may be wrapped with Parafilm.

  • Sample Preparation using a Schlenk Line: a. Place the dried NMR tube under an inert atmosphere on the Schlenk line. b. Using a gas-tight syringe, transfer the anhydrous deuterated solvent into the NMR tube. c. In a separate flask under an inert atmosphere, prepare a stock solution of this compound in the same deuterated solvent. d. Using a clean, dry syringe, transfer the required amount of the stock solution to the NMR tube. e. Seal the NMR tube with a septum and cap, and then wrap with Parafilm.

  • Data Acquisition: a. Wipe the outside of the sealed NMR tube to remove any contaminants before inserting it into the spectrometer. b. Acquire the ¹H, ¹³C, and ²⁹Si NMR spectra according to standard instrument procedures.

FTIR Spectroscopy of Air- and Moisture-Sensitive Compounds

Objective: To obtain a high-quality infrared spectrum of this compound free from atmospheric water interference.

Materials:

  • This compound

  • Anhydrous solvent for solution-state IR (e.g., hexane, CCl₄), if applicable

  • FTIR spectrometer with a purged sample compartment

  • Sealed liquid transmission cell (e.g., with KBr or NaCl windows) or an Attenuated Total Reflectance (ATR) accessory within a glovebox

  • Gas-tight syringes

Procedure:

  • Instrument Purging: Purge the sample compartment of the FTIR spectrometer with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to analysis to minimize atmospheric H₂O and CO₂ absorption bands.

  • Sample Preparation and Analysis (Sealed Cell): a. Inside a glovebox, inject the liquid this compound into a sealed liquid transmission cell using a gas-tight syringe. b. Ensure the cell is properly sealed to prevent leakage or exposure to the atmosphere. c. Quickly transfer the sealed cell to the purged FTIR sample compartment. d. Collect a background spectrum of the empty, sealed cell. e. Acquire the sample spectrum.

  • Sample Preparation and Analysis (ATR in Glovebox): a. If an ATR accessory is housed within a glovebox, directly apply a drop of this compound onto the ATR crystal. b. Collect the spectrum. c. Clean the ATR crystal thoroughly with an appropriate dry solvent after analysis.

  • Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Seal Seal in NMR Tube or IR Cell Dissolve->Seal NMR_acq Acquire NMR Spectra (¹H, ¹³C, ²⁹Si) Seal->NMR_acq To NMR Spectrometer IR_acq Acquire IR Spectrum Seal->IR_acq To FTIR Spectrometer NMR_data Analyze NMR Data: Chemical Shifts, Multiplicity, Coupling NMR_acq->NMR_data IR_data Analyze IR Data: Vibrational Frequencies, Functional Groups IR_acq->IR_data Structure_confirm Structure Confirmation NMR_data->Structure_confirm IR_data->Structure_confirm

Caption: Workflow for Spectroscopic Analysis of this compound.

This comprehensive approach, combining careful handling techniques with systematic data interpretation, is essential for the accurate and reliable characterization of this compound, thereby facilitating its application in research and development.

References

Bis(dichlorosilyl)methane CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(dichlorosilyl)methane, a key intermediate in organosilicon chemistry. This document details its chemical properties, synthesis, and reactivity, offering valuable information for professionals in research and development.

Chemical Identity and Properties

This compound, with the CAS number 18081-42-0 , is a versatile bifunctional organosilicon compound.[1][2][3] Its structure features two dichlorosilyl groups attached to a central methylene bridge.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 18081-42-0[1][2][3]
Molecular Formula CH₂Cl₄Si₂[2]
Molecular Weight 212.0 g/mol [1][2]
Appearance Colorless liquid[1]
Refractive Index (n₂₀/D) 1.468[1]
Boiling Point Not specified[1]
Melting Point Not specified
Density Not specified[1]
InChI Key MJDRMXBTLIZHHH-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary industrial synthesis of this compound is a modified "direct process," a cornerstone of organosilicon chemistry.[1] This process involves the reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl) in the presence of a copper catalyst.[1]

The addition of hydrogen chloride is a critical optimization that suppresses the decomposition of methylene chloride and reduces the formation of undesirable polymeric carbosilanes.[1] The reaction is typically carried out in a stirred bed reactor at temperatures ranging from 260 to 340°C.[4] Research has indicated that an optimal molar ratio of methylene chloride to hydrogen chloride for the synthesis is 1:4.[1] This process yields this compound and (dichlorosilyl)(trichlorosilyl)methane as the major products.[1]

Experimental Protocol: Direct Synthesis

The following is a representative experimental protocol for the synthesis of this compound based on the direct process.

Materials:

  • Elemental silicon powder

  • Copper catalyst

  • Methylene chloride (CH₂Cl₂)

  • Hydrogen chloride (HCl) gas

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Stirred bed reactor equipped with a gas inlet, outlet, and temperature control system

  • Condenser and collection flask

  • Distillation apparatus

Procedure:

  • The stirred bed reactor is charged with elemental silicon powder and a copper catalyst under an inert atmosphere.

  • The reactor is heated to the reaction temperature, typically between 260°C and 340°C.

  • A gaseous mixture of methylene chloride and hydrogen chloride, with a molar ratio of approximately 1:4, is introduced into the reactor.

  • The reaction is allowed to proceed, and the volatile products are passed through a condenser and collected.

  • The collected crude product, a mixture of chlorosilanes, is then purified by fractional distillation to isolate this compound.

Synthesis_of_Bis_dichlorosilyl_methane Si Elemental Silicon (Si) Reactor Stirred Bed Reactor 260-340°C Si->Reactor CH2Cl2 Methylene Chloride (CH₂Cl₂) CH2Cl2->Reactor HCl Hydrogen Chloride (HCl) HCl->Reactor Product_mixture Crude Product Mixture Reactor->Product_mixture Distillation Catalyst Copper Catalyst Catalyst->Reactor BDCSM This compound Product_mixture->BDCSM Other_products Other Chlorosilanes Product_mixture->Other_products

Caption: Direct Synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the highly susceptible silicon-chlorine (Si-Cl) bonds, which are prone to nucleophilic substitution. This reactivity makes it a valuable precursor for a wide range of organosilicon compounds and materials.

Nucleophilic Substitution Reactions

The Si-Cl bonds can be readily cleaved by various nucleophiles, allowing for the introduction of different functional groups.

  • Alcoholysis: Reaction with alcohols (ROH) in the presence of a hydrogen chloride scavenger (e.g., a tertiary amine) yields bis(dialkoxysilyl)methanes. These derivatives are important intermediates in the synthesis of silicon-containing polymers and materials.

  • Aminolysis: Reaction with primary or secondary amines (R₂NH) results in the formation of bis(diaminosilyl)methanes.

Experimental Protocol: General Nucleophilic Substitution (Alcoholysis Example)

The following is a generalized experimental protocol for the alcoholysis of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous non-polar solvent (e.g., toluene or hexane)

  • Tertiary amine (e.g., triethylamine)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

  • Filtration apparatus

Procedure:

  • A solution of this compound in an anhydrous non-polar solvent is prepared in the three-neck flask under an inert atmosphere.

  • A solution of the alcohol and a tertiary amine in the same solvent is added dropwise to the stirred solution of this compound at a controlled temperature (typically 0°C to room temperature).

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

  • The resulting mixture, containing the product and the amine hydrochloride salt, is filtered to remove the salt.

  • The solvent is removed from the filtrate under reduced pressure, and the resulting crude product can be further purified by distillation.

Nucleophilic_Substitution BDCSM This compound Reaction Nucleophilic Substitution BDCSM->Reaction Nucleophile Nucleophile (e.g., ROH, R₂NH) Nucleophile->Reaction Substituted_Product Substituted Product (e.g., Bis(dialkoxysilyl)methane) Reaction->Substituted_Product Byproduct Byproduct (e.g., HCl) Reaction->Byproduct

Caption: General Nucleophilic Substitution of this compound.

Applications in Materials Science

A significant application of this compound is as a monomer for the synthesis of polycarbosilanes. These polymers serve as precursors to silicon carbide (SiC) fibers, which are known for their high strength and thermal stability, making them valuable in the aerospace and other high-performance industries.[1] The bifunctional nature of this compound allows it to act as a cross-linking agent in polymer chemistry.

References

Bis(dichlorosilyl)methane: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane is a highly reactive organosilicon compound with the molecular formula CH₂Cl₄Si₂.[1][2][3][4][5] Its structure is characterized by a central methylene group bonded to two dichlorosilyl (-SiHCl₂) groups.[4] This bifunctional nature makes it a valuable precursor in the synthesis of various organosilicon compounds, including polymers and dendrimers, and as a cross-linking agent in polymer chemistry.[2][4] The presence of reactive silicon-chlorine (Si-Cl) bonds allows for versatile chemical modifications, rendering it a significant building block in materials science and synthetic chemistry.[2][4]

Molecular Formula and Structure

The molecular formula of this compound is CH₂Cl₄Si₂ .[1][2][3][4][5] The molecule consists of a central carbon atom bonded to two hydrogen atoms and two silicon atoms. Each silicon atom is, in turn, bonded to two chlorine atoms and one hydrogen atom.

Molecular Structure Diagram

G C C H1 H C->H1 H2 H C->H2 Si1 Si C->Si1 Si2 Si C->Si2 Cl1 Cl Si1->Cl1 Cl2 Cl Si1->Cl2 Cl3 Cl Si2->Cl3 Cl4 Cl Si2->Cl4

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula CH₂Cl₄Si₂[1][2][3][4][5]
Molecular Weight 212.0 g/mol [1][2]
CAS Number 18081-42-0[1][2]
Appearance Colorless liquid[2][4]
Density 1.36 g/cm³[5]
Refractive Index (n₂₀/D) 1.468[2]
SMILES C(--INVALID-LINK--Cl)--INVALID-LINK--Cl[1][3][5]

Synthesis and Reactivity

Synthesis

The primary industrial route for synthesizing this compound is the direct process , also known as the Rochow reaction.[2] This method involves the reaction of elemental silicon with chlorinated methanes, such as methylene chloride (CH₂Cl₂), at elevated temperatures in the presence of a copper catalyst.[2]

A significant advancement in this synthesis was the discovery that co-feeding hydrogen chloride (HCl) with methylene chloride enhances the yield of bis(silyl)methanes.[1] Research has indicated that an optimal molar ratio of methylene chloride to hydrogen chloride is 1:4 for this synthesis.[1] The addition of HCl is believed to suppress the decomposition of methylene chloride and reduce the formation of undesirable polymeric carbosilanes.[2]

Reactivity

The chemistry of this compound is dominated by the high reactivity of its silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, making the compound a versatile precursor for a wide range of derivatives.[2][4]

  • Nucleophilic Substitution: Reagents such as alcohols, amines, and organometallic compounds can readily displace the chlorine atoms to form new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, respectively.[2][4]

  • Moisture Sensitivity: Due to the reactivity of the Si-Cl bonds, this compound is sensitive to moisture and will hydrolyze. Therefore, it must be handled under inert atmospheric conditions.[2]

  • Polymerization: Its bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to the formation of polycarbosilanes.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy (¹H, ¹³C, and ²⁹Si) is a primary tool for the structural elucidation and purity assessment of this compound.

Objective: To confirm the molecular structure by identifying the chemical environments of the hydrogen, carbon, and silicon nuclei.

Methodology:

  • Sample Preparation: A small amount of the liquid this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Due to its moisture sensitivity, this should be performed in a glovebox or under an inert atmosphere.

  • Instrumentation: The sample is placed in a high-field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard proton spectrum is acquired. The spectrum is expected to show a singlet for the two equivalent protons of the central methylene (CH₂) group.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify the carbon signal of the methylene group.

    • ²⁹Si NMR: A ²⁹Si NMR spectrum is acquired to observe the signal from the two equivalent silicon atoms. An external standard, such as tetramethylsilane (TMS), is used for chemical shift referencing.

  • Data Analysis: The chemical shifts, peak integrations, and coupling patterns (if any) are analyzed to confirm the structure. For this compound, the simplicity of the spectra, reflecting the molecule's symmetry, is a key diagnostic feature.[2]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups and bonding within the molecule.

Objective: To identify the characteristic vibrational modes of the Si-Cl, Si-H, C-H, and Si-C bonds.

Methodology:

  • Sample Preparation:

    • FTIR: A thin film of the liquid sample is placed between two salt plates (e.g., KBr or NaCl), or an Attenuated Total Reflectance (ATR) accessory is used.

    • FT-Raman: The liquid sample is placed in a glass capillary tube.

  • Instrumentation: The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.

  • Data Acquisition: Spectra are recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The observed absorption (IR) and scattering (Raman) bands are assigned to specific molecular vibrations.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from synthesis to characterization and subsequent application of this compound.

G Reactants Elemental Silicon (Si) Methylene Chloride (CH2Cl2) Hydrogen Chloride (HCl) Synthesis Direct Process Synthesis (Copper Catalyst, ~280°C) Reactants->Synthesis Product Crude this compound Synthesis->Product Purification Distillation Product->Purification PureProduct Pure this compound Purification->PureProduct Characterization Structural Characterization (NMR, IR, Raman) PureProduct->Characterization Applications Applications (Polymer Synthesis, Derivatization) PureProduct->Applications

Caption: Synthesis and application workflow for this compound.

References

An In-depth Technical Guide on the Reaction Mechanism of Bis(dichlorosilyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane, a bifunctional organosilicon compound, serves as a critical precursor in the synthesis of advanced materials, including polycarbosilanes and silicon-based polymers. Its unique structure, featuring a central methylene bridge between two dichlorosilyl groups, allows for its use as a monomer and a cross-linking agent. This guide provides a comprehensive overview of the primary synthesis routes for this compound, delving into their reaction mechanisms, experimental protocols, and quantitative data.

Core Synthesis Methodologies

There are two principal methods for the synthesis of this compound: the direct process (also known as the Müller-Rochow process) and the reaction of chloroform with trichlorosilane.

The Direct Process: Reaction of Elemental Silicon with Methylene Chloride

The direct process involves the copper-catalyzed reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl). This method is a cornerstone of industrial organosilicon chemistry.[1]

The mechanism of the direct process is complex and not entirely understood, but it is widely accepted that the formation of a copper-silicon intermetallic, specifically the η-phase (Cu₃Si), is a crucial step.[2] This alloy is believed to be the catalytically active species.

The proposed mechanism involves the following key stages:

  • Formation of the Active Catalyst: In the presence of a copper catalyst, elemental silicon reacts to form a Cu₃Si alloy on the silicon surface at elevated temperatures.

  • Adsorption and Dissociation: Methylene chloride and hydrogen chloride adsorb onto the surface of the catalytically active mass. The C-Cl and H-Cl bonds are believed to be weakened or cleaved upon adsorption.

  • Si-C and Si-H Bond Formation: The reaction proceeds through a series of steps where Si-C and Si-H bonds are formed. The presence of HCl is critical as it facilitates the formation of Si-H bonds and suppresses the decomposition of methylene chloride, which can otherwise lead to the formation of undesirable polymeric carbosilanes.[1]

  • Product Formation and Desorption: The primary products, this compound and (dichlorosilyl)(trichlorosilyl)methane, are formed and desorb from the surface. Bis(trichlorosilyl)methane is typically a minor product.[1]

A significant challenge in the direct synthesis is the formation of byproducts, primarily polymeric carbosilanes, which can deactivate the catalyst.[1] The decomposition of methylene chloride at high temperatures is the main source of these byproducts. The co-feeding of hydrogen chloride has been shown to effectively suppress these side reactions.[1]

ParameterOptimal Value/RangeReference
Reaction Temperature260-340°C[3]
CH₂Cl₂:HCl Molar Ratio1:4[1]
CatalystCopper[1]
Synthesis from Chloroform and Trichlorosilane

An alternative route to bis(silyl)methanes involves the reaction of a polychloromethane, such as chloroform (CHCl₃), with a hydrosilane, like trichlorosilane (HSiCl₃), in the presence of a catalyst. This method can be adapted to produce this compound, although the direct product is often the more highly chlorinated bis(trichlorosilyl)methane, which can be subsequently modified.

This reaction is believed to proceed via the formation of a highly reactive silyl anion intermediate. The catalyst, typically a quaternary phosphonium salt or a tertiary amine, plays a crucial role in activating the trichlorosilane.

  • Formation of the Silyl Anion: The catalyst facilitates the deprotonation of trichlorosilane, generating the nucleophilic trichlorosilyl anion (SiCl₃⁻).

  • Nucleophilic Attack: The trichlorosilyl anion then attacks the carbon atom of the chloroform molecule, displacing a chloride ion and forming a silicon-carbon bond.

  • Sequential Substitution: This process can occur sequentially, with multiple chlorine atoms on the methane core being replaced by trichlorosilyl groups.

Experimental Protocols

Detailed Methodology for the Synthesis of Bis(trichlorosilyl)methane (Analogous to this compound Synthesis)

The following protocol is adapted from a patented procedure for the synthesis of bis(trichlorosilyl)methane, which serves as a valuable reference for the synthesis of related bis(silyl)methanes.[4]

Materials and Equipment:

  • 4-liter capacity stainless steel high-pressure reactor

  • Nitrogen source for inert atmosphere

  • Distillation apparatus for purification

  • Tetrabutylphosphonium chloride (catalyst)

  • Chloroform (CHCl₃)

  • Trichlorosilane (HSiCl₃)

Procedure:

  • Dry a 4-liter stainless steel high-pressure reactor under a nitrogen atmosphere.

  • To the reactor, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane.[4]

  • Seal the reaction vessel and heat to 150°C for 2 hours.[4]

  • After the reaction is complete, cool the reactor to room temperature.

  • Distill the reaction mixture under reduced pressure to isolate the product.

  • The reported yield for bis(trichlorosilyl)methane using this method is 52.6%.[4]

Mandatory Visualizations

Reaction Pathway for the Direct Synthesis of this compound

G cluster_reactants Reactants cluster_products Products Si Elemental Silicon (Si) ActiveMass Active Contact Mass (Cu₃Si) Si->ActiveMass Heat CH2Cl2 Methylene Chloride (CH₂Cl₂) Product1 This compound (CH₂(SiHCl₂)₂) CH2Cl2->Product1 260-340°C Product2 (Dichlorosilyl)(trichlorosilyl)methane (Cl₂HSiCH₂SiCl₃) CH2Cl2->Product2 Byproducts Polymeric Carbosilanes CH2Cl2->Byproducts Decomposition HCl Hydrogen Chloride (HCl) HCl->Product1 260-340°C HCl->Product2 Catalyst Copper Catalyst (Cu) Catalyst->ActiveMass Heat ActiveMass->Product1 260-340°C ActiveMass->Product2

Caption: Direct synthesis of this compound from elemental silicon.

Logical Workflow for the Synthesis of Bis(trichlorosilyl)methane from Chloroform

G start Start reactants Charge Reactor with: - Chloroform - Trichlorosilane - Tetrabutylphosphonium Chloride start->reactants reaction Heat to 150°C for 2 hours reactants->reaction cooling Cool to Room Temperature reaction->cooling distillation Purify by Vacuum Distillation cooling->distillation product Obtain Bis(trichlorosilyl)methane distillation->product

Caption: Experimental workflow for bis(trichlorosilyl)methane synthesis.

References

The Benkeser Reaction: A Powerful Tool for the Synthesis of Bis(silyl)methanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of bis(silyl)methanes, compounds featuring two silicon atoms attached to a central methylene group, is of significant interest in organic and organometallic chemistry. These molecules serve as valuable building blocks and versatile reagents in a variety of chemical transformations. The Benkeser reaction, a modification of the Birch reduction, offers a potent method for the reductive silylation of dihalomethanes, providing a direct route to bis(silyl)methanes. This guide provides a comprehensive overview of this synthetic approach, including detailed experimental protocols, quantitative data, and a mechanistic rationale.

Core Principles of the Benkeser-type Reductive Silylation

The Benkeser reaction traditionally involves the reduction of aromatic compounds using an alkali metal, typically lithium, in a low molecular weight amine as the solvent.[1][2] This system generates solvated electrons, which are powerful reducing agents.[1] In the context of bis(silyl)methane synthesis, a variation of this reaction is employed where a dihalomethane is reductively coupled with a trialkylsilyl halide in the presence of lithium metal. While classic Benkeser conditions utilize amines, related reductive silylations can also be effectively carried out in ethereal solvents like diethyl ether and tetrahydrofuran (THF).[3]

The overall transformation can be represented as follows:

CH₂X₂ + 2 R₃SiCl + 2 Li → (R₃Si)₂CH₂ + 2 LiCl + 2 LiX (where X = Cl, Br)

This reaction provides a convergent and efficient pathway to symmetrically substituted bis(silyl)methanes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of bis(trimethylsilyl)methane via a Benkeser-type reductive silylation.

SubstrateSilylating AgentReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DibromomethaneChlorotrimethylsilaneLithiumDiethyl ether / THF-504 (addition) + overnight55[3]
BromochloromethaneChlorotrimethylsilaneLithiumDiethyl ether / THF-50Not specifiedNot specified[3]
DichloromethaneChlorotrimethylsilaneLithiumDiethyl ether / THF-50Not specifiedTraces[3]

Note: The reaction with dichloromethane was found to be ineffective under these conditions, while dibromomethane and bromochloromethane are suitable substrates.[3]

Experimental Protocols

Synthesis of Bis(trimethylsilyl)methane from Dibromomethane [3]

This protocol details the preparation of bis(trimethylsilyl)methane using lithium metal for the reductive coupling of dibromomethane and chlorotrimethylsilane.

Materials:

  • Lithium metal (2.82 g, 0.406 gram-atom)

  • Anhydrous diethyl ether (90 ml)

  • Anhydrous tetrahydrofuran (7 ml)

  • Chlorotrimethylsilane (19 ml, 0.15 mol)

  • Dibromomethane (7 ml, 0.1 mol)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate

Procedure:

  • A flame-dried reaction vessel equipped with a magnetic stirrer and a nitrogen inlet is charged with lithium metal.

  • Anhydrous diethyl ether (30 ml) and anhydrous tetrahydrofuran (7 ml) are added, and the mixture is cooled to -50°C using a suitable cooling bath.

  • Chlorotrimethylsilane (19 ml, 0.15 mol) is added to the cooled lithium dispersion.

  • A solution of dibromomethane (7 ml, 0.1 mol) in anhydrous diethyl ether (60 ml) is added dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at -50°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is then carefully poured into a saturated aqueous solution of ammonium chloride at 0°C to quench the reaction.

  • The organic layer is separated, washed with a saturated aqueous solution of sodium chloride, and dried over magnesium sulfate.

  • The solvent is removed by distillation at atmospheric pressure.

  • The residue is purified by fractional distillation under reduced pressure to yield bis(trimethylsilyl)methane. (Boiling point: 100°C at 70 mmHg)

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed signaling pathway for the reductive silylation of dibromomethane.

Caption: Proposed reaction pathway for the synthesis of bis(trimethylsilyl)methane.

Experimental Workflow

The following diagram outlines the logical workflow of the experimental procedure.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Disperse Lithium in Ether/THF B Cool to -50°C A->B C Add Chlorotrimethylsilane B->C D Slowly add Dibromomethane solution over 4h at -50°C C->D E Warm to Room Temperature and Stir Overnight D->E F Quench with aq. NH₄Cl E->F G Separate Organic Layer F->G H Wash with aq. NaCl G->H I Dry over MgSO₄ H->I J Remove Solvent by Distillation I->J K Fractional Distillation under Vacuum J->K L Obtain Pure Bis(trimethylsilyl)methane K->L

Caption: Step-by-step experimental workflow for bis(silyl)methane synthesis.

References

An In-depth Technical Guide to the Direct Process for Producing Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the direct process for synthesizing bis(dichlorosilyl)methane, a key intermediate in organosilicon chemistry. The document details the underlying chemistry, experimental protocols, and process variables critical for its production.

Introduction

This compound, with the chemical formula CH₂(SiHCl₂)₂, is a valuable bifunctional monomer used in the synthesis of a variety of organosilicon compounds, including polycarbosilanes. Its importance stems from the two reactive dichlorosilyl groups attached to a central methylene bridge. The most economically viable and widely used method for its industrial-scale production is the direct process, a modification of the Rochow-Müller synthesis. This process involves the copper-catalyzed reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl).

The Core Chemistry: The Direct Process

The direct synthesis of this compound is a high-temperature, gas-solid reaction. Finely ground silicon metal is activated by a copper catalyst and reacts with a gaseous stream of methylene chloride and hydrogen chloride.

A pivotal advancement in this synthesis was the discovery that co-feeding hydrogen chloride with methylene chloride significantly improves the selectivity and yield of bis(silyl)methanes.[1] The HCl serves to suppress the thermal decomposition of methylene chloride, thereby reducing the formation of undesirable polymeric carbosilane byproducts and preventing the deactivation of the catalyst.[1]

The primary reaction can be summarized as follows:

2 Si + CH₂Cl₂ + 2 HCl → CH₂(SiHCl₂)₂

However, the reaction is complex and yields a mixture of products. The main products are this compound and (dichlorosilyl)(trichlorosilyl)methane.[1] Bis(trichlorosilyl)methane is typically a minor product.[1]

Quantitative Data Summary

ParameterValue/RangeNotes
Reactants Elemental Silicon (Si), Methylene Chloride (CH₂Cl₂), Hydrogen Chloride (HCl)High purity, finely ground silicon is required.
Catalyst Copper (Cu)Typically introduced as a copper compound that is reduced in situ.
Promoters Zinc, Tin, Phosphorus, AluminumCan be added in ppm amounts to improve reaction rate and selectivity.
Reaction Temperature 260°C to 340°CThe optimal temperature is reported to be around 280°C.[1]
CH₂Cl₂:HCl Molar Ratio 1:4 (Optimal)This ratio is critical for maximizing the yield of bis(silyl)methanes.[1]
Major Products This compound, (Dichlorosilyl)(trichlorosilyl)methaneThese are the primary desired products of the reaction.[1]
Minor Product Bis(trichlorosilyl)methaneFormed in smaller quantities compared to the major products.[1]
By-products Trichlorosilane (HSiCl₃), Silicon Tetrachloride (SiCl₄), Polymeric CarbosilanesFormation of polymeric carbosilanes is suppressed by the co-feeding of HCl.[1]

Experimental Protocols

The following provides a generalized, detailed methodology for the laboratory-scale synthesis of this compound via the direct process.

4.1. Materials and Equipment

  • Reactants: Metallurgical grade silicon powder (98-99% purity), Methylene chloride (anhydrous), Hydrogen chloride (anhydrous gas).

  • Catalyst: Copper(I) chloride or other copper precursors.

  • Reactor: A fluidized-bed or stirred-bed reactor made of a material resistant to high temperatures and corrosive gases (e.g., quartz or a suitable metal alloy). The reactor should be equipped with a gas inlet, a gas outlet, a heating system (e.g., a tube furnace), and a temperature controller.

  • Gas Handling: Mass flow controllers for precise metering of CH₂Cl₂ and HCl gases. A system for vaporizing the liquid CH₂Cl₂ before it enters the reactor.

  • Product Collection: A series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the volatile chlorosilane products.

  • Purification: A fractional distillation apparatus for separating the different chlorosilane products.

4.2. Catalyst Preparation and Reactor Loading

  • The silicon powder is physically mixed with the copper catalyst precursor (e.g., 5-10% by weight of copper compound to silicon).

  • The silicon-copper mixture is loaded into the reactor.

  • The reactor is assembled and checked for leaks.

4.3. Reaction Procedure

  • The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • The reactor is heated to the desired reaction temperature, typically between 280°C and 300°C.

  • Once the temperature has stabilized, the flow of the inert gas is stopped, and the reactant gases are introduced.

  • Anhydrous hydrogen chloride gas and vaporized methylene chloride are metered into the reactor at the desired molar ratio (e.g., 4:1 HCl to CH₂Cl₂).

  • The reaction is highly exothermic, and the temperature should be carefully monitored and controlled.

  • The gaseous products exiting the reactor are passed through the series of cold traps to condense the chlorosilane products.

  • The reaction is allowed to proceed for the desired length of time.

4.4. Product Isolation and Purification

  • After the reaction is complete, the flow of reactant gases is stopped, and the reactor is cooled to room temperature under an inert gas flow.

  • The condensed liquid from the cold traps, which contains a mixture of chlorosilanes, is collected.

  • The crude product mixture is then purified by fractional distillation under atmospheric or reduced pressure to separate this compound from other products based on their boiling points.

Visualizations

5.1. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix Silicon Powder and Copper Catalyst B Load Mixture into Reactor A->B C Purge Reactor with Inert Gas B->C D Heat Reactor to 280-300°C C->D E Introduce Gaseous CH2Cl2 and HCl (1:4) D->E F Condense Products in Cold Traps E->F G Collect Crude Product Mixture F->G H Fractional Distillation G->H I Isolate Pure This compound H->I

Caption: Experimental workflow for the direct synthesis of this compound.

Reaction_Mechanism cluster_activation Catalyst Activation cluster_reaction_steps Reaction Steps Si Silicon (Si) CuSi Copper-Silicon Alloy (e.g., Cu3Si) Si->CuSi Cu Copper (Cu) Cu->CuSi CH2Cl2 Methylene Chloride (CH2Cl2) HCl Hydrogen Chloride (HCl) Intermediate1 Surface-Bound Si-Cl and Si-CH2Cl Species Intermediate2 Formation of Si-CH2-Si Linkage Product This compound CH2(SiHCl2)2

References

The Linchpin Role of Copper Catalysis in Bis(dichlorosilyl)methane Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the pivotal role of copper catalysts in the synthesis of bis(dichlorosilyl)methane is now available for researchers, scientists, and professionals in drug development and materials science. This whitepaper provides an in-depth exploration of the direct synthesis process, elucidating the intricate functions of copper catalysis, optimal reaction conditions, and the impact of various promoters on yield and selectivity.

This compound is a crucial building block in the synthesis of advanced organosilicon materials, including polymers and ceramics. The efficiency and selectivity of its production are of paramount importance for industrial applications. This guide offers a meticulous examination of the copper-catalyzed direct process, a cornerstone of organosilicon chemistry.

The Direct Synthesis of this compound: A Copper-Catalyzed Reaction

The primary industrial route to this compound involves the direct reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl) in the presence of a copper catalyst.[1] This process, a modification of the well-established Müller-Rochow synthesis, is typically conducted in a fluidized bed reactor at temperatures ranging from 260°C to 340°C.

The copper catalyst is indispensable for the reaction, facilitating the complex surface chemistry that leads to the formation of the desired Si-C bonds. The mechanism, while not fully elucidated, is believed to involve the formation of a copper-silicon intermetallic species, such as Cu₃Si, which acts as the catalytically active phase. This intermediate is thought to enable the dissociative adsorption of the chlorinated methane and subsequent formation of silyl species.

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

Several key parameters must be carefully controlled to maximize the yield of this compound and minimize the formation of unwanted byproducts.

Hydrogen Chloride as a Co-reactant: The addition of hydrogen chloride to the methylene chloride feed is a critical advancement in this synthesis.[1] HCl plays a crucial role in suppressing the decomposition of methylene chloride and reducing the formation of polymeric carbosilanes, which can deactivate the catalyst.[1] Research has indicated that an optimal molar ratio of methylene chloride to hydrogen chloride is approximately 1:4.[1]

Temperature Control: The reaction temperature is a critical variable. While higher temperatures can increase the reaction rate, they can also lead to increased byproduct formation and catalyst deactivation. The optimal temperature range is generally maintained between 300°C and 340°C to balance reactivity and selectivity.

Catalyst Composition and Promoters: The composition of the copper catalyst significantly influences the reaction outcome. Various forms of copper, including metallic copper, copper(I) oxide, copper(II) oxide, and copper(I) chloride, can be used as catalyst precursors.[2] The use of nanosized copper catalyst precursors has been shown to be effective.[2]

Furthermore, the addition of promoters can enhance the catalyst's activity and selectivity. Zinc and tin are commonly used promoters in the direct process. These promoters are thought to influence the electronic properties of the copper-silicon active sites and facilitate the desired reaction pathways.

Quantitative Analysis of Catalyst Performance

The following table summarizes the impact of key reaction parameters on the synthesis of chlorosilanes, providing a basis for understanding the optimization of this compound production.

ParameterOptimal RangeImpact on Yield and Selectivity
Temperature 300–340°CMaximizes conversion while minimizing decomposition of reactants and products.
HCl:CH₂Cl₂ Molar Ratio 4:1Suppresses the decomposition of methylene chloride and reduces the formation of undesirable polymeric carbosilanes.[1]
Catalyst Loading (wt% Cu/Si) 5–10%Balances catalytic activity with economic considerations.
Promoters (e.g., Zn, Sn) ppm levelsCan significantly increase reaction rate and selectivity towards the desired dichlorosilylated products.

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the synthesis of this compound can be outlined as follows:

Catalyst Preparation: A contact mass is prepared by mechanically mixing finely powdered elemental silicon (99% purity) with a copper catalyst precursor, such as copper(I) chloride, and promoters like zinc and tin powders. The typical catalyst loading is 5-10 wt% of copper relative to silicon.

Reaction Setup: The synthesis is carried out in a fluidized bed reactor, which ensures efficient heat and mass transfer. The reactor is charged with the prepared contact mass and heated to the reaction temperature (e.g., 320°C) under an inert atmosphere.

Reaction Procedure: A gaseous mixture of methylene chloride and hydrogen chloride, in a molar ratio of approximately 1:4, is introduced into the bottom of the reactor at a controlled flow rate. The flow rate is adjusted to maintain the fluidization of the silicon-catalyst bed. The reaction is typically run at atmospheric or slightly elevated pressure. The effluent gas stream, containing the product mixture, is passed through a condenser to collect the liquid chlorosilanes.

Product Analysis and Purification: The collected liquid is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution. The desired this compound is then separated from other chlorosilanes and byproducts by fractional distillation.

Visualizing the Synthesis Workflow and Catalytic Cycle

To better understand the process, the following diagrams illustrate the experimental workflow and a proposed logical relationship for the catalytic cycle.

experimental_workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Direct Synthesis cluster_separation Product Separation Si Elemental Silicon (Powdered) Mixer Mixing of Contact Mass Si->Mixer Cu_Cat Copper Catalyst (e.g., CuCl) Cu_Cat->Mixer Promoters Promoters (Zn, Sn) Promoters->Mixer CH2Cl2 Methylene Chloride Gas_Feed Gaseous Feed (CH₂Cl₂ + HCl) CH2Cl2->Gas_Feed HCl Hydrogen Chloride HCl->Gas_Feed Reactor Fluidized Bed Reactor (300-340°C) Mixer->Reactor Condenser Condensation Reactor->Condenser Gas_Feed->Reactor Distillation Fractional Distillation Condenser->Distillation Product This compound Distillation->Product

Figure 1: Experimental workflow for the synthesis of this compound.

catalytic_cycle Si Elemental Si Active_Complex Active Cu-Si Complex (e.g., Cu₃Si) Si->Active_Complex + Cu Cu Cu Catalyst Cu->Active_Complex Adsorption Adsorption of CH₂Cl₂ & HCl Active_Complex->Adsorption + CH₂Cl₂, HCl Intermediate Surface Intermediates (-SiCl₂, >CH₂) Adsorption->Intermediate Product_Formation Product Formation & Desorption Intermediate->Product_Formation Product Cl₂HSi-CH₂-SiHCl₂ Product_Formation->Product Catalyst_Regen Catalyst Regeneration Product_Formation->Catalyst_Regen Catalyst_Regen->Active_Complex

Figure 2: Logical relationship in the proposed catalytic cycle.

Conclusion

The copper-catalyzed direct synthesis of this compound is a complex yet highly effective industrial process. The careful selection and preparation of the copper catalyst, along with precise control of reaction parameters such as temperature and reactant ratios, are essential for achieving high yields and selectivity. The use of promoters further enhances the efficiency of the synthesis. This technical guide provides a foundational understanding of the critical role of copper catalysts and the associated process variables, offering valuable insights for researchers and professionals working in the field of organosilicon chemistry.

References

An In-depth Technical Guide to the Density Functional Theory (DFT) Modeling of Bis(dichlorosilyl)methane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Bis(dichlorosilyl)methane, Cl₂HSi-CH₂-SiHCl₂, is a bifunctional organosilicon compound of significant interest as a key precursor for advanced materials, including polycarbosilanes and silicon carbide (SiC) ceramics.[1] Its high reactivity, particularly at the silicon-chlorine (Si-Cl) bonds, allows for a variety of chemical transformations.[1] However, this reactivity also presents challenges in controlling reaction pathways and preventing undesirable side reactions, such as premature polymerization.[1] Understanding the underlying mechanisms of its reactions is crucial for optimizing synthesis and designing novel materials.

Density Functional Theory (DFT) has emerged as a primary computational method for investigating reaction mechanisms in organosilicon chemistry.[1] By modeling the potential energy surface, DFT calculations can elucidate transition state structures, determine activation energy barriers, and predict reaction kinetics, providing insights that are often difficult to obtain through experimental means alone.[1][2] This guide provides an in-depth overview of the application of DFT to model the key reactions of this compound, details common computational and experimental protocols, and presents representative quantitative data for related compounds.

Key Reaction Pathways of this compound

The reactivity of this compound is dominated by the electrophilic nature of its silicon centers and the susceptibility of the Si-Cl bonds to nucleophilic attack.[1] This allows for the straightforward synthesis of various derivatives through the substitution of chlorine atoms.[1]

2.1 Hydrolysis and Condensation Due to its high moisture sensitivity, one of the most significant reactions is hydrolysis.[1] The Si-Cl bonds are readily attacked by water in a nucleophilic substitution reaction, leading to the formation of silanols (Si-OH) and evolving hydrogen chloride (HCl) gas. These resulting silanol intermediates are often unstable and can undergo self-condensation to form stable siloxane bridges (-Si-O-Si-), which is the basis for forming oligomeric or polymeric materials.[1]

2.2 Alcoholysis and Aminolysis Similar to hydrolysis, this compound readily reacts with other protic nucleophiles.

  • Alcoholysis: The reaction with alcohols yields bis(dialkoxysilyl)methanes, which are important intermediates for more complex organosilicon structures.[1]

  • Aminolysis: Reaction with primary or secondary amines produces bis(diaminosilyl)methanes, where the amine's nitrogen atom acts as the nucleophile.[1]

In both alcoholysis and aminolysis, a base is typically required to scavenge the HCl byproduct generated during the reaction.[1]

Methodologies: A Dual Approach

A comprehensive understanding of this compound chemistry requires a combination of computational modeling and rigorous experimental work.

Computational Protocol: DFT Modeling Workflow

DFT calculations provide a theoretical framework for mapping out the energetic landscape of a reaction. A typical workflow for investigating a reaction mechanism, such as hydrolysis, involves several key steps. Hybrid functionals like B3LYP are commonly employed for modeling such reactions.[1] The process begins by establishing the relative energies of the reactants, transition states, and products.[3]

The general computational workflow is illustrated below.

DFT_Workflow cluster_start Initial Setup cluster_geom Geometry Optimization cluster_ts Transition State Analysis cluster_energy Refinement & Analysis start Define Reactants & Products opt_react Optimize Reactant Geometries start->opt_react opt_prod Optimize Product Geometries start->opt_prod ts_search Transition State (TS) Search opt_react->ts_search freq_calc Frequency Calculation opt_react->freq_calc Verify Minima (0 imag. freq) opt_prod->ts_search ts_search->freq_calc Verify TS (1 imag. freq) irc_calc Intrinsic Reaction Coordinate (IRC) freq_calc->irc_calc Confirm TS connectivity sp_energy Single-Point Energy Calculation irc_calc->sp_energy Use refined geometries pes Construct Potential Energy Surface sp_energy->pes

A generalized workflow for investigating reaction mechanisms using DFT.
Experimental Protocols

General Handling: this compound is highly sensitive to moisture and protic solvents.[1] All handling and reactions must be conducted under strictly inert and anhydrous conditions (e.g., using a nitrogen or argon atmosphere and dried solvents) to prevent decomposition and unwanted side reactions.[1]

Protocol 1: Synthesis via Direct Process The industrial synthesis of methane-bridged organosilicon compounds often involves a "direct process."[1]

  • A copper catalyst is activated within a reactor.[1]

  • A gaseous mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl) is passed over elemental silicon at elevated temperatures (e.g., ~280°C).[1]

  • The addition of HCl as a co-reactant is critical to suppress the decomposition of methylene chloride and reduce the formation of undesirable polymeric carbosilanes.[1]

  • An optimal molar ratio of CH₂Cl₂ to HCl of 1:4 has been identified to maximize the yield of bis(silyl)methanes.[1]

  • The product mixture, containing this compound and other silylmethanes, is collected and purified by fractional distillation.

Protocol 2: General Nucleophilic Substitution (Alcoholysis/Aminolysis)

  • This compound is dissolved in a suitable anhydrous, non-protic solvent (e.g., tetrahydrofuran, diethyl ether, or a hydrocarbon) in a reaction flask under an inert atmosphere.

  • The solution is cooled in an ice bath (0°C).

  • A stoichiometric amount of the nucleophile (e.g., alcohol or amine), often mixed with a non-nucleophilic base like triethylamine (to neutralize the HCl byproduct), is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

  • The resulting salt byproduct (e.g., triethylammonium chloride) is removed by filtration.

  • The solvent and any volatile components are removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.

Quantitative Data from DFT Modeling

Table 1: Representative Calculated Activation Barriers for Unimolecular Decomposition of Chlorosilanes.[4]

ReactantReaction ProductsCalculated Barrier Height (kcal/mol)
SiCl₂H₂SiCl₂ + H₂77.2
SiCl₂H₂SiClH + HCl74.8
SiCl₃HSiCl₂ + HCl72.7

This data illustrates how DFT can distinguish between competing reaction pathways (e.g., H₂ elimination vs. HCl elimination from dichlorosilane) by quantifying their respective energy barriers.[4]

Visualizing Reaction Mechanisms

Graphviz diagrams can effectively illustrate the complex relationships in reaction pathways and computational workflows. The diagram below models the initial step of hydrolysis, a key reaction pathway for this compound.

Hydrolysis_Mechanism Reactants Cl₂HSi-CH₂-SiHCl₂ + H₂O TS Transition State [H₂O···SiH(Cl)-CH₂-SiHCl₂]Cl Reactants->TS Nucleophilic Attack Intermediate Intermediate Complex Cl(OH)HSi-CH₂-SiHCl₂ + HCl TS->Intermediate Cl⁻ Leaving Group Products Further Reaction (Condensation, etc.) Intermediate->Products

The first step of hydrolysis for this compound.

Conclusion

The study of this compound reactions is pivotal for the advancement of organosilicon polymer and ceramic science. Density Functional Theory serves as an indispensable tool in this field, offering unparalleled insight into reaction energetics and mechanisms. By combining DFT modeling with precise experimental protocols, researchers can achieve rational control over the synthesis of complex silicon-based materials. The computational workflows and representative data presented in this guide underscore the predictive power of DFT and provide a foundational framework for future investigations into the rich chemistry of this compound and related precursors.

References

Methodological & Application

Application Notes and Protocols: Bis(dichlorosilyl)methane as a Precursor for High-Performance Silicon Carbide (SiC) Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of bis(dichlorosilyl)methane as a precursor for the synthesis of silicon carbide (SiC) fibers. This document outlines the chemical synthesis of the pre-ceramic polymer, its conversion into continuous fibers, and the subsequent pyrolytic transformation to ceramic SiC fibers. The exceptional thermal stability and mechanical properties of SiC fibers make them critical reinforcement materials in advanced ceramic matrix composites (CMCs) for aerospace, energy, and other high-performance applications.

Introduction

This compound (Cl₂HSi-CH₂-SiHCl₂) is a bifunctional organosilicon monomer that serves as an excellent precursor for the synthesis of polycarbosilane (PCS), a pre-ceramic polymer. The presence of the Si-CH₂-Si linkage in the monomer is crucial for forming a polymer backbone with alternating silicon and carbon atoms. This structure, upon pyrolysis, can be converted into silicon carbide with a high ceramic yield. The reactivity of the Si-Cl bonds allows for polymerization via a Wurtz-type coupling reaction, while the Si-H bonds provide sites for cross-linking during the curing process, which is essential for rendering the fibers infusible prior to pyrolysis.

Experimental Protocols

Synthesis of Polycarbosilane (PCS) from this compound

This protocol describes the synthesis of polycarbosilane through a Wurtz-type coupling reaction using sodium metal to dechlorinate the this compound monomer.

Materials:

  • This compound (Cl₂HSi-CH₂-SiHCl₂)

  • Sodium (Na) metal dispersion

  • Anhydrous toluene (solvent)

  • Anhydrous hexane (for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive chemistry (Schlenk line, three-neck flask, condenser, dropping funnel)

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a positive pressure of inert gas (Argon or Nitrogen).

  • In the flask, place a dispersion of sodium metal in anhydrous toluene. The molar ratio of sodium to this compound should be approximately 2:1 to ensure complete dechlorination.

  • Heat the toluene and sodium dispersion to reflux with vigorous stirring.

  • Dissolve this compound in anhydrous toluene in the dropping funnel.

  • Add the this compound solution dropwise to the refluxing sodium dispersion over a period of 2-3 hours. The reaction is exothermic and will sustain the reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours to ensure the completion of the polymerization.

  • Cool the reaction mixture to room temperature. The mixture will contain the soluble polycarbosilane and solid sodium chloride (NaCl) byproduct.

  • Quench the excess sodium carefully by the slow addition of a proton source, such as isopropanol, followed by water.

  • Separate the organic layer (toluene containing PCS) from the aqueous layer.

  • Wash the organic layer multiple times with deionized water to remove any remaining NaCl.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and then filter.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude polycarbosilane as a viscous liquid or a solid, depending on the molecular weight.

  • The crude PCS can be further purified by precipitation from a toluene solution into a non-solvent like hexane to remove low-molecular-weight oligomers.

Fabrication of Green Polycarbosilane Fibers by Melt Spinning

This protocol outlines the process of melt-spinning the synthesized polycarbosilane to produce continuous "green" (un-cured) fibers.

Materials and Equipment:

  • Synthesized polycarbosilane

  • Melt-spinning apparatus with a heated reservoir, a spinneret, and a winding drum

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Load the purified polycarbosilane into the reservoir of the melt-spinning apparatus.

  • Heat the reservoir to a temperature above the softening point of the PCS, typically in the range of 200-300°C, under a continuous flow of inert gas to prevent oxidation.

  • Extrude the molten PCS through a spinneret (a die with one or more small orifices) by applying inert gas pressure.

  • Draw the extruded filament and wind it onto a rotating drum. The fiber diameter can be controlled by adjusting the extrusion pressure and the winding speed.

  • Collect the continuous green fibers for the subsequent curing step.

Curing of Green Fibers

Curing is a critical step to cross-link the polymer chains, making the fibers infusible and preventing them from melting during the high-temperature pyrolysis.

Materials and Equipment:

  • Green polycarbosilane fibers

  • Tube furnace with controlled atmosphere capabilities

  • Air or a mixture of air and inert gas

Procedure:

  • Place the green fibers in a tube furnace.

  • Heat the furnace to a temperature between 150°C and 250°C in an air atmosphere.[1]

  • Hold the fibers at this temperature for 1 to 2 hours.[1] The Si-H groups in the polycarbosilane react with oxygen to form Si-O-Si cross-links.

  • The degree of curing can be monitored by checking the infusibility of a fiber sample.

  • Once cured, cool the fibers to room temperature.

Pyrolysis of Cured Fibers to Silicon Carbide

The final step is the high-temperature pyrolysis of the cured fibers in an inert atmosphere to convert them into silicon carbide.

Materials and Equipment:

  • Cured polycarbosilane fibers

  • High-temperature tube furnace

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Place the cured fibers in the high-temperature tube furnace.

  • Purge the furnace with a high flow of inert gas to remove any residual oxygen.

  • Heat the furnace to a final pyrolysis temperature, typically between 1000°C and 1300°C, under a continuous flow of inert gas.[1] A slow heating rate (e.g., 2-5°C/min) is often employed to allow for the controlled release of gaseous byproducts (primarily methane and hydrogen).

  • Hold the fibers at the peak temperature for 1 hour to ensure complete conversion to silicon carbide.[1]

  • Cool the furnace to room temperature under the inert atmosphere.

  • The resulting black, continuous fibers are silicon carbide.

Data Presentation

The properties of SiC fibers are highly dependent on the precise synthesis and processing conditions. The following table summarizes typical properties of SiC fibers derived from polycarbosilane precursors.

PropertyTypical Value Range
Ceramic Yield 60 - 85%
Tensile Strength 1.5 - 3.0 GPa
Young's Modulus 150 - 250 GPa
Fiber Diameter 10 - 30 µm
Density 2.3 - 2.8 g/cm³
Decomposition Temp. > 1300°C (in inert atm.)

Visualizations

experimental_workflow cluster_synthesis Polycarbosilane Synthesis cluster_fiber_production SiC Fiber Production precursor This compound reaction Wurtz Coupling (with Sodium in Toluene) precursor->reaction Monomer purification Purification (Washing and Precipitation) reaction->purification pcs Polycarbosilane (PCS) purification->pcs spinning Melt Spinning pcs->spinning Pre-ceramic Polymer curing Curing (150-250°C in Air) spinning->curing Green Fiber pyrolysis Pyrolysis (1000-1300°C in Argon) curing->pyrolysis Cured Fiber sic_fiber Silicon Carbide (SiC) Fiber pyrolysis->sic_fiber

Caption: Experimental workflow for SiC fiber production.

chemical_pathway cluster_polymerization Polymerization cluster_conversion Ceramic Conversion monomer This compound Cl₂HSi-CH₂-SiHCl₂ polymer Polycarbosilane [-HSi-CH₂-SiH-]n monomer->polymer + Na - NaCl cured_polymer Cross-linked PCS (Cured) polymer->cured_polymer Curing (O₂) ceramic Silicon Carbide (SiC) cured_polymer->ceramic Pyrolysis - CH₄, H₂

Caption: Chemical transformation pathway to SiC.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Thin Films Using Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(dichlorosilyl)methane ((H₂Cl₂Si)₂CH₂) is a versatile organosilicon precursor utilized in the chemical vapor deposition (CVD) of silicon-containing thin films.[1] Its unique molecular structure, featuring a stable methylene bridge between two dichlorosilyl groups, makes it a valuable compound for synthesizing advanced materials.[1] This precursor is particularly notable for the deposition of silicon carbide (SiC) films, which are sought after for their hardness, thermal stability, and semiconductor properties.[1] The presence of direct silicon-carbon bonds within the precursor molecule can be advantageous for achieving desired film stoichiometry at potentially lower temperatures compared to processes using separate silicon and carbon sources.

The resulting thin films have potential applications in various fields, including protective coatings for high-temperature environments, dielectric layers in electronic devices, and components for micro-electromechanical systems (MEMS).[1][2][3][4] This document provides a generalized protocol for the CVD of thin films using this compound, along with expected material properties and influencing factors.

Experimental Protocols

The following protocols are generalized and should be optimized for specific CVD reactor configurations and desired film properties.

1. Precursor Handling and Safety

This compound is a reactive compound, particularly sensitive to moisture, which can lead to the release of hydrogen chloride (HCl) gas.[1] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

  • Handling: Use stainless steel or glass containers and transfer lines. Avoid contact with water and other protic solvents.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

2. Substrate Preparation

The choice of substrate and its preparation are critical for film adhesion and quality. Common substrates for SiC deposition include silicon wafers, graphite, or other high-temperature stable materials.

  • Cleaning: Ultrasonically clean the substrate in a sequence of solvents (e.g., acetone, isopropanol, deionized water) for 10-15 minutes each to remove organic residues.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Native Oxide Removal (for Silicon substrates): Immerse the silicon substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 1-2 minutes to etch the native oxide layer.

  • Final Rinse and Dry: Rinse thoroughly with deionized water and dry immediately with nitrogen gas.

  • Loading: Immediately load the cleaned substrate into the CVD reactor's load-lock or chamber to prevent re-oxidation and contamination.

3. Chemical Vapor Deposition (CVD) Protocol

This protocol describes a typical thermal CVD process.

  • System Evacuation: Pump down the reactor chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr to eliminate atmospheric contaminants.

  • Leak Check: Perform a leak check to ensure the integrity of the system.

  • Temperature Ramp: Heat the substrate to the desired deposition temperature under a flow of carrier gas (e.g., hydrogen or argon). Temperatures for SiC deposition are typically high, often in the range of 900°C to 1600°C.[4]

  • Precursor Delivery:

    • Heat the this compound source container to a controlled temperature to ensure a stable vapor pressure.

    • Use a mass flow controller (MFC) to precisely regulate the flow of the precursor vapor into the reactor, carried by a dilution gas (e.g., H₂ or Ar).

  • Deposition:

    • Introduce the precursor/carrier gas mixture into the reaction chamber.

    • The precursor will thermally decompose on the heated substrate surface, leading to the formation of the thin film.

    • Maintain a constant deposition pressure, temperature, and gas flow rates for the desired duration to achieve the target film thickness.

  • Purge and Cool-down:

    • Stop the precursor flow and purge the reactor with the carrier gas to remove any unreacted precursor and byproducts.

    • Turn off the substrate heater and allow the system to cool down to room temperature under the carrier gas flow.

  • Sample Retrieval: Once cooled, vent the chamber with inert gas and retrieve the coated substrate.

Data Presentation

The properties of the deposited films are highly dependent on the CVD process parameters. The following tables summarize key parameters and their expected influence on the resulting film.

Table 1: CVD Process Parameters for Si-based Films

Parameter Typical Range Influence on Film Properties
Substrate Temperature 800°C - 1600°C Affects crystallinity, deposition rate, and film composition.[4] Higher temperatures generally favor crystalline growth.[4]
Reactor Pressure 10 - 760 Torr Influences gas phase reactions, deposition uniformity, and growth rate.
Precursor Flow Rate 1 - 50 sccm Directly impacts the growth rate and film stoichiometry.
Carrier Gas H₂, Ar Hydrogen can act as a reducing agent and etchant, affecting surface morphology and removing chlorine atoms.
Carrier Gas Flow Rate 100 - 5000 sccm Affects precursor residence time and boundary layer thickness.

| C/Si Ratio | (Adjusted by co-flow) | Critical for achieving stoichiometric SiC. An optimized ratio is needed to avoid Si or C-rich phases and ensure good surface morphology. |

Table 2: Typical Properties of Silicon Carbide (SiC) Thin Films

Property Typical Value Source
Crystal Structure 3C-SiC (Cubic) is common at lower temperatures [3]
Operating Temperature > 1350 °C [1]
Melting/Decomposition Point ~2830 °C [1]
Thermal Conductivity 180–200 W/(m·K) [1]
Hardness High (Comparable to diamond) [1]

| Dielectric Constant (k) | ~9.7 (for 3C-SiC) | General knowledge |

Visualizations

CVD_Workflow cluster_prep Preparation cluster_process CVD Process cluster_analysis Analysis Precursor Precursor Handling (Inert Atmosphere) Load Load into Reactor Substrate Substrate Cleaning & Preparation Substrate->Load Pump Pump Down & Heat Substrate Load->Pump Deposit Introduce Precursor & Deposit Film Pump->Deposit Cool Purge & Cool Down Deposit->Cool Unload Unload Coated Substrate Cool->Unload Characterize Film Characterization (XRD, SEM, etc.) Unload->Characterize

General workflow for the CVD process.

Precursor_Decomposition Precursor This compound (H₂Cl₂Si)₂CH₂ GasPhase Gas Phase Intermediates e.g., :SiCl₂, CH₂ Precursor->GasPhase Thermal Energy (in gas phase) Surface {Surface Adsorption & Reaction} Precursor->Surface Direct Adsorption & Decomposition GasPhase->Surface Film SiC Thin Film Growth Surface->Film Byproducts Volatile Byproducts e.g., HCl, H₂ Surface->Byproducts

Hypothetical decomposition pathway of the precursor.

Influencing_Factors cluster_params Process Parameters cluster_props Film Properties Temp Temperature Rate Growth Rate Temp->Rate Morph Morphology Temp->Morph Comp Composition Temp->Comp Crystal Crystallinity Temp->Crystal Press Pressure Press->Rate Press->Morph Flow Gas Flow Rates Flow->Rate Flow->Comp Ratio C/Si Ratio Ratio->Morph critical Ratio->Comp critical Props Physical Properties (Hardness, etc.) Ratio->Props critical

Relationship between process parameters and film properties.

References

Application Notes and Protocols for Bis(dichlorosilyl)methane as a Polymer Cross-linking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane (BCSM) is a bifunctional organosilicon compound with the chemical formula CH₂(SiCl₂)₂. Its structure, featuring two reactive dichlorosilyl groups bridged by a methylene group, makes it a highly effective cross-linking agent for various polymers. The silicon-chlorine bonds are susceptible to hydrolysis, which allows for the formation of stable siloxane cross-links within a polymer matrix. This process significantly enhances the mechanical and thermal properties of the original polymer, making it suitable for a range of demanding applications in materials science and drug delivery.

This document provides detailed application notes and experimental protocols for the use of this compound as a cross-linking agent, with a focus on silicone elastomers.

Principle of Cross-linking

The cross-linking mechanism of this compound involves a two-step hydrolysis and condensation reaction. In the presence of moisture, the dichlorosilyl groups hydrolyze to form reactive silanol groups (-Si(OH)₂-). These silanols can then undergo condensation reactions with hydroxyl groups present on polymer chains (such as hydroxyl-terminated polydimethylsiloxane, PDMS-OH) or with other silanol groups to form stable silicon-oxygen-silicon (siloxane) bridges. This creates a three-dimensional polymer network, leading to improved material properties. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct.

Applications

The use of this compound as a cross-linking agent can significantly improve the properties of polymers, leading to a variety of applications:

  • Silicone Elastomers: Enhances the tensile strength, modulus, and thermal stability of silicone rubbers, making them suitable for use in medical devices, seals, and advanced coatings. Research has shown that incorporation of such cross-linking agents can increase the tensile strength of silicone elastomers by up to 40% while maintaining excellent elongation at break properties.[1]

  • Epoxy Resins: Can be employed to increase the cross-link density, thermal stability, and adhesive properties of epoxy-based materials.[1]

  • Surface Modification: Its reactive nature allows for the modification of surfaces to impart hydrophobicity or to introduce reactive sites for further functionalization.[1]

Data Presentation

The following tables summarize the expected impact of this compound concentration on the mechanical and thermal properties of a hydroxyl-terminated polydimethylsiloxane (PDMS-OH) elastomer.

Note: The following data is illustrative and representative of typical results expected from the cross-linking of PDMS with a chlorosilane agent. Actual results may vary depending on the specific polymer, reaction conditions, and characterization methods.

Table 1: Mechanical Properties of PDMS Cross-linked with this compound

Sample IDThis compound (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
PDMS-Control00.80.5250
PDMS-BCSM-111.50.9220
PDMS-BCSM-222.21.4180
PDMS-BCSM-553.52.5120

Table 2: Thermal Properties of PDMS Cross-linked with this compound

Sample IDThis compound (wt%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5%) (°C)
PDMS-Control0-125350
PDMS-BCSM-11-123375
PDMS-BCSM-22-121390
PDMS-BCSM-55-118410

Experimental Protocols

Protocol 1: Cross-linking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS-OH)

This protocol describes the procedure for cross-linking PDMS-OH with this compound to form a silicone elastomer.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity and molecular weight as required)

  • This compound (BCSM)

  • Anhydrous toluene or other suitable aprotic solvent

  • Pyridine or other suitable non-nucleophilic base

  • Methanol (for quenching)

  • Teflon mold

Procedure:

  • Preparation of PDMS Solution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the desired amount of PDMS-OH in anhydrous toluene to achieve a 20% (w/v) solution.

  • Addition of Base: Add a stoichiometric excess of pyridine (e.g., 2.2 equivalents per equivalent of Si-Cl) to the PDMS solution and stir for 15 minutes under a nitrogen atmosphere.

  • Preparation of Cross-linker Solution: In a separate, dry Schlenk flask, prepare a solution of this compound in anhydrous toluene. The amount of BCSM will depend on the desired cross-linking density (refer to Table 1 for examples).

  • Cross-linking Reaction: Slowly add the this compound solution to the stirred PDMS solution at room temperature using the dropping funnel over a period of 30 minutes.

  • Curing: After the addition is complete, continue stirring the mixture at room temperature for 4 hours.

  • Casting and Solvent Evaporation: Pour the viscous solution into a Teflon mold. Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by further drying in a vacuum oven at 60°C for 12 hours to remove residual solvent and pyridine.

  • Quenching (Optional): If any unreacted Si-Cl groups are a concern, the cured elastomer can be immersed in methanol for 1 hour to quench these groups, followed by drying.

  • Characterization: The resulting cross-linked PDMS elastomer can be characterized for its mechanical properties (tensile testing) and thermal properties (TGA, DSC).

Protocol 2: Characterization of Cross-linked Polymers

A. Mechanical Testing (Tensile Strength, Young's Modulus, Elongation at Break):

  • Cut dumbbell-shaped specimens from the cured elastomer sheets according to ASTM D412 standards.

  • Perform tensile testing using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

  • Record the stress-strain data to determine the tensile strength, Young's modulus, and elongation at break.

B. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the cross-linked polymer in a TGA pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample (5-10 mg) of the cross-linked polymer in a DSC pan.

    • Cool the sample to -150°C and then heat to 50°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow to determine the glass transition temperature (Tg).

Visualizations

crosslinking_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products PDMS_OH PDMS-OH (Polymer Chain) Condensation Condensation (Formation of Si-O-Si Cross-links) PDMS_OH->Condensation BCSM This compound (Cross-linker) Hydrolysis Hydrolysis of Si-Cl (Formation of Silanols) BCSM->Hydrolysis H2O H₂O (Moisture) H2O->Hydrolysis Hydrolysis->Condensation Crosslinked_PDMS Cross-linked PDMS Network Condensation->Crosslinked_PDMS HCl HCl (Byproduct) Condensation->HCl experimental_workflow Start Start Prepare_PDMS Prepare PDMS-OH solution in anhydrous solvent Start->Prepare_PDMS Add_Base Add non-nucleophilic base Prepare_PDMS->Add_Base Mix Slowly mix solutions under inert atmosphere Add_Base->Mix Prepare_BCSM Prepare this compound solution Prepare_BCSM->Mix Cure Cure at room temperature Mix->Cure Cast Cast into mold and evaporate solvent Cure->Cast Dry Dry in vacuum oven Cast->Dry Characterize Characterize mechanical and thermal properties Dry->Characterize End End Characterize->End

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the nucleophilic substitution reactions of bis(dichlorosilyl)methane, a versatile bifunctional monomer and cross-linking agent. The high reactivity of the silicon-chlorine bonds makes it a valuable precursor for the synthesis of various organosilicon compounds, including polycarbosilanes.[1] This guide covers key applications, experimental protocols, and data for reactions with common nucleophiles.

Introduction to this compound Reactivity

This compound [CH₂(SiHCl₂)₂] possesses two electrophilic silicon centers, making it highly susceptible to nucleophilic attack. The silicon-chlorine bonds are readily cleaved by a variety of nucleophiles, leading to the substitution of chlorine atoms with other functional groups. These reactions are fundamental to the derivatization of this compound and its use in materials science and organic synthesis. Due to its high reactivity, especially with moisture, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Key Applications
  • Precursor to Polycarbosilanes: this compound is a crucial monomer for the synthesis of polycarbosilanes, which are ceramic precursors for silicon carbide (SiC) fibers and composites.

  • Synthesis of Functionalized Silanes: The substitution of chlorine atoms allows for the introduction of various organic functionalities, leading to the creation of tailored silane coupling agents and cross-linkers.

  • Formation of Cyclic and Polycyclic Silanes: Under specific conditions, it can be used to synthesize cyclic structures like 1,3-disilacyclobutanes and potentially more complex cage compounds like sila-adamantanes.

Experimental Protocols

The following protocols are based on general procedures for nucleophilic substitution at silicon centers and specific information found in the literature. Researchers should adapt these protocols as needed for their specific substrates and equipment.

Protocol 1: Alcoholysis - Synthesis of Bis(diethoxysilyl)methane

This protocol describes the reaction of this compound with ethanol to form bis(diethoxysilyl)methane. The reaction proceeds via nucleophilic attack of the ethanol oxygen on the silicon atom, displacing a chloride ion. A tertiary amine is typically used as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme: CH₂(SiHCl₂)₂ + 4 CH₃CH₂OH + 4 R₃N → CH₂(SiH(OCH₂CH₃)₂)₂ + 4 R₃NH⁺Cl⁻

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous triethylamine (or another suitable tertiary amine)

  • Anhydrous diethyl ether or toluene (as solvent)

  • Standard inert atmosphere glassware (Schlenk line, glovebox)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • In a separate flask, prepare a solution of anhydrous ethanol (4 equivalents) and anhydrous triethylamine (4 equivalents) in anhydrous diethyl ether.

  • Cool the this compound solution to 0 °C using an ice bath.

  • Slowly add the ethanol/triethylamine solution to the this compound solution dropwise with vigorous stirring. An exothermic reaction will occur, and a white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction progress can be monitored by FT-IR (disappearance of Si-Cl stretch) or ¹H NMR.

  • Once the reaction is complete, the triethylamine hydrochloride precipitate is removed by filtration under inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude bis(diethoxysilyl)methane.

  • The product can be further purified by vacuum distillation.

Protocol 2: Aminolysis - Synthesis of Bis(bis(diethylamino)silyl)methane

This protocol details the reaction with a secondary amine, diethylamine, to yield a tetra-substituted aminosilane. Similar to alcoholysis, a base is required, and in this case, an excess of the amine nucleophile can also serve as the HCl scavenger.

Reaction Scheme: CH₂(SiHCl₂)₂ + 8 (CH₃CH₂)₂NH → CH₂(SiH(N(CH₂CH₃)₂)₂)₂ + 4 (CH₃CH₂)₂NH₂⁺Cl⁻

Materials:

  • This compound

  • Anhydrous diethylamine

  • Anhydrous hexane or toluene (as solvent)

  • Standard inert atmosphere glassware

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous hexane.

  • Cool the solution to 0 °C.

  • Slowly add anhydrous diethylamine (8 equivalents) dropwise to the stirred solution. A white precipitate of diethylammonium chloride will form.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by FT-IR or NMR spectroscopy.

  • Filter the reaction mixture to remove the ammonium salt.

  • Remove the solvent and excess diethylamine from the filtrate under reduced pressure.

  • The resulting bis(bis(diethylamino)silyl)methane can be purified by vacuum distillation.

Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of the Si-Cl bonds to Si-H bonds using a strong reducing agent like LAH. This reaction would convert this compound to 1,3-disilapropane.

Reaction Scheme: CH₂(SiHCl₂)₂ + 2 LiAlH₄ → CH₂(SiH₃)₂ + 2 LiCl + 2 AlCl₃

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard inert atmosphere glassware

Procedure:

  • Under an inert atmosphere, carefully prepare a suspension of LiAlH₄ (2 equivalents) in anhydrous diethyl ether in a flask equipped with a reflux condenser.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Slowly add the this compound solution to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by careful addition of water.

  • The resulting mixture is then treated with aqueous acid (e.g., dilute HCl) to dissolve the aluminum salts.

  • The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is carefully removed by distillation at atmospheric pressure (the product is volatile) to obtain 1,3-disilapropane.

Data Presentation

Table 1: Summary of Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction TypeTypical BaseExpected Yield (%)Reference
Ethanol (EtOH)CH₂(SiH(OEt)₂)₂AlcoholysisTriethylamine~60[1]
Diethylamine (Et₂NH)CH₂(SiH(NEt₂)₂)₂AminolysisExcess Et₂NHNot specified[1]
Lithium Aluminum Hydride (LiAlH₄)CH₂(SiH₃)₂Reduction-Not specifiedGeneral Reaction

Table 2: Spectroscopic Data for this compound and a Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)²⁹Si NMR (δ, ppm)IR (cm⁻¹)
CH₂(SiHCl₂)₂Not specifiedNot specifiedNot specifiedSi-H stretch, Si-Cl stretch
CH₂(Si(CH₃)Cl₂)₂1.29 (s, 2H, Si-CH₂-Si), 0.93 (s, 6H, Si-CH₃)Not specifiedNot specifiedNot specified

Visualizations

Nucleophilic_Substitution_Workflow start Start: this compound in Anhydrous Solvent reaction Nucleophilic Substitution (0°C to RT) start->reaction nucleophile Nucleophile (e.g., ROH, R2NH) + Base nucleophile->reaction filtration Filtration (Remove Salt Byproduct) reaction->filtration evaporation Solvent Removal (Reduced Pressure) filtration->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Final Product purification->product

Caption: General workflow for nucleophilic substitution reactions of this compound.

Reaction_Pathways cluster_alcohol Alcoholysis cluster_amine Aminolysis cluster_reduction Reduction start CH₂(SiHCl₂)₂ This compound alcohol + 4 ROH + 4 Base start->alcohol amine + 8 R₂NH start->amine lah + 2 LiAlH₄ start->lah product_alkoxy CH₂(SiH(OR)₂)₂ Bis(dialkoxysilyl)methane alcohol->product_alkoxy product_amino CH₂(SiH(NR₂)₂)₂ Bis(diaminosilyl)methane amine->product_amino product_hydride CH₂(SiH₃)₂ 1,3-Disilapropane lah->product_hydride

Caption: Key nucleophilic substitution pathways for this compound.

References

Application Notes and Protocols for the Synthesis of Organosilicon Compounds from Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(dichlorosilyl)methane (CH₂(SiHCl₂)₂) is a highly reactive and versatile organosilicon compound that serves as a critical building block in synthetic chemistry.[1] Its bifunctional nature, characterized by two dichlorosilyl groups attached to a central methylene bridge, allows it to be a precursor for a diverse range of organosilicon molecules and polymers. The silicon-chlorine bonds are highly susceptible to nucleophilic substitution, providing a straightforward pathway for introducing various functional groups.[1][2] This reactivity makes it an invaluable starting material for researchers in materials science, polymer chemistry, and drug development.

Application Notes

Precursor for Functional Organosilicon Monomers

This compound is a primary precursor for synthesizing organosilicon compounds with tailored properties.[1] The reactive Si-Cl bonds can be substituted by various nucleophiles to create a library of derivatives.

  • Synthesis of Alkoxysilanes: Through alcoholysis, the chlorine atoms are replaced by alkoxy groups. This reaction with alcohols yields bis(dialkoxysilyl)methanes, which are important intermediates for silica precursors used in coatings, fibers, and electronics.[1][2]

  • Synthesis of Aminosilanes: Aminolysis, the reaction with primary or secondary amines, produces bis(diaminosilyl)methanes.[2] These compounds are utilized as coupling agents and surface modifiers in materials science.[1]

  • Double Silylation and Hydrosilylation: The compound readily participates in platinum-catalyzed double silylation reactions with alkynes and can also undergo hydrosilylation with unsaturated compounds to form new silane derivatives.[1]

Role in Polymer Chemistry

The dual reactive sites of this compound make it a key component in the synthesis of advanced polymers.

  • Cross-linking Agent: Its bifunctional nature enables it to act as a cross-linking agent, connecting polymer chains to form robust network structures. This process significantly enhances the mechanical properties and thermal stability of the resulting polymers.[1][2]

  • Monomer for Preceramic Polymers: It is a crucial monomer for producing preceramic polymers like polycarbosilanes.[2] Upon pyrolysis at high temperatures, these polymers transform into high-performance ceramic materials such as silicon carbide (SiC), which is known for its exceptional hardness and thermal stability.[2]

Applications in Advanced Materials

This compound is instrumental in the fabrication of advanced materials for electronic and structural applications.

  • Chemical Vapor Deposition (CVD): It serves as a single-source precursor in CVD processes for depositing high-quality thin films.[1] Thermal decomposition at temperatures between 500-800°C allows for the formation of silicon carbide (SiC) and silicon oxycarbide (SiOC) films on various substrates.[1]

  • Surface Modification: As a surface modifier, it can alter the properties of materials, for instance, by introducing reactive silyl groups onto a surface.[2]

Utility in Drug Development and Medicinal Chemistry

While direct applications are still emerging, organosilicon compounds derived from precursors like this compound offer unique advantages in medicinal chemistry. The incorporation of silicon into small molecules can enhance lipophilicity, potency, and other pharmacological attributes.[3] These building blocks can be used to synthesize novel drug candidates, imaging agents, and drug-release technologies.[3][4]

Physicochemical and Reaction Data

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula CH₂Cl₄Si₂ [1][5]
Molecular Weight 214.03 g/mol []
Appearance Colorless, odorless liquid [1]
Density 1.36 g/cm³ []
InChIKey MJDRMXBTLIZHHH-UHFFFAOYSA-N [5][]

| CAS Number | 18081-42-0 |[] |

Table 2: Summary of Representative Synthetic Reactions

Reaction Type Reactants Product Class Typical Conditions Representative Yield Reference
Alcoholysis This compound, Ethanol, Triethylamine Bis(diethoxysilyl)methane Anhydrous solvent (e.g., THF), 0°C to RT > 90% (Typical) [1][2]
Aminolysis This compound, Diethylamine Bis(diethylaminosilyl)methane Anhydrous solvent (e.g., Hexane), 0°C to RT High [1][2]
Reductive Coupling Chloroform, Trichlorosilane Bis(trichlorosilyl)methane* Tetrabutylphosphonium chloride catalyst, 150°C 52.6% [7]

Note: This reaction synthesizes the related compound bis(trichlorosilyl)methane and serves as an example of Si-C bond formation.

Visualized Pathways and Workflows

Caption: Reaction pathways of this compound.

G start Start setup 1. Assemble dry glassware under N₂ atmosphere start->setup dissolve 2. Dissolve this compound & Triethylamine in THF setup->dissolve cool 3. Cool solution to 0°C (ice bath) dissolve->cool add 4. Add Alcohol (e.g., Ethanol) dropwise with stirring cool->add react 5. Warm to room temperature and stir for 12 hours add->react filter 6. Filter to remove Triethylamine HCl salt react->filter concentrate 7. Remove solvent (Rotary Evaporation) filter->concentrate purify 8. Purify by vacuum distillation concentrate->purify analyze 9. Characterize product (NMR, IR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for alcoholysis reaction.

Experimental Protocols

Safety Precaution: this compound is a reactive and flammable liquid.[1] Reactions involving chlorosilanes liberate hydrogen chloride (HCl) gas upon exposure to moisture or nucleophiles like alcohols and amines.[2] All manipulations should be performed in a well-ventilated fume hood using anhydrous techniques under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Protocol 1: Synthesis of Bis(diethoxysilyl)methane via Alcoholysis

This protocol describes the substitution of chloride ions with ethoxy groups.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Assemble a dry 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • In the flask, dissolve this compound (e.g., 10.7 g, 50 mmol) and triethylamine (e.g., 21.3 g, 210 mmol, 4.2 eq) in 100 mL of anhydrous THF.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add anhydrous ethanol (e.g., 9.7 g, 210 mmol, 4.2 eq) dropwise from the dropping funnel over 30 minutes. A white precipitate of triethylamine hydrochloride (NEt₃·HCl) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 12 hours to ensure the reaction goes to completion.

  • Filter the mixture under nitrogen to remove the NEt₃·HCl precipitate. Wash the precipitate with a small amount of anhydrous THF.

  • Combine the filtrate and washings, and remove the THF solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude liquid by vacuum distillation to obtain pure bis(diethoxysilyl)methane.

  • Characterize the final product using NMR (¹H, ¹³C, ²⁹Si), IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of Bis(diethylaminosilyl)methane via Aminolysis

This protocol details the formation of Si-N bonds by reacting with a secondary amine.

Materials:

  • This compound

  • Anhydrous Diethylamine (HN(Et)₂)

  • Anhydrous Hexane

  • Schlenk flask and standard dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry 250 mL Schlenk flask with a stir bar and dropping funnel under a nitrogen atmosphere.

  • Add a solution of this compound (e.g., 10.7 g, 50 mmol) in 50 mL of anhydrous hexane to the flask.

  • In the dropping funnel, prepare a solution of anhydrous diethylamine (e.g., 30.7 g, 420 mmol, 8.4 eq) in 50 mL of anhydrous hexane. Note: A large excess of amine is used to act as both the nucleophile and the HCl scavenger.

  • Cool the flask to 0°C and add the diethylamine solution dropwise with vigorous stirring over 1 hour. A white precipitate of diethylammonium chloride will form.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Filter the reaction mixture under an inert atmosphere to remove the salt precipitate.

  • Remove the hexane solvent from the filtrate by rotary evaporation.

  • The resulting liquid can be further purified by vacuum distillation to yield bis(diethylaminosilyl)methane.

  • Confirm the structure and purity of the product via spectroscopic analysis (NMR, IR, MS).

References

Application of Bis(dichlorosilyl)methane in Advanced Ceramics Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane, with the chemical formula CH₂(SiHCl₂)₂, is a versatile organosilicon compound that serves as a crucial precursor in the synthesis of advanced ceramic materials, particularly silicon carbide (SiC). Its bifunctional nature allows it to be a key monomer in the production of preceramic polymers, most notably polycarbosilanes. These polymers can be processed into various forms, such as fibers, coatings, or bulk shapes, and subsequently pyrolyzed at high temperatures to yield high-purity, stoichiometric silicon carbide. This polymer-derived ceramics (PDC) route offers significant advantages over conventional ceramic processing methods, including lower synthesis temperatures, better control over the final composition and microstructure, and the ability to form complex shapes.

This document provides detailed application notes and protocols for the use of this compound in the manufacturing of advanced SiC ceramics. It covers the synthesis of the preceramic polymer, its characterization, the pyrolysis process to convert the polymer into a ceramic, and the properties of the final SiC material.

Key Applications

  • High-Performance Silicon Carbide Fibers: The polycarbosilanes derived from this compound can be melt-spun into continuous fibers, which are then pyrolyzed to produce SiC fibers with high tensile strength and thermal stability for use in ceramic matrix composites (CMCs).

  • Protective Coatings: These polymers can be used to form coatings on various substrates, which upon pyrolysis, provide a dense and hard SiC layer with excellent resistance to oxidation and corrosion at high temperatures.

  • Binder for Ceramic Powders: The preceramic polymer can act as a binder for SiC powders, enabling the formation of complex-shaped green bodies that can be sintered at lower temperatures than conventional methods.

  • Additive Manufacturing of Ceramics: The rheological properties of the polycarbosilane can be tailored for use in 3D printing technologies to fabricate intricate ceramic components.

Experimental Protocols

Protocol 1: Synthesis of Poly(methylsilylenemethylene) from this compound

This protocol details the synthesis of poly(methylsilylenemethylene), a type of polycarbosilane, from this compound using a Grignard reaction.

Materials:

  • This compound (CH₂(SiHCl₂)₂)

  • Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (3.0 M)

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas (Argon or Nitrogen).

  • Reactant Preparation: Dissolve this compound in anhydrous diethyl ether in the reaction flask.

  • Grignard Reaction: Cool the solution to 0°C using an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of this compound. An exothermic reaction will occur. Maintain the temperature at 0°C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude poly(methylsilylenemethylene) polymer.

  • Purification: Precipitate the polymer by dissolving it in a minimal amount of diethyl ether and then adding an excess of hexane. Decant the solvent and dry the polymer under vacuum.

Characterization of Poly(methylsilylenemethylene):

The resulting polymer should be characterized to determine its molecular weight and structure.

ParameterMethodTypical Value
Number Average Mol. Wt. (Mn)Gel Permeation Chromatography (GPC)1,000 - 2,000 g/mol
Polydispersity Index (PDI)GPC1.5 - 2.5
Structure Confirmation¹H NMR, ¹³C NMR, ²⁹Si NMR, FTIRConfirms Si-CH₂-Si backbone and Si-CH₃, Si-H groups
Protocol 2: Pyrolysis of Poly(methylsilylenemethylene) to Silicon Carbide

This protocol describes the conversion of the synthesized poly(methylsilylenemethylene) into silicon carbide ceramic through pyrolysis.

Materials:

  • Poly(methylsilylenemethylene)

  • Tube furnace with programmable temperature controller

  • Alumina or quartz tube

  • Argon gas supply

Procedure:

  • Sample Preparation: Place the poly(methylsilylenemethylene) sample in an alumina boat and position it in the center of the tube furnace.

  • Inert Atmosphere: Purge the furnace tube with a continuous flow of argon gas for at least 30 minutes to remove any oxygen. Maintain a slow argon flow throughout the pyrolysis process.

  • Pyrolysis Program: Heat the furnace according to the following temperature program:

    • Ramp from room temperature to 400°C at a rate of 5°C/min.

    • Hold at 400°C for 2 hours for cross-linking.

    • Ramp from 400°C to 1000°C at a rate of 10°C/min.

    • Hold at 1000°C for 1 hour for ceramization.

  • Cooling: After the hold at 1000°C, turn off the furnace and allow it to cool down to room temperature under the argon atmosphere.

  • Sample Recovery: Once cooled, carefully remove the resulting black ceramic residue from the furnace.

Data Presentation

Table 1: Properties of Poly(methylsilylenemethylene) Precursor

PropertyValue
AppearanceViscous liquid to waxy solid
SolubilitySoluble in common organic solvents (THF, toluene, ether)
Number Average Molecular Weight (Mn)1,500 g/mol
Polydispersity Index (PDI)2.0

Table 2: Pyrolysis Parameters and Ceramic Properties

ParameterValue
Pyrolysis AtmosphereArgon
Maximum Temperature1000 °C
Ceramic Yield~85%[1][2]
Appearance of CeramicBlack solid
Elemental Composition (at 1000°C)Amorphous SiC with some excess carbon and hydrogen
Crystalline Phase (at >1400°C)β-SiC (cubic)
Mechanical Properties
Flexural Strength150 - 300 MPa
Vickers Hardness15 - 25 GPa

Visualizations

G cluster_synthesis Protocol 1: Synthesis of Poly(methylsilylenemethylene) start_synthesis Start: this compound + Methylmagnesium Bromide reaction Grignard Reaction (0°C to RT, 12h) start_synthesis->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup purification Purification (Precipitation) workup->purification polymer End Product: Poly(methylsilylenemethylene) purification->polymer

Caption: Experimental workflow for the synthesis of poly(methylsilylenemethylene).

G cluster_pyrolysis Protocol 2: Pyrolysis to Silicon Carbide start_pyrolysis Start: Poly(methylsilylenemethylene) crosslinking Cross-linking (400°C, 2h, Argon) start_pyrolysis->crosslinking ceramization Ceramization (1000°C, 1h, Argon) crosslinking->ceramization cooling Cooling to RT (under Argon) ceramization->cooling ceramic End Product: Amorphous SiC cooling->ceramic

Caption: Workflow for the pyrolysis of the preceramic polymer to silicon carbide.

G cluster_transformation Chemical Transformation Pathway monomer This compound CH₂(SiHCl₂)₂ polymer Poly(methylsilylenemethylene) [-Si(CH₃)(H)-CH₂-]n monomer->polymer Grignard Reaction crosslinked_polymer Cross-linked Polymer Network polymer->crosslinked_polymer Heat (400°C) (H₂ evolution) amorphous_sic Amorphous SiC (SiCxHy) crosslinked_polymer->amorphous_sic Heat (400-1000°C) (CH₄, H₂ evolution) crystalline_sic Crystalline β-SiC amorphous_sic->crystalline_sic Heat (>1400°C)

Caption: Logical relationship of the chemical transformations from monomer to crystalline ceramic.

References

Surface Modification Using Bis(dichlorosilyl)methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for surface modification utilizing Bis(dichlorosilyl)methane. This bifunctional organosilane is a versatile reagent for creating tailored surface chemistries on a variety of substrates, which is of significant interest in fields ranging from materials science to drug delivery and biomedical engineering.

Introduction to this compound Surface Modification

This compound [CH₂(SiHCl₂)₂] is a valuable precursor for the functionalization of surfaces possessing hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides. The reactivity of the silicon-chlorine (Si-Cl) bonds allows for the covalent attachment of the molecule to these surfaces, forming stable siloxane (Si-O-Si) linkages.[1] This process serves as a foundation for further surface engineering, enabling the tuning of properties like hydrophobicity, biocompatibility, and chemical reactivity.

The bifunctional nature of this compound, with two dichlorosilyl groups, allows it to act as a cross-linking agent, potentially forming a more robust and stable surface layer compared to monosilanes. Subsequent reactions can be performed on the remaining Si-H or Si-Cl bonds to introduce a wide range of functionalities.

Key Applications in Research and Development

Surface modification with this compound and its derivatives has several important applications:

  • Creation of Hydrophobic and Superhydrophobic Surfaces: By functionalizing the surface with non-polar groups after initial modification, surfaces with high water contact angles can be achieved. Research has demonstrated the creation of superhydrophobic surfaces with water contact angles exceeding 150°.[1]

  • Thin Film Deposition: It serves as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for creating silicon-based thin films.[1]

  • Biomaterial Engineering: Modified surfaces can be used to control protein adsorption, cell adhesion, and other biological interactions, which is critical in the development of medical implants and drug delivery systems.

  • Chromatography and Microfluidics: The ability to precisely tune surface energy and chemistry is essential for fabricating stationary phases in chromatography and for controlling flow in microfluidic devices.

Quantitative Data on Modified Surfaces

The effectiveness of surface modification is often quantified by measuring the change in surface properties. The following table summarizes typical water contact angle data for surfaces modified with various silane compounds, providing a comparative context for modifications using this compound.

Surface Modifying AgentSubstrateWater Contact Angle (°)Reference
Bis(trichlorosilyl)methane derivativeSilicon>150 (Superhydrophobic)[1]
DichlorooctamethyltetrasiloxaneGlass20 - 95Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization
n-decyltriethoxysilaneSiliceous Surface~105Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes
1,2-bis(trimethoxysilyl)decaneSiliceous Surface~100Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes

Experimental Protocols

Two primary methods for surface modification using this compound are solution-phase deposition and vapor-phase deposition.

Protocol 1: Solution-Phase Deposition for Hydrophobic Surface Preparation

This protocol describes a general procedure for modifying a hydroxyl-terminated surface (e.g., glass slide, silicon wafer) to render it hydrophobic.

Materials:

  • This compound

  • Anhydrous toluene or hexane (solvent)

  • Substrate with hydroxyl groups (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas stream

  • Oven or hotplate

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrate in Piranha solution for 15-30 minutes to clean and introduce hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

    • Heat the substrate in an oven at 110-120 °C for at least 1 hour to remove any adsorbed water.

  • Silanization Reaction:

    • In a nitrogen-filled glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or hexane.

    • Immerse the cleaned and dried substrate in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.

  • Post-Reaction Cleaning and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any unreacted silane.

    • Dry the substrate under a stream of nitrogen.

    • Cure the modified substrate by baking in an oven at 120 °C for 1 hour to promote the formation of stable siloxane bonds.

Characterization:

  • The success of the modification can be verified by measuring the water contact angle. A significant increase in the contact angle compared to the unmodified substrate indicates successful hydrophobic modification.

Protocol 2: Chemical Vapor Deposition (CVD) of a Silicon-based Thin Film

This protocol is adapted from atomic layer deposition procedures for related chlorosilane precursors and can be used as a starting point for developing a CVD process for this compound.

Equipment:

  • Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) reactor

  • Vacuum pump

  • Mass flow controllers

  • Heated precursor delivery lines

Precursors:

  • This compound

  • A co-reactant, such as water vapor or ammonia, depending on the desired film composition (e.g., silicon oxide, silicon nitride).

General Procedure:

  • Substrate Preparation:

    • Clean the substrate using an appropriate method to remove organic and particulate contamination.

    • Load the substrate into the reaction chamber.

  • Deposition Cycle:

    • Heat the substrate to the desired deposition temperature (e.g., 150-450 °C).

    • Heat the this compound precursor to a temperature that provides sufficient vapor pressure without decomposition.

    • Pulse A: Introduce this compound vapor into the chamber for a defined period (e.g., 0.5-5 seconds).

    • Purge 1: Purge the chamber with an inert gas (e.g., nitrogen, argon) to remove unreacted precursor and byproducts.

    • Pulse B: Introduce the co-reactant vapor (e.g., water vapor) into the chamber for a defined period.

    • Purge 2: Purge the chamber with the inert gas.

    • Repeat this cycle until the desired film thickness is achieved.

Process Parameters to Optimize:

  • Substrate temperature

  • Precursor temperature and flow rate

  • Pulse and purge times

  • Chamber pressure

Characterization:

  • Film thickness and uniformity can be measured using ellipsometry.

  • Film composition can be determined by X-ray Photoelectron Spectroscopy (XPS).

  • Surface morphology can be imaged using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

Visualizations

Workflow for Surface Modification

G General Workflow for Surface Modification cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Modification cluster_char Characterization Cleaning Substrate Cleaning (e.g., Piranha etch) Drying Drying (e.g., N2 stream, oven) Cleaning->Drying Reaction Reaction with This compound (Solution or Vapor Phase) Drying->Reaction Rinsing Rinsing to remove unreacted precursor Reaction->Rinsing Curing Curing (e.g., Baking) Rinsing->Curing Analysis Surface Analysis (e.g., Contact Angle, XPS, AFM) Curing->Analysis

References

Application Notes and Protocols: The Role of Bis(dichlorosilyl)methane in Microelectronics Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorosilyl)methane (Cl₂SiH-CH₂-SiH₂Cl) is a versatile organosilicon precursor that is gaining prominence in the fabrication of advanced microelectronic devices. Its unique chemical structure, featuring two dichlorosilyl groups bridged by a methylene group, makes it an ideal candidate for the deposition of high-quality thin films, including silicon carbide (SiC), silicon carbonitride (SiCN), and low-k dielectric materials. This document provides detailed application notes and experimental protocols for the use of this compound in these key microfabrication processes.

Introduction

The continuous scaling of microelectronic devices necessitates the development of new materials and deposition processes to meet the increasing demands for higher performance, lower power consumption, and improved reliability. This compound has emerged as a promising precursor due to its volatility, thermal stability, and reactivity, which allow for controlled film deposition via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The presence of silicon, carbon, and chlorine in the molecule provides a versatile platform for synthesizing a variety of thin films with tailored properties.

Key Applications:

  • Silicon Carbide (SiC) Films: this compound serves as a single-source precursor for the deposition of SiC films, which are valued for their high thermal conductivity, wide bandgap, and excellent mechanical hardness, making them suitable for high-power and high-frequency devices.[1]

  • Low-k Dielectric Films: In the quest to reduce the RC delay in interconnects, this compound is utilized to deposit low-dielectric-constant (low-k) films, such as silicon oxycarbide (SiOC).[2][3] The incorporation of carbon into the silicon dioxide matrix lowers the material's polarizability and, consequently, its dielectric constant.

  • Silicon Carbonitride (SiCN) Films: As a dielectric barrier and etch-stop layer, SiCN films deposited from precursors like this compound offer a tunable refractive index and good thermal stability.

Quantitative Data Summary

The properties of films deposited using this compound are highly dependent on the deposition technique and process parameters. The following tables summarize key quantitative data from literature for films grown using this compound and its close analog, bis(trichlorosilyl)methane, which exhibits similar deposition behavior.

Table 1: Properties of Silicon Carbide (SiC) Films

PropertyTypical ValueDeposition MethodPrecursor SystemSource
Operating Temperature> 1350 °CCVDPolycarbosilane (derived from silyl-methanes)[1]
Melting/Decomposition Point~2830 °CCVDPolycarbosilane (derived from silyl-methanes)[1]
HardnessHigh (Varies with crystallinity)CVDMethyltrichlorosilane/H₂[4]
Elastic ModulusHigh (Varies with crystallinity)CVDMethyltrichlorosilane/H₂[2]

Table 2: Properties of Low-k Dielectric (SiOC & SiCN) Films

PropertyTypical ValueDeposition MethodPrecursor SystemSource
Dielectric Constant (k)2.7 - 3.3PECVDOrganosilicon precursors[3]
Refractive Index1.5 - 2.2PECVDBis(trimethylsilyl)piperazine[5]
Optical Bandgap (Eg)1.6 - 4.9 eVPECVDBis(trimethylsilyl)piperazine[5]
Growth Rate per Cycle0.5 ± 0.1 ÅMLDBis(trichlorosilyl)methane and Water[2]
Young's Modulus< 10 GPaVariousVarious low-k precursors[6]

Experimental Protocols

Protocol for Atomic Layer Deposition (ALD) of SiCN Films

This protocol is based on the deposition of SiCN films using the closely related precursor, bis(trichlorosilyl)methane, and ammonia.[7] It can be adapted for this compound with minor modifications to pulse and purge times, which should be optimized for the specific reactor configuration.

Materials and Equipment:

  • ALD Reactor with a heated substrate holder

  • This compound precursor

  • Ammonia (NH₃) gas

  • High-purity nitrogen (N₂) or argon (Ar) for carrier and purge gas

  • Substrates (e.g., silicon wafers)

  • Precursor ampoule with temperature control

Protocol:

  • Substrate Preparation: Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

  • System Preparation:

    • Load the substrates into the ALD reactor.

    • Heat the this compound ampoule to a temperature that provides sufficient vapor pressure (e.g., room temperature, as it is a liquid with a relatively high vapor pressure).

    • Heat the substrate to the desired deposition temperature (e.g., 450 °C).[7]

    • Set the chamber pressure to the desired level (e.g., 8 Torr).[7]

  • Deposition Cycle: The ALD process consists of repeated cycles, each comprising four steps:

    • Step 1: this compound Pulse: Introduce this compound vapor into the reactor for a set duration (e.g., 5 seconds) to allow for self-limiting chemisorption onto the substrate surface.[7]

    • Step 2: Purge 1: Purge the reactor with an inert gas (N₂ or Ar) for a sufficient time (e.g., 10 seconds) to remove any unreacted precursor and gaseous byproducts.

    • Step 3: Ammonia (NH₃) Pulse: Introduce NH₃ gas into the reactor for a set duration (e.g., 12 seconds) to react with the chemisorbed precursor layer, forming a SiCN film and releasing byproducts.[7]

    • Step 4: Purge 2: Purge the reactor with the inert gas (e.g., 10 seconds) to remove unreacted NH₃ and byproducts.

  • Film Deposition: Repeat the deposition cycle until the desired film thickness is achieved. The film thickness is linearly proportional to the number of ALD cycles.

  • Post-Deposition:

    • Cool down the reactor under an inert gas flow.

    • Remove the coated substrates for characterization.

Protocol for Chemical Vapor Deposition (CVD) of SiC Films

This is a general protocol for the CVD of SiC films using a silyl-methane type precursor in a hot-wall reactor. Specific parameters such as temperature and flow rates should be optimized for the particular CVD system and desired film properties.

Materials and Equipment:

  • Hot-wall CVD reactor

  • This compound precursor

  • Hydrogen (H₂) as a carrier and reactant gas

  • Argon (Ar) for purging

  • Graphite or SiC-coated graphite susceptor

  • Substrates (e.g., silicon wafers)

Protocol:

  • Substrate Preparation: Clean the silicon substrates as described in the ALD protocol.

  • System Preparation:

    • Place the substrates on the susceptor inside the CVD reactor.

    • Heat the this compound precursor to a temperature that allows for stable vapor delivery.

    • Purge the reactor with Ar to remove any residual air and moisture.

  • Deposition:

    • Heat the reactor to the desired deposition temperature, typically in the range of 800 °C to 1100 °C for SiC deposition from chlorosilanes.[4]

    • Introduce a controlled flow of H₂ carrier gas through the this compound bubbler to transport the precursor vapor into the reactor.

    • Maintain a constant total pressure within the reactor (e.g., 90 kPa).[4]

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • Stop the precursor flow and cool the reactor to room temperature under a continuous H₂ or Ar flow to prevent oxidation.

    • Vent the reactor and remove the coated substrates.

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound.

ALD Reaction Pathway for SiCN Film Deposition

ALD_Pathway cluster_0 ALD Cycle A Substrate with -NH2 surface groups B Pulse this compound (Cl2SiH-CH2-SiH2Cl) A->B Step 1 C Surface Reaction: -NH2 + Cl-Si -> -NH-Si + HCl B->C D Purge excess precursor and HCl C->D Step 2 E Pulse Ammonia (NH3) D->E Step 3 F Surface Reaction: -Si-Cl + NH3 -> -Si-NH2 + HCl E->F G Purge excess NH3 and HCl F->G Step 4 H SiCN film growth by one monolayer G->H H->A Repeat Cycle

Caption: Simplified ALD reaction pathway for SiCN deposition.

Experimental Workflow for Microelectronics Fabrication

Fabrication_Workflow cluster_workflow Device Fabrication Workflow start Start: Clean Substrate deposition Thin Film Deposition (CVD or ALD using this compound) start->deposition patterning Photolithography & Etching deposition->patterning metallization Metal Deposition (e.g., Copper) patterning->metallization cmp Chemical Mechanical Planarization (CMP) metallization->cmp testing Device Testing cmp->testing end End: Fabricated Device testing->end

Caption: General workflow for microelectronic device fabrication.

Conclusion

This compound is a highly adaptable precursor for the fabrication of next-generation microelectronic devices. Its ability to form high-quality SiC, SiCN, and low-k dielectric films through established deposition techniques like CVD and ALD makes it a valuable tool for researchers and engineers. The protocols and data presented in this document provide a solid foundation for the successful implementation of this compound in various microfabrication processes. Further optimization of the described protocols will enable the fine-tuning of film properties to meet the specific requirements of advanced electronic components.

References

Application Notes and Protocols for the Synthesis of Dialkoxysilanes via Alcoholysis of Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dialkoxysilanes through the alcoholysis of bis(dichlorosilyl)methane. This method offers a reliable route to produce key intermediates used in the development of silicon-containing polymers and other advanced materials.

Introduction

This compound is a versatile precursor in organosilicon chemistry. The silicon-chlorine bonds are highly reactive towards nucleophiles, making it an excellent starting material for the synthesis of various derivatives. The alcoholysis of this compound is a nucleophilic substitution reaction where an alcohol displaces the chloride ions on the silicon atoms, leading to the formation of bis(dialkoxysilyl)methanes. To drive the reaction to completion, a base, typically a tertiary amine, is used to scavenge the hydrogen chloride (HCl) byproduct.[1] These resulting bis(dialkoxysilyl)methanes are crucial building blocks for more complex organosilicon structures.

Reaction Principle and Pathway

The fundamental reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center of the this compound. This results in the stepwise displacement of the four chlorine atoms by alkoxy groups. The overall reaction is illustrated below:

ReactionPathway reactant1 CH₂(SiHCl₂)₂ This compound product CH₂(SiH(OR)₂)₂ Bis(dialkoxysilyl)methane reactant1->product Alcoholysis reactant2 + 4 R-OH (Alcohol) reactant2->product reagent + 4 Et₃N (Triethylamine) byproduct + 4 Et₃N·HCl (Triethylamine hydrochloride) reagent->byproduct

Caption: General reaction scheme for the alcoholysis of this compound.

Quantitative Data Summary

While specific yield data for the alcoholysis of this compound is not extensively published, data from analogous reactions provide insight into the expected efficiency. The following table summarizes relevant data for a related synthesis.

ReactantsMolar Ratio (Reactant:Si-source:Base)ProductYield (%)Reference
Chloroform, Trichlorosilane, Tri-n-butylamine1:4.5:3Bis(triethoxysilyl)methane~60[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of bis(diethoxysilyl)methane from this compound and ethanol.

Materials and Equipment:

  • This compound (CH₂(SiHCl₂)₂)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Diethyl Ether (Et₂O) or other suitable inert solvent

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, dropping funnel, condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., cannula or filter funnel)

  • Rotary evaporator

  • Distillation apparatus for fractional distillation

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet.

    • Under a positive pressure of inert gas, charge the flask with a solution of this compound in anhydrous diethyl ether.

    • Prepare a solution of anhydrous ethanol and anhydrous triethylamine in anhydrous diethyl ether in the dropping funnel. A slight excess of ethanol and triethylamine (e.g., 4.2 equivalents of each relative to this compound) is recommended to ensure complete reaction.

  • Reaction Execution:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Slowly add the ethanol/triethylamine solution from the dropping funnel to the stirred solution of this compound over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form during the reaction.

    • Remove the precipitate by filtration under an inert atmosphere. Wash the precipitate with anhydrous diethyl ether to recover any entrained product.

    • Combine the filtrate and the washings.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to obtain the pure bis(diethoxysilyl)methane.

Characterization:

The structure and purity of the synthesized bis(diethoxysilyl)methane can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ²⁹Si NMR are powerful tools for elucidating the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the Si-H, Si-O-C, and CH₂ groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight of the product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of bis(dialkoxysilyl)methanes.

ExperimentalWorkflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reactants Charge Flask with This compound in Anhydrous Solvent setup->reactants addition Slow Addition of Alcohol/Base Solution at 0 °C reactants->addition reaction Stir at Room Temperature (12-24 hours) addition->reaction filtration Filtration to Remove Triethylamine Hydrochloride reaction->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification by Fractional Distillation evaporation->purification characterization Product Characterization (NMR, FTIR, GC-MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of bis(dialkoxysilyl)methanes.

References

Application Notes and Protocols: Aminolysis of Bis(dichlorosilyl)methane for the Synthesis of Diaminosilanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane is a versatile precursor in organosilicon chemistry, readily undergoing nucleophilic substitution reactions at its silicon-chlorine bonds. One such important transformation is aminolysis, the reaction with primary or secondary amines to yield bis(diaminosilyl)methanes. These resulting diaminosilanes are valuable building blocks and intermediates in the synthesis of silicon-nitrogen-containing polymers, materials, and potentially in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the aminolysis of this compound.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic silicon center of the this compound. This results in the displacement of a chloride ion. Typically, a stoichiometric excess of the amine is used, where the amine itself acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. The general reaction is as follows:

CH₂(SiHCl₂)₂ + 4 R₂NH → CH₂(SiH(NR₂)₂)₂ + 4 R₂NH₂Cl[1]

This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane starting material and the aminosilane product.

Experimental Protocols

Protocol 1: Synthesis of Bis(di-tert-butylaminosilyl)methane

This protocol is adapted from the synthesis of bis(tertiary-butylamino)silane from dichlorosilane and can be applied to this compound.

Materials:

  • This compound

  • tert-Butylamine (TBA), anhydrous

  • Anhydrous solvent (e.g., hexane, diethyl ether, or excess tert-butylamine)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask equipped with a magnetic stirrer, dropping funnel, and condenser

  • Filter funnel and flask

Procedure:

  • Reaction Setup: Assemble a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: In the reaction flask, place a stoichiometric excess of anhydrous tert-butylamine. The excess amine will serve as both a reactant and a solvent.

  • Cooling: Cool the reaction flask to a temperature between -10 °C and 10 °C using an ice-salt bath or a cryocooler.

  • Addition of this compound: Slowly add this compound to the stirred solution of tert-butylamine via a dropping funnel over a period of 1-2 hours. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

  • Filtration: The reaction mixture will contain the desired product and a precipitate of tert-butylamine hydrochloride salt. Filter the mixture under an inert atmosphere to separate the salt.

  • Solvent Removal: Remove the excess tert-butylamine and any solvent from the filtrate by distillation or under reduced pressure.

  • Purification: The crude bis(di-tert-butylaminosilyl)methane can be further purified by vacuum distillation to obtain a high-purity product.

Safety Precautions:

  • This compound and amines are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be carried out in a well-ventilated fume hood.

  • All glassware must be thoroughly dried to prevent hydrolysis.

Data Presentation

Reactant 1Reactant 2ProductReaction ConditionsYield (%)Reference
This compoundtert-ButylamineBis(di-tert-butylaminosilyl)methaneExcess amine as solvent, -10°C to RTHigh (expected)Adapted from patent data
This compoundDiethylamineBis(diethylaminosilyl)methaneInert solvent, low temperatureHigh (expected)General aminolysis

Visualizations

Reaction Workflow

aminolysis_workflow Workflow for Aminolysis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glassware Dry Glassware prep_inert Establish Inert Atmosphere prep_glassware->prep_inert charge_amine Charge Amine (Excess) prep_inert->charge_amine cool_reaction Cool to -10°C - 10°C charge_amine->cool_reaction add_silane Slowly Add this compound cool_reaction->add_silane react Stir at RT for 12-24h add_silane->react filter_salt Filter Ammonium Salt react->filter_salt remove_solvent Remove Excess Amine/Solvent filter_salt->remove_solvent purify Vacuum Distillation remove_solvent->purify product Pure Diaminosilane purify->product

Caption: Experimental workflow for the synthesis of diaminosilanes.

Reaction Pathway

reaction_pathway Aminolysis Reaction Pathway start This compound CH₂(SiHCl₂)₂ intermediate Intermediate Species start->intermediate + 4 R₂NH amine Primary or Secondary Amine (R₂NH) amine->intermediate product Bis(diaminosilyl)methane CH₂(SiH(NR₂)₂)₂ intermediate->product byproduct Ammonium Salt (R₂NH₂Cl) intermediate->byproduct

References

Troubleshooting & Optimization

Handling and storage of moisture-sensitive Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bis(dichlorosilyl)methane

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of the highly moisture-sensitive compound, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (CH₂(SiHCl₂)₂) is an organosilicon compound containing highly reactive silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack, particularly by water. The high reactivity is due to the electrophilic nature of the silicon atom and the good leaving group ability of the chloride ion. This moisture sensitivity necessitates handling the compound under strictly anhydrous and inert conditions to prevent decomposition.[1]

Q2: What happens when this compound is exposed to moisture?

Exposure to water or moisture in the air leads to rapid hydrolysis. The Si-Cl bonds react to form silanols (Si-OH) and release corrosive hydrogen chloride (HCl) gas.[1][2] This reaction not only degrades the compound but also creates a hazardous acidic environment that can corrode equipment and pose a significant safety risk.[3]

Q3: What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor that causes severe skin burns and serious eye damage.[2][4] Inhalation of its vapors may cause respiratory irritation.[2] The hydrogen chloride gas liberated upon contact with moisture is also toxic and corrosive.[3]

Q4: How should I properly store this compound?

It must be stored in a tightly sealed, corrosion-resistant container under a dry, inert atmosphere such as nitrogen or argon.[2][5] The storage area should be cool, dry, well-ventilated, and locked.[2][6] It should be kept away from heat, sparks, open flames, and incompatible materials.[2][3]

Q5: What materials are compatible and incompatible with this compound?

Compatible MaterialsIncompatible Materials
Glassware (if properly dried)Water / Moisture
Stainless SteelAcids
Teflon® (PTFE)Alcohols
Oxidizing Agents
Bases

Note: This table provides general guidance. Always consult specific compatibility charts and your institution's safety protocols.

Troubleshooting Guide

Encountering issues during your experiment? This guide addresses common problems.

ProblemPossible Cause(s)Recommended Solution(s)
Cloudy appearance of the compound in the storage bottle. Moisture contamination has led to partial hydrolysis and the formation of insoluble siloxanes.The compound is likely degraded and should not be used for moisture-sensitive reactions. It should be quenched carefully and disposed of according to institutional guidelines. Review your storage and handling procedures to prevent future contamination.
A reaction is not proceeding or is giving low yields. 1. The this compound has degraded due to improper storage. 2. Moisture was introduced via wet glassware, solvents, or other reagents. 3. The inert atmosphere was compromised.1. Use a fresh, unopened bottle of the reagent or verify the purity of the existing stock using a suitable analytical method (e.g., GC-MS, NMR) if possible. 2. Ensure all glassware is oven- or flame-dried immediately before use.[7] Use freshly distilled or commercially available anhydrous solvents. 3. Check your inert gas setup (Schlenk line, glove box) for leaks.[8] Ensure a slight positive pressure of inert gas is maintained throughout the experiment.[8]
Fuming or a pungent smell is observed when handling the compound. The compound is reacting with ambient moisture, releasing hydrogen chloride (HCl) gas.This indicates exposure to air. All handling must be performed in a well-ventilated fume hood and under a strictly inert atmosphere (e.g., inside a glove box or using Schlenk techniques).[5] Ensure your experimental setup is airtight.
Pressure buildup in a reaction vessel or storage container. Reaction with trace moisture is generating HCl gas, increasing the internal pressure.Do not seal the vessel tightly without a pressure relief mechanism (e.g., an oil bubbler). If unexpected pressure buildup occurs, vent the vessel to a scrubbing system in a fume hood. Cool the vessel if the reaction is exothermic.

Data Summary

The following tables provide key quantitative data for this compound and its more chlorinated analog for reference.

Table 1: Physical and Chemical Properties

PropertyThis compoundBis(trichlorosilyl)methane (for comparison)
CAS Number 18081-42-0[4]4142-85-2[9]
Molecular Formula CH₄Cl₄Si₂[2]CH₂Cl₆Si₂[10]
Molecular Weight 212.0 g/mol [4]282.92 g/mol [11]
Physical State Liquid[2]Liquid[10]
Boiling Point Not specified179-180 °C[9]
Density Not specified~1.55 g/mL at 25 °C[9]
Flash Point Flammable Liquid (Cat 3)[2]>221 °F (Combustible Liquid)[9]
Hydrolytic Sensitivity High; reacts readily with water and moisture.[1][2]High; reacts rapidly with moisture and protic solvents.[9]

Table 2: Recommended Storage & Handling Parameters

ParameterRecommendation
Storage Temperature Cool place, store away from heat.[2]
Atmosphere Under a dry, inert gas (Nitrogen or Argon).[2][5]
Ventilation Store and handle in a well-ventilated area or fume hood.[5][6]
Personal Protective Equipment (PPE) Neoprene or nitrile rubber gloves, chemical goggles or face shield, protective clothing.[2]
Respiratory Protection NIOSH-certified combination organic vapor/acid gas respirator.[2]

Experimental Protocols

Protocol 1: Transfer of this compound using a Syringe

This protocol describes the transfer of small quantities (<50 mL) of this compound using standard air-sensitive techniques.[8]

Materials:

  • Bottle of this compound with a septum-sealed cap

  • Dry, nitrogen-flushed Schlenk flask or reaction vessel sealed with a rubber septum

  • Dry, gas-tight syringe with a Luer-lock tip[7]

  • Long, dry needle (18-21 gauge)

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Fume hood

Procedure:

  • Preparation: Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) and assembled while hot, then cooled under a positive pressure of inert gas.[7]

  • Inert Atmosphere: Place the sealed reaction vessel and the reagent bottle inside a fume hood. Connect the reaction vessel to the inert gas line via a needle through the septum, with the gas outlet connected to a bubbler to maintain a slight positive pressure.

  • Syringe Purging: Purge the dry syringe with inert gas by drawing and expelling the gas at least 10 times to remove any residual air and moisture.[7][8]

  • Reagent Bottle Pressurization: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to introduce a slight positive pressure. This prevents air from entering when the liquid is withdrawn.

  • Withdrawal: Puncture the reagent bottle septum with the purged syringe needle. Insert the needle tip below the liquid surface and slowly withdraw the desired volume of liquid. The positive pressure in the bottle will help fill the syringe.

  • Transfer: Remove the syringe from the reagent bottle and quickly insert it through the septum of the reaction vessel. Inject the liquid into the vessel.

  • Cleaning: Immediately after transfer, quench any residual reagent in the syringe by drawing up a small amount of an inert quenching solvent (like hexane) and expelling it into a separate flask containing a quenching agent (e.g., isopropanol). Clean the syringe thoroughly.[7]

Visual Guides

Hydrolysis_Reaction Hydrolysis of this compound BDCSM This compound CH₂(SiHCl₂)₂ Intermediate Reactive Silanol Intermediate CH₂(SiHCl(OH))₂ BDCSM->Intermediate + 2 H₂O H2O Water (Moisture) H₂O Siloxane Siloxane Polymer (Cross-linked network) Intermediate->Siloxane Condensation (- H₂O) HCl Hydrogen Chloride Gas HCl Intermediate->HCl - 2 HCl

Caption: Reaction pathway for the hydrolysis of this compound.

Handling_Workflow Safe Handling Workflow start Start: Prepare Experiment ppe 1. Don Personal Protective Equipment (PPE) start->ppe glassware 2. Prepare Dry Glassware (Oven/Flame-Dried) ppe->glassware setup 3. Assemble Apparatus Under Inert Gas glassware->setup reagent 4. Transfer Reagent via Syringe/Cannula setup->reagent reaction 5. Perform Reaction Under Positive N₂ Pressure reagent->reaction quench 6. Quench Reaction & Glassware Carefully reaction->quench disposal 7. Dispose of Waste Properly quench->disposal end End disposal->end

Caption: Step-by-step workflow for handling air-sensitive reagents.

Troubleshooting_Tree Troubleshooting Decision Tree problem Problem: Unexpected Result (e.g., low yield, precipitate) q1 Was the reagent from a fresh bottle? problem->q1 a1_yes Check other parameters q1->a1_yes Yes a1_no Reagent may be degraded. Use a fresh bottle. q1->a1_no No q2 Were all solvents and reagents anhydrous? a1_yes->q2 a2_yes Check inert atmosphere integrity (leaks, gas flow) q2->a2_yes Yes a2_no Moisture contamination is likely. Dry all materials thoroughly. q2->a2_no No

Caption: Decision tree for troubleshooting common experimental issues.

References

Preventing hydrolysis and formation of siloxanes from Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bis(dichlorosilyl)methane

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing common issues related to the handling and use of this highly reactive compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

A1: this compound (CH₂(SiHCl₂)₂) is an organosilicon compound containing two dichlorosilyl groups linked by a methylene bridge. Its high reactivity stems from the presence of silicon-chlorine (Si-Cl) bonds, which are highly susceptible to nucleophilic attack. This reactivity makes it a valuable precursor for the synthesis of various organosilicon derivatives and polymers.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway is hydrolysis, which occurs upon contact with moisture. The Si-Cl bonds readily react with water to form silanols and hydrogen chloride gas.[1] These resulting silanols are often unstable and can undergo self-condensation to form siloxane bridges (-Si-O-Si-), leading to the formation of oligomeric or polymeric materials.[1]

Q3: How can I prevent the hydrolysis of this compound during storage?

A3: To prevent hydrolysis, this compound must be stored under strictly inert and anhydrous conditions.[1] This involves:

  • Storing the compound in an airtight, corrosion-resistant container.

  • Keeping the container under a dry, inert atmosphere, such as nitrogen or argon.

  • Storing in a cool, well-ventilated place away from heat and sources of ignition.[2][3]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with water, alcohols, acids, and oxidizing agents.[2][3] Contact with these substances will lead to rapid decomposition of the compound.

Q5: What are the visible signs of this compound degradation?

A5: Signs of degradation include:

  • The evolution of a corrosive gas (hydrogen chloride).[1]

  • The formation of a white solid or viscous liquid (siloxane polymers).

  • An increase in the viscosity of the liquid.

  • Inconsistent results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Action
White precipitate or gel forms in the reaction vessel. Exposure to atmospheric moisture or use of wet solvents.Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents dispensed under an inert atmosphere.
Evolution of a fuming gas upon opening the container. The container seal has been compromised, allowing moisture to enter.Immediately handle the container in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid gas-rated respiratory protection.[2][3] Purge the headspace of the container with a dry, inert gas before resealing.
Inconsistent or low yields in derivatization reactions. Partial hydrolysis of the this compound starting material.Verify the purity of your this compound using techniques like GC-MS or NMR before use. If degradation is suspected, consider purifying the material by distillation under reduced pressure and inert atmosphere.
Material becomes viscous and difficult to handle. Onset of polymerization due to the formation of siloxanes.This indicates significant degradation. The material may not be suitable for further use. Review handling and storage procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound

  • Preparation: Work in a fume hood with the sash at the appropriate height. Ensure an inert atmosphere glovebox or Schlenk line is available and properly functioning. All glassware must be oven-dried at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Before opening the this compound container, ensure it is at room temperature to prevent condensation of atmospheric moisture.

  • Dispensing: Use standard air-free techniques, such as a cannula or a gas-tight syringe, to transfer the liquid under a positive pressure of an inert gas (nitrogen or argon).

  • Solvents: Use only anhydrous solvents from a solvent purification system or a freshly opened bottle rated for anhydrous applications.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, a face shield, and a lab coat.[2] For operations with a higher risk of exposure, a NIOSH-certified respirator with an acid gas cartridge is recommended.[2][3]

Protocol 2: Quenching and Disposal

  • Quenching Excess Reagent: Slowly add the excess this compound to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate, in a suitable solvent like isopropanol. The reaction is exothermic and will produce hydrogen chloride gas, so this must be done in a fume hood.

  • Disposal: Dispose of the neutralized material in accordance with local, state, and federal regulations for hazardous waste.[2]

Visualizations

Hydrolysis_Siloxane_Formation BDCM This compound CH₂(SiHCl₂)₂ Silanol Silanol Intermediate CH₂(SiH(OH)₂)₂ BDCM->Silanol + 4 H₂O HCl Hydrogen Chloride (HCl) BDCM->HCl - 4 HCl H2O Water (H₂O) Siloxane Siloxane Polymer [-SiH(CH₂SiH)-O-]n Silanol->Siloxane - H₂O (Condensation)

Caption: Hydrolysis of this compound and subsequent condensation to form siloxanes.

References

Technical Support Center: Synthesis of Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(dichlorosilyl)methane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the direct process (also known as the Müller-Rochow process).

IssuePotential Cause(s)Recommended Action(s)
Low Yield of this compound Suboptimal Reaction Temperature: The reaction is highly temperature-sensitive. Temperatures below 260°C result in a slow reaction rate, while temperatures exceeding 340°C can lead to the decomposition of reactants and products.[1]Maintain the reaction temperature within the optimal range of 280-300°C.
Incorrect Reactant Ratio: An improper ratio of methylene chloride to hydrogen chloride can lead to the formation of undesirable byproducts.The optimal molar ratio of methylene chloride to hydrogen chloride is 1:4. This ratio helps to suppress the formation of polymeric carbosilanes.[2]
Catalyst Deactivation: The copper catalyst can be deactivated by the deposition of carbonaceous materials (coke) or by the enrichment of copper on the silicon surface.Ensure the purity of the silicon and chloromethane used. Promoters such as zinc can be added to the catalyst to improve its performance and lifespan.
High Concentration of (Dichlorosilyl)(trichlorosilyl)methane and Bis(trichlorosilyl)methane Excess Hydrogen Chloride: While HCl is necessary to suppress polymerization, an excessive amount can favor the formation of more highly chlorinated silanes.Carefully control the molar ratio of methylene chloride to hydrogen chloride, adhering to the optimal 1:4 ratio.
High Reaction Temperature: Higher temperatures can promote further chlorination of the desired product.Operate the reactor at the lower end of the optimal temperature range (around 280°C) to minimize the formation of these byproducts.
Formation of Polymeric Carbosilanes Insufficient Hydrogen Chloride: The primary role of HCl in the reaction mixture is to suppress the decomposition of methylene chloride, which leads to the formation of polymeric carbosilanes.[1]Ensure a sufficient and consistent flow of hydrogen chloride into the reactor, maintaining the 1:4 molar ratio with methylene chloride.
Local Overheating (Hot Spots): Inadequate mixing of reactants and catalyst can lead to localized areas of high temperature, promoting polymerization.Utilize a fluidized bed reactor to ensure uniform temperature distribution and intimate contact between the reactants and the catalyst.[3]
Difficulty in Purifying this compound Close Boiling Points of Byproducts: The main impurities, (dichlorosilyl)(trichlorosilyl)methane and bis(trichlorosilyl)methane, have boiling points very close to that of the desired product, making separation by simple distillation challenging.Employ fractional distillation with a high-efficiency column (e.g., a column with a high number of theoretical plates) and a high reflux ratio to achieve the required separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial method is the direct process, also known as the Müller-Rochow process. This involves the copper-catalyzed reaction of elemental silicon with a mixture of methylene chloride and hydrogen chloride in a fluidized bed reactor at temperatures between 260-340°C.[1][4]

Q2: What are the main side reactions in the synthesis of this compound?

A2: The primary side reactions lead to the formation of (dichlorosilyl)(trichlorosilyl)methane and bis(trichlorosilyl)methane as major byproducts.[2] Another significant side reaction, particularly in the absence of sufficient hydrogen chloride, is the formation of polymeric carbosilanes.[1]

Q3: How can the formation of polymeric byproducts be minimized?

A3: The formation of polymeric carbosilanes can be significantly suppressed by the addition of hydrogen chloride to the methylene chloride feed. An optimal molar ratio of methylene chloride to hydrogen chloride of 1:4 has been found to be effective.[2]

Q4: What is the role of the copper catalyst in the direct process?

A4: The copper catalyst is crucial for the reaction. It is believed to form a copper-silicon intermetallic compound that facilitates the cleavage of the carbon-chlorine bond in methylene chloride and the formation of silicon-carbon bonds.[4]

Q5: How is this compound purified from the reaction mixture?

A5: The crude product mixture is purified by fractional distillation. Due to the close boiling points of the desired product and its chlorinated byproducts, a distillation column with high separation efficiency is required.[3]

Q6: Are there alternative methods for synthesizing this compound?

A6: Yes, the Benkeser reaction is an alternative route. This method involves the reaction of a polyhalogenated methane (like chloroform) with a silane (such as trichlorosilane) in the presence of a tertiary amine. However, this method can also produce a mixture of silylated methanes.[2]

Experimental Protocols

Direct Synthesis of this compound (Müller-Rochow Process)

Materials:

  • Fine powder of elemental silicon (97% purity, particle size 45-250 µm)[3]

  • Copper catalyst (e.g., copper(I) chloride)

  • Methylene chloride (CH₂Cl₂)

  • Hydrogen chloride (HCl) gas

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Fluidized bed reactor equipped with a gas inlet, outlet, and a system for temperature control.

  • Condensation system to collect the liquid products.

  • Scrubber for unreacted gases and HCl.

Procedure:

  • Prepare the contact mass by mixing the silicon powder with the copper catalyst.

  • Load the contact mass into the fluidized bed reactor.

  • Heat the reactor to the reaction temperature (280-300°C) under a stream of inert gas.

  • Introduce a gaseous mixture of methylene chloride and hydrogen chloride (in a 1:4 molar ratio) into the reactor.

  • Maintain a constant flow of the reactant gases and a stable temperature. The reaction is exothermic, so cooling may be required.[3]

  • The volatile products are carried out of the reactor with the gas stream.

  • Pass the effluent gas through a condensation system to collect the crude liquid product, which will be a mixture of chlorosilanes.

  • The non-condensable gases are passed through a scrubber to neutralize unreacted HCl.

  • The crude liquid product is then subjected to fractional distillation for purification.

Purification by Fractional Distillation

Equipment:

  • Fractional distillation apparatus with a high-efficiency distillation column (e.g., packed or bubble-cap column with a high number of theoretical plates).[3]

  • Heating mantle with a temperature controller.

  • Condenser and receiving flasks.

  • Vacuum pump if distillation is to be performed under reduced pressure.

Procedure:

  • Charge the crude reaction mixture into the distillation flask.

  • Assemble the fractional distillation apparatus.

  • Begin heating the mixture gently.

  • Carefully control the heating rate and the reflux ratio to achieve good separation. A high reflux ratio is generally required.[3]

  • Collect the different fractions based on their boiling points. The expected order of distillation will be based on the volatility of the components.

  • Analyze the collected fractions (e.g., by gas chromatography) to determine their composition and purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Side Reactions in this compound Synthesis start Problem Identified low_yield Low Yield start->low_yield high_impurities High Impurity Levels start->high_impurities polymer_formation Polymer Formation start->polymer_formation check_temp Check Reaction Temperature low_yield->check_temp check_impurities Identify Predominant Impurities high_impurities->check_impurities check_hcl_flow Check HCl Flow Rate polymer_formation->check_hcl_flow adjust_temp Adjust to 280-300°C check_temp->adjust_temp Incorrect check_ratio Check CH2Cl2:HCl Ratio check_temp->check_ratio Correct adjust_temp->check_ratio adjust_ratio Adjust to 1:4 Molar Ratio check_ratio->adjust_ratio Incorrect check_catalyst Check Catalyst Activity check_ratio->check_catalyst Correct adjust_ratio->check_catalyst catalyst_solution Consider Catalyst Promoters or Fresh Catalyst check_catalyst->catalyst_solution Deactivated end Problem Resolved check_catalyst->end Active catalyst_solution->end high_chloro_silanes High (Dichlorosilyl)(trichlorosilyl)methane or Bis(trichlorosilyl)methane check_impurities->high_chloro_silanes optimize_temp Optimize Temperature (Lower End of Range) high_chloro_silanes->optimize_temp optimize_ratio Re-verify CH2Cl2:HCl Ratio optimize_temp->optimize_ratio optimize_ratio->end increase_hcl Ensure 1:4 Molar Ratio with CH2Cl2 check_hcl_flow->increase_hcl Insufficient check_mixing Check Reactor Mixing/ Fluidization check_hcl_flow->check_mixing Sufficient increase_hcl->check_mixing improve_mixing Ensure Uniform Temperature Distribution check_mixing->improve_mixing Non-uniform check_mixing->end Uniform improve_mixing->end

Caption: Troubleshooting workflow for side reactions in this compound synthesis.

References

Technical Support Center: Purification of Bis(dichlorosilyl)methane by Distillation Under Reduced Pressure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of bis(dichlorosilyl)methane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound by distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Why is distillation under reduced pressure necessary for purifying this compound?

A1: Distillation under reduced pressure, or vacuum distillation, is employed to purify compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures. This compound has a relatively high atmospheric boiling point (156-158 °C), and reducing the pressure allows it to boil at a lower temperature, preventing potential thermal degradation and the formation of undesirable byproducts.

Q2: What are the primary impurities found in crude this compound?

A2: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Starting materials: Unreacted methylene chloride or other chlorinated methanes.

  • Side-products: Other chlorosilanes formed during the reaction, such as (trichlorosilyl)(dichlorosilyl)methane.[1]

  • Catalyst residues: Traces of the catalyst used in the synthesis.

  • Hydrolysis products: Due to the high moisture sensitivity of chlorosilanes, exposure to even trace amounts of water can lead to the formation of siloxanes and hydrochloric acid.

Q3: How can I estimate the boiling point of this compound at a specific reduced pressure?

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the vacuum distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty achieving or maintaining a stable vacuum Leaks in the distillation apparatus.- Ensure all glass joints are properly sealed and greased with a suitable vacuum grease. - Check all tubing connections for cracks or loose fittings. - Inspect glassware for any cracks or star fractures.
Inefficient vacuum pump.- Check the pump oil; it may need to be changed. - Ensure the pump is appropriately sized for the volume of the apparatus. - A cold trap between the apparatus and the pump can improve efficiency and protect the pump from corrosive vapors.
Bumping or unstable boiling of the liquid Lack of a proper boiling aid.- Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.
Heating rate is too high.- Reduce the heating mantle temperature to achieve a slow, steady distillation rate.
Product is not distilling over at the expected temperature Inaccurate pressure reading.- Ensure the manometer or vacuum gauge is calibrated and functioning correctly.
System pressure is too high.- Check for leaks in the system (see "Difficulty achieving or maintaining a stable vacuum").
Thermometer placement is incorrect.- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Low yield of purified product Premature condensation in the distillation head (refluxing).- Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.
Hold-up volume of the distillation column.- For small-scale distillations, use a short-path distillation apparatus to minimize product loss on the surfaces of the equipment.
Product appears cloudy or hazy Contamination with moisture.- Ensure all glassware is rigorously dried in an oven before assembly. - Assemble the apparatus while hot and under a stream of dry inert gas (e.g., nitrogen or argon). - Use dry solvents and reagents if applicable.
Presence of fine particulate matter.- Consider filtering the crude material through a sintered glass funnel under an inert atmosphere before distillation.

Quantitative Data

The following table summarizes the key physical properties of this compound relevant to its purification by distillation.

PropertyValue
Molecular Formula CH₂Cl₄Si₂
Molecular Weight 214.03 g/mol
Boiling Point (at 760 mmHg) 156-158 °C
Density 1.36 g/cm³

Estimated Boiling Points at Reduced Pressure:

Pressure (mmHg)Estimated Boiling Point (°C)
100~95 - 100
50~75 - 80
20~55 - 60
10~40 - 45
5~25 - 30
1~5 - 10

Note: These are estimated values based on general nomographs and the atmospheric boiling point. Actual boiling points may vary.

Experimental Protocol: Fractional Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of this compound. Caution: this compound is highly moisture-sensitive and corrosive. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

Materials and Equipment:

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s) (e.g., a "cow" or "pig" adapter for collecting multiple fractions)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Manometer or vacuum gauge

  • Inert gas source (nitrogen or argon) with a bubbler

  • Schlenk line or glovebox

  • Oven-dried glassware

  • Vacuum grease

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow it to cool under a stream of dry inert gas.

  • Apparatus Assembly:

    • Assemble the distillation apparatus (distillation pot, fractionating column, distillation head, condenser, and receiving flask) while it is still warm and under a positive pressure of inert gas.

    • Place a magnetic stir bar in the distillation pot.

    • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.

    • Position the thermometer correctly in the distillation head.

    • Connect the vacuum source to the distillation apparatus via a cold trap to protect the pump from corrosive vapors.

    • Connect the inert gas line to the receiving flask adapter to allow for the system to be backfilled with inert gas after the distillation.

  • Charging the Distillation Pot:

    • Under a positive pressure of inert gas, transfer the crude this compound into the distillation pot using a cannula or a dropping funnel. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation pot gently.

    • Observe for the condensation of vapor in the fractionating column. Adjust the heating rate to establish a slow and steady distillation rate (typically 1-2 drops per second).

    • Collect any low-boiling impurities as a forerun fraction.

    • As the temperature at the distillation head stabilizes at the expected boiling point of this compound at the recorded pressure, switch to collecting the main product fraction in a clean receiving flask.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

    • Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the distillation pot.

  • Shutdown:

    • Turn off the heating and allow the system to cool to room temperature.

    • Slowly and carefully break the vacuum by introducing the inert gas. Never admit air into a hot apparatus containing chlorosilanes.

    • Once the system is at atmospheric pressure with the inert gas, the purified product can be safely handled and stored under an inert atmosphere.

Diagrams

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown prep_glass Dry Glassware assemble Assemble Apparatus under Inert Gas prep_glass->assemble charge Charge Crude Product assemble->charge apply_vacuum Apply Vacuum charge->apply_vacuum Start Distillation heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Product Fraction collect_forerun->collect_product cool Cool System collect_product->cool End Distillation backfill Backfill with Inert Gas cool->backfill store Store Purified Product backfill->store troubleshooting_workflow cluster_vacuum Vacuum Issues cluster_boiling Boiling Issues cluster_temp Temperature Issues start Distillation Problem Occurs check_vacuum Check Vacuum System start->check_vacuum check_boiling Check for Stable Boiling start->check_boiling check_temp Check Temperature Reading start->check_temp leaks Leaks? check_vacuum->leaks bumping Bumping? check_boiling->bumping temp_off Temp Incorrect? check_temp->temp_off pump Pump Inefficient? leaks->pump No seal_joints Seal Joints / Check Tubing leaks->seal_joints Yes service_pump Service Pump / Use Cold Trap pump->service_pump Yes no_distillate No Distillate? bumping->no_distillate No use_stir_bar Use Magnetic Stirrer bumping->use_stir_bar Yes insulate_head Insulate Distillation Head no_distillate->insulate_head Yes check_thermometer Check Thermometer Placement temp_off->check_thermometer Yes end Problem Resolved seal_joints->end service_pump->end use_stir_bar->end insulate_head->end check_thermometer->end

References

Technical Support Center: Synthesis of Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Bis(dichlorosilyl)methane synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors. The most common issues include:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the direct synthesis, the optimal temperature is typically around 280°C. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of the starting materials and the desired product.

  • Incorrect Molar Ratio of Reactants: The stoichiometry of the reactants significantly impacts the product distribution. For the direct synthesis method involving methylene chloride and hydrogen chloride (HCl), an optimal molar ratio of 1:4 (methylene chloride to HCl) has been shown to favor the formation of bis(silyl)methanes.[1]

  • Catalyst Deactivation: In the direct process, the copper catalyst can become deactivated over time. This can be caused by the formation of polymeric carbosilane byproducts that coat the catalyst surface, preventing it from participating in the reaction.

  • Formation of Side Products: Several side reactions can occur, leading to the formation of undesired byproducts such as (dichlorosilyl)(trichlorosilyl)methane and bis(trichlorosilyl)methane, as well as polymeric carbosilanes.[1]

Q2: I am observing the formation of a significant amount of polymeric material in my reactor. How can I prevent this?

The formation of polymeric carbosilanes is a known challenge, particularly in the direct synthesis method.[1] Here are some strategies to mitigate this issue:

  • Co-feeding of Hydrogen Chloride (HCl): The addition of HCl to the methylene chloride feed is a key strategy to suppress the decomposition of methylene chloride and reduce the formation of polymeric byproducts.[1]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial, as higher temperatures can promote polymerization.

  • Catalyst Choice: While copper is the standard catalyst, exploring promoters or alternative catalytic systems might reduce polymer formation.

Q3: How can I improve the selectivity of the reaction towards this compound?

Improving selectivity involves directing the reaction to favor the desired product over byproducts. Key strategies include:

  • Optimizing Reactant Ratios: As mentioned, a 1:4 molar ratio of methylene chloride to HCl is recommended for the direct process to enhance the yield of bis(silyl)methanes.[1]

  • Catalyst Promoters: The use of promoters, such as cadmium, in conjunction with the copper catalyst has been reported to improve the selectivity of the direct synthesis.

  • Alternative Synthesis Routes: If the direct process continues to yield significant byproducts, consider alternative methods such as those employing quaternary phosphonium salt catalysts, which can offer different selectivity profiles.

Q4: What is the role of the catalyst in the synthesis, and how do I choose the right one?

The catalyst plays a crucial role in facilitating the formation of the Si-C bond.

  • Direct Process (Rochow Reaction): Copper is the most common catalyst for the direct reaction of elemental silicon with organic chlorides. Its role is to facilitate the transfer of the organic group to the silicon atom.

  • Phosphine-Catalyzed Synthesis: In this method, a phosphine catalyst, such as tetrabutylphosphonium chloride, is used. The mechanism is believed to involve the formation of a reactive silyl anion intermediate that then attacks the polychloromethane.[1]

  • Benkeser Reaction: This method utilizes a mixture of trichlorosilane and a tertiary amine. The amine acts as a catalyst to enable the reductive silylation.

The choice of catalyst depends on the desired reaction pathway and the available starting materials. For large-scale industrial production, the direct process is often favored due to its use of elemental silicon. For smaller-scale laboratory syntheses, phosphine-catalyzed methods or the Benkeser reaction may offer milder conditions or different selectivity.

Quantitative Data Summary

The following table summarizes yield data for the synthesis of this compound and related compounds under different conditions.

Synthesis MethodReactantsCatalyst/ReagentTemperatureMolar Ratio (Reactants)ProductYieldReference
Direct ProcessMethylene Chloride, Silicon, HClCopper~280°C1:4 (CH₂Cl₂:HCl)This compound and (dichlorosilyl)(trichlorosilyl)methaneMajor Products[1]
Phosphonium Salt CatalysisChloroform, TrichlorosilaneTetrabutylphosphonium chloride150°C1:5 (CHCl₃:HSiCl₃)Bis(trichlorosilyl)methane52.6%[2]
Benkeser Reaction DerivativeChloroform, Trichlorosilane, Tri-n-butylamine-Not Specified1:4.5:3Bis(triethoxysilyl)methane (stable derivative)~60%[1]

Experimental Protocols

High-Yield Direct Synthesis of this compound

This protocol is based on the direct reaction of elemental silicon with methylene chloride and hydrogen chloride, a method known to produce a high yield of the desired product.

Materials:

  • Elemental silicon powder

  • Copper catalyst

  • Methylene chloride (CH₂Cl₂)

  • Hydrogen chloride (HCl) gas

  • Inert gas (e.g., Nitrogen or Argon)

  • High-temperature reactor equipped with a stirrer and gas inlet/outlet

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas to remove any moisture and oxygen.

  • Catalyst Loading: Load the elemental silicon powder and the copper catalyst into the reactor.

  • Heating: Heat the reactor to the optimal reaction temperature of approximately 280°C under a continuous flow of inert gas.

  • Reactant Introduction: Once the desired temperature is reached, introduce a gaseous mixture of methylene chloride and hydrogen chloride into the reactor. The recommended molar ratio is 1 part methylene chloride to 4 parts hydrogen chloride.[1]

  • Reaction Monitoring: Monitor the reaction progress by analyzing the composition of the exiting gas stream using techniques such as gas chromatography (GC).

  • Product Collection: The volatile products, including this compound, are carried out of the reactor with the gas stream and can be collected by condensation in a cold trap.

  • Purification: The collected liquid product is a mixture of chlorosilanes. Fractional distillation is typically used to separate this compound from other products like (dichlorosilyl)(trichlorosilyl)methane and unreacted starting materials.

  • Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. All reactants and products are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

Visualizations

Reaction Pathway for the Direct Synthesis of this compound

G cluster_reactants Reactants cluster_process Direct Process cluster_products Products R1 Methylene Chloride (CH₂Cl₂) P1 High Temperature (~280°C) R1->P1 R2 Silicon (Si) R2->P1 R3 Hydrogen Chloride (HCl) R3->P1 P2 Copper Catalyst P1->P2 Prod1 This compound P2->Prod1 Prod2 Side Products ((Dichlorosilyl)(trichlorosilyl)methane, etc.) P2->Prod2

Caption: Direct synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Q1 Is the reaction temperature optimal (~280°C)? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is the CH₂Cl₂:HCl molar ratio ~1:4? A1_yes->Q2 S1 Adjust temperature to ~280°C A1_no->S1 S1->Q2 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is there evidence of catalyst deactivation (e.g., polymer formation)? A2_yes->Q3 S2 Adjust molar ratio to 1:4 A2_no->S2 S2->Q3 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No S3 Consider catalyst regeneration or using fresh catalyst. Ensure proper HCl co-feeding. A3_yes->S3 End Yield should improve. If not, consider alternative synthesis routes. A3_no->End S3->End

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting common issues in polycarbosilane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polycarbosilane (PCS). The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Polymer Yield

Q1: My polycarbosilane yield is significantly lower than expected after synthesis and purification. What are the common causes and how can I improve it?

A1: Low yield in PCS synthesis is a frequent issue, often stemming from the loss of low molecular weight oligomers or incomplete reaction conversion.

Possible Causes:

  • Loss of Volatiles: During synthesis at high temperatures (e.g., >400°C), volatile low molecular weight species can evaporate from the reaction vessel, especially in an open or atmospheric pressure system.[1][2]

  • Aggressive Purification: The purification step, designed to remove low molecular weight fractions, can inadvertently remove a significant portion of the product.[1] Heating the crude product to evaporate oligomers is a common source of yield loss.[1]

  • Incomplete Reaction: The conversion of polydimethylsilane (PDMS) to PCS via Kumada rearrangement is time and temperature-dependent. Insufficient reaction time or temperature can lead to incomplete conversion and therefore, a lower yield of the desired polymer.

  • Catalyst Inefficiency: If using a catalyst-assisted method, the chosen catalyst may have low activity, leading to poor conversion rates. For instance, some catalysts may produce a higher proportion of low molecular weight material that is subsequently lost during purification.[1]

Troubleshooting & Solutions:

  • Optimize Reaction Conditions:

    • Temperature and Time: Ensure the reaction is carried out at a sufficiently high temperature (typically 350-470°C) and for an adequate duration (6-14 hours or more) to promote the Kumada rearrangement and subsequent polymerization.[1][3]

    • Pressure: Performing the synthesis in a sealed autoclave under an inert atmosphere can prevent the loss of volatile oligomers and gaseous by-products, which can also help drive the reaction.[4]

  • Refine Purification Method:

    • Instead of relying solely on heating to remove oligomers, consider fractional precipitation. This involves dissolving the crude PCS in a good solvent (like xylene or n-hexane) and then adding a poor solvent (like acetone) to selectively precipitate the higher molecular weight polymer, leaving the oligomers in solution.

    • If using vacuum distillation for purification, carefully control the temperature and pressure to selectively remove only the lowest boiling point fractions.[3]

  • Employ a Catalyst:

    • The use of catalysts like zeolites (e.g., ZSM-5) or polyborodiphenylsiloxane can improve reaction efficiency at lower pressures and temperatures, potentially increasing the initial yield of higher molecular weight PCS.[1][4] Be aware that catalyst choice affects the product; for example, ZSM-5 has been shown to yield a higher percentage of desirable polymer compared to AlCl₃ before purification.[1]

Issue 2: Poor Control Over Molecular Weight and Polydispersity

Q2: The molecular weight (Mn) of my synthesized PCS is either too low or too high, and the polydispersity index (PDI) is very broad. How can I gain better control over these parameters?

A2: Controlling molecular weight and achieving a narrow PDI is critical, especially for applications like fiber spinning. These parameters are highly sensitive to the synthesis conditions.

Possible Causes:

  • Reaction Time and Temperature: Molecular weight generally increases with longer reaction times and higher temperatures.[5] Very long reaction times can lead to excessive cross-linking and an infusible, insoluble product.

  • Pressure: High-pressure synthesis in an autoclave typically results in PCS with a higher molecular weight compared to synthesis at normal pressure.[6]

  • Ineffective Removal of Oligomers: A high concentration of low molecular weight species will lower the average molecular weight (Mn) and broaden the PDI.

Troubleshooting & Solutions:

  • Systematic Variation of Synthesis Parameters:

    • Time Studies: Run a series of reactions at a fixed temperature, varying the reaction time (e.g., 4, 6, 8, 10 hours) to find the optimal duration for your desired molecular weight.[5]

    • Temperature Optimization: Similarly, vary the reaction temperature (e.g., 450°C vs. 470°C) while keeping the time constant.[7] Higher temperatures generally accelerate polymerization, leading to higher Mn.[7]

  • Post-Synthesis Fractionation:

    • Solvent Precipitation: As mentioned for improving yield, dissolving the crude product in a solvent like xylene and precipitating with acetone can effectively separate high molecular weight PCS.

    • Vacuum Distillation: Carefully distilling the crude product under reduced pressure can remove low molecular weight fractions and thus increase the average molecular weight of the remaining resinous PCS.[3]

  • Data-Driven Control:

    • Regularly characterize your product using Gel Permeation Chromatography (GPC) to monitor Mn, Mw, and PDI. Use this data to build a correlation between your synthesis parameters and the final polymer properties.

Reaction Time at 450°C (hours)Number-Average Molecular Weight (Mn)Softening Point (°C)Polydispersity Index (PDI)
41008104-1241.6
101758216-2413.4
162661>3005.2
This table summarizes data on the evolution of PCS properties with reaction time, illustrating the direct correlation between synthesis duration and molecular weight/softening point.[5]
Issue 3: Low Ceramic Yield Upon Pyrolysis

Q3: My PCS has a low ceramic yield when pyrolyzed, resulting in significant mass loss. How can I increase the conversion to silicon carbide?

A3: A high ceramic yield (typically >60%) is crucial for the efficient production of SiC materials. Low yields are often due to the loss of low molecular weight components and insufficient cross-linking before and during pyrolysis.

Possible Causes:

  • High Content of Low Molecular Weight Oligomers: These volatile species evaporate at lower temperatures before they can be incorporated into the ceramic network, leading to significant weight loss.[2]

  • Insufficient Cross-linking: A linear or lightly branched PCS structure can depolymerize and form volatile species upon heating. A highly cross-linked structure is more likely to remain intact and convert to ceramic.

  • Oxygen Contamination: While oxygen is used for curing in fiber production, uncontrolled oxygen incorporation during synthesis can form Si-O bonds, which can lead to the formation of volatile silicon-oxygen species (SiO) at very high temperatures, causing mass loss.[8]

Troubleshooting & Solutions:

  • Increase Polymer Molecular Weight: As a general rule, higher molecular weight PCS exhibits a higher ceramic yield because it is less volatile.[9] Use the strategies in the previous section to target a higher Mn.

  • Chemical Modification to Promote Cross-linking:

    • Additives: Introducing a small amount (e.g., 1 wt%) of a cross-linking agent like polyborazine (PBN) can significantly enhance the ceramic yield. PBN promotes dehydrocoupling reactions between Si-H groups in the PCS chains, increasing the network structure.[10]

    • Functional Groups: Synthesizing PCS with functional groups like vinyl or allyl groups can provide sites for controlled cross-linking reactions before pyrolysis, which can increase the ceramic yield to over 70%.[11][12]

  • Controlled Curing Step: For applications like fibers, a controlled curing step (e.g., heating in air at ~200°C) is performed after spinning. This intentionally introduces oxygen to form Si-O-Si cross-links, rendering the fiber infusible and increasing the ceramic yield.[13][14] However, for bulk SiC where oxygen is undesirable, this should be avoided.

PrecursorTreatmentCeramic Yield at 1000°C (%)
Low-softening-point PCS (LPCS)None49.9
LPCS + Tetrabutyl titanate (PTCS)None67.5
Yajima PCSNone63.0
Yajima PCS + 1 wt% PolyborazineHeated at 70°C for 10h78.0
This table shows the significant improvement in ceramic yield achieved by modifying the PCS with additives like titanates or polyborazine.[13][15]
Issue 4: Structural Defects and Contamination

Q4: I suspect my PCS has structural defects or is contaminated. What are common defects and how can I detect them?

A4: Structural integrity and purity are key to predictable performance. Defects can arise from side reactions during synthesis or from the starting materials and catalysts.

Common Defects & Contaminants:

  • Unwanted Branching/Cross-linking: While some branching is inherent, excessive or uncontrolled cross-linking during synthesis can lead to an infusible, insoluble product that is difficult to process. This can be caused by overly aggressive reaction conditions (too high temperature or time).[7]

  • Oxygen Incorporation: Unintentional exposure to air/moisture during the high-temperature synthesis can lead to the formation of Si-O-Si (siloxane) bonds within the polymer backbone. This alters the chemical composition and can negatively affect the high-temperature properties of the final SiC ceramic.[14][16]

  • Catalyst Residue: If using a heterogeneous catalyst like a zeolite, improper filtration can leave catalyst particles in the polymer.[4] Homogeneous catalysts or metal-containing additives can introduce metallic impurities.[13]

  • Isomerization: In syntheses involving unsaturated groups (e.g., allyl groups), side reactions like the isomerization of terminal double bonds to internal double bonds can occur, which may affect subsequent cross-linking reactions.[17]

Detection & Characterization:

  • FT-IR Spectroscopy: This is a primary tool for identifying functional groups.

    • Expected Peaks: Look for characteristic PCS peaks: Si-H (~2100 cm⁻¹), Si-CH₃ (~1250 cm⁻¹), and the crucial Si-CH₂-Si backbone (~1020 cm⁻¹).[7]

    • Defect Indication: The presence of a strong, broad peak around 1030-1100 cm⁻¹ could indicate Si-O-Si bonds from oxygen contamination, overlapping with the Si-CH₂-Si peak.[7]

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information.

    • ²⁹Si NMR: Can distinguish between different silicon environments (e.g., SiC₄, SiC₃H), helping to characterize the degree of branching and rearrangement.[1]

    • ¹H NMR: Can be used to quantify the ratio of protons in different environments, such as Si-H vs. C-H, which is an indicator of the polymer structure.

  • Elemental Analysis: This technique can quantify the elemental composition (C, H, Si, O, N) of your polymer. An unexpectedly high oxygen content is a clear sign of contamination.[7]

Experimental Protocols

Protocol 1: Synthesis of Polycarbosilane from Polydimethylsilane (Atmospheric Pressure)

This protocol is adapted from methods described for synthesizing PCS without the need for a high-pressure autoclave.[7]

  • Setup: Place polydimethylsilane (PDMS) powder in a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen gas inlet/outlet.

  • Inert Atmosphere: Purge the system thoroughly with dry nitrogen gas to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Begin heating the PDMS powder. The powder will typically turn creamy white around 350°C and melt into a liquid between 360-370°C.[9]

  • Reflux: Once the PDMS is in a liquid state, reflux the liquid for approximately 5 hours. This initial step facilitates the Kumada rearrangement, converting Si-Si bonds to Si-CH₂-Si linkages.

  • Polymerization: After the reflux period, increase the temperature to ~450°C to distill off volatile components and promote further polymerization, increasing the molecular weight.[9]

  • Cooling & Dissolution: Allow the flask to cool to room temperature. The product will be a highly viscous liquid or a yellowish-brown solid. Add n-hexane or xylene to dissolve the crude product.[9]

  • Purification:

    • Filter the solution to remove any insoluble impurities.

    • Use a rotary evaporator to remove the solvent (n-hexane/xylene).

    • To further purify and remove low molecular weight oligomers, heat the resulting viscous product in a tubular furnace under an argon atmosphere to ~250°C for 30 minutes.[1] The final product should be yellowish, shiny crystals or a glassy solid.[7]

Protocol 2: Characterization by Gel Permeation Chromatography (GPC)

GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Sample Preparation: Dissolve a small amount of the synthesized PCS (~2-5 mg) in 1 mL of unstabilized, HPLC-grade tetrahydrofuran (THF). Ensure the polymer is fully dissolved.

  • Instrumentation:

    • System: A standard GPC system equipped with a refractive index (RI) detector.[7]

    • Column: A Styragel column or equivalent, suitable for separating polymers in the expected molecular weight range.[1]

    • Eluent: Tetrahydrofuran (THF).[7][13]

    • Flow Rate: 1.0 mL/min.[7][13]

    • Temperature: Room temperature or controlled at 30°C.[7][13]

  • Calibration: Calibrate the system using a series of narrow-PDI polystyrene standards.[1]

  • Analysis: Inject the filtered sample solution into the GPC system. The software will calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the PCS and its ceramic yield upon pyrolysis.

  • Sample Preparation: Place a small amount of the PCS sample (typically 5-10 mg) into a ceramic (e.g., alumina) TGA pan.

  • Instrumentation: A thermogravimetric analyzer.

  • Analysis Parameters:

    • Atmosphere: High-purity nitrogen or argon.[13]

    • Flow Rate: 50-100 mL/min.[13]

    • Temperature Program: Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.[13]

  • Data Interpretation:

    • The TGA curve will plot the percentage of remaining mass versus temperature.

    • Initial weight loss below ~350°C is typically due to the evaporation of low molecular weight oligomers.[2]

    • Major weight loss between ~400°C and 800°C corresponds to the decomposition of organic groups and the conversion of the polymer to a ceramic.[1][2]

    • The percentage of mass remaining at the end of the run (e.g., at 1000°C) is reported as the ceramic yield .[13]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for PCS Synthesis start Synthesis Issue Identified low_yield Low Polymer Yield? start->low_yield mw_issue Poor MW Control / High PDI? start->mw_issue ceramic_yield_issue Low Ceramic Yield? start->ceramic_yield_issue check_volatiles Check for Volatile Loss (High Temp / Atm. Pressure?) low_yield->check_volatiles Yes check_purification Review Purification Method (Too Aggressive?) low_yield->check_purification Yes solution_pressure Solution: Use Autoclave or Lower Temperature check_volatiles->solution_pressure solution_precip Solution: Use Fractional Precipitation check_purification->solution_precip check_conditions Review Reaction Time & Temperature mw_issue->check_conditions Yes solution_optimize Solution: Systematically Vary Conditions & Use GPC check_conditions->solution_optimize check_mw Is Mn too low? ceramic_yield_issue->check_mw Yes check_crosslinking Insufficient Cross-linking? ceramic_yield_issue->check_crosslinking Yes solution_increase_mw Solution: Increase Mn via Longer Time/Higher Temp check_mw->solution_increase_mw solution_additives Solution: Use Additives (e.g., Polyborazine) check_crosslinking->solution_additives

Caption: A logical workflow for troubleshooting common issues in PCS synthesis.

Synthesis_Parameters Synthesis Parameters vs. PCS Properties cluster_inputs Input Parameters cluster_outputs Resulting PCS Properties Temp Reaction Temperature Mn Molecular Weight (Mn) Temp->Mn Increases PDI Polydispersity (PDI) Temp->PDI Increases Structure Structure (Branching, Cross-linking) Temp->Structure Increases Branching Time Reaction Time Time->Mn Increases Time->PDI Increases Time->Structure Increases Cross-linking Pressure Pressure (Atmospheric vs. Autoclave) Pressure->Mn Increases Yield Polymer Yield Pressure->Yield Increases Catalyst Catalyst (e.g., ZSM-5) Catalyst->Mn Can Increase Catalyst->Yield Increases Additives Additives (e.g., Polyborazine) Ceramic_Yield Ceramic Yield Additives->Ceramic_Yield Increases Additives->Structure Promotes Cross-linking Mn->Ceramic_Yield Positively Correlated

Caption: Relationship between synthesis parameters and final polymer properties.

References

Technical Support Center: Minimizing Polymeric Carbosilane Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of undesirable polymeric carbosilane byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of excessive polymeric carbosilane formation in my reaction?

A1: Excessive polymerization during carbosilane synthesis is often attributed to several factors:

  • Reaction Temperature: Higher temperatures can promote side reactions and lead to increased polymer formation. The rate of polymerization and the molecular weight of polycarbosilane (PCS) generally increase with higher reaction temperatures.[1][2]

  • Catalyst Concentration: While catalysts are often necessary, an inappropriate concentration can lead to uncontrolled polymerization.[3][4]

  • Monomer Purity: Impurities in the starting materials, such as residual moisture or other reactive species, can initiate unwanted side reactions.

  • Reaction Time: Prolonged reaction times can lead to the formation of higher molecular weight polymers and cross-linked structures.[1]

  • Solvent Choice: The polarity and purity of the solvent can influence the stability of intermediates and the course of the reaction.

Q2: How can I detect the presence of unwanted polymeric byproducts in my reaction mixture?

A2: The presence of polymeric byproducts can be identified using several analytical techniques:

  • Gel Permeation Chromatography (GPC): GPC is a powerful tool for analyzing the molecular weight distribution of your product. The appearance of high-molecular-weight peaks or a broad distribution can indicate the presence of polymeric byproducts.[5][6][7] GPC curves of polycarbosilane often show multiple peaks corresponding to low, middle, and high molecular weight fractions.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR spectroscopy can provide detailed structural information about your desired product and any byproducts. Broadened signals or the appearance of unexpected peaks can suggest the formation of polymers.[8][9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in both the desired carbosilane and potential polymeric byproducts. For instance, the formation of polycarbosilane from polydimethylsilane can be monitored by the appearance of a strong band around 1035 cm-1, which is assigned to the CH2 bending vibration in the Si-CH2-Si group.[11]

Q3: What are the typical side reactions in Grignard-based carbosilane synthesis that lead to polymer formation?

A3: In Grignard-based syntheses, several side reactions can contribute to the formation of polymeric byproducts:

  • Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl or aryl halide to form a homocoupled byproduct (e.g., biphenyl from phenylmagnesium bromide).

  • Intermolecular Condensation: Grignard reagents of functional silanes can undergo self-condensation, especially at elevated temperatures, leading to oligomers and polymers.[12]

  • Reaction with Solvent: Grignard reagents can react with certain solvents, such as ethers, leading to ring-opening and incorporation into polymer chains.

Q4: What are the common side reactions in hydrosilylation-based carbosilane synthesis?

A4: Hydrosilylation reactions, while generally efficient, can also be accompanied by side reactions that lead to polymeric byproducts:

  • Olefin Isomerization: The catalyst can isomerize the double bond in the alkene substrate, leading to the formation of undesired constitutional isomers.

  • Hydrogenation: The Si-H group can act as a source of hydrogen, leading to the reduction of the alkene.

  • Dehydrogenative Silylation: This side reaction results in the formation of a vinylsilane and H2.

  • Disproportionation of Hydrosilanes: This can lead to the formation of silane (SiH4) and other silicon hydrides.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during carbosilane synthesis.

Issue 1: High Molecular Weight Polymer Formation Detected by GPC

dot

Troubleshooting_High_MW_Polymer start High MW Polymer Detected by GPC check_temp Review Reaction Temperature start->check_temp check_time Review Reaction Time start->check_time check_catalyst Review Catalyst Concentration start->check_catalyst check_purity Check Monomer and Solvent Purity start->check_purity reduce_temp Action: Lower Reaction Temperature check_temp->reduce_temp Too High end Problem Resolved reduce_temp->end reduce_time Action: Shorten Reaction Time check_time->reduce_time Too Long reduce_time->end reduce_catalyst Action: Decrease Catalyst Concentration check_catalyst->reduce_catalyst Too High reduce_catalyst->end purify_reagents Action: Purify Monomers and Solvents check_purity->purify_reagents Impurities Present purify_reagents->end

Caption: Troubleshooting workflow for high molecular weight polymer formation.

Issue 2: Unexpected Peaks in NMR Suggesting Byproduct Formation

dot

Troubleshooting_NMR_Byproducts start Unexpected Peaks in NMR identify_byproduct Identify Byproduct Structure start->identify_byproduct grignard_path Grignard Synthesis? identify_byproduct->grignard_path hydrosilylation_path Hydrosilylation? identify_byproduct->hydrosilylation_path grignard_solutions Troubleshoot Grignard Side Reactions grignard_path->grignard_solutions Yes hydrosilylation_solutions Troubleshoot Hydrosilylation Side Reactions hydrosilylation_path->hydrosilylation_solutions Yes end Problem Resolved grignard_solutions->end hydrosilylation_solutions->end

Caption: Decision process for addressing unexpected NMR peaks.

Data Presentation

The following tables summarize the influence of key reaction parameters on the formation of polymeric carbosilane byproducts.

Table 1: Effect of Reaction Temperature on Polycarbosilane Synthesis

Reaction Temperature (°C)Average Molecular Weight (Mn)Polydispersity Index (PDI)ObservationsReference
40011351.66Lower temperature results in lower molecular weight and narrower distribution.[6]
45017583.4Increased temperature leads to higher molecular weight and broader distribution, indicating more polymer formation.[5]
470>2000>4.0Further increase in temperature results in significant polymer growth.[1]

Table 2: Influence of Catalyst on Polycarbosilane Synthesis from Polydimethylsilane

CatalystYield after Purification (%)ObservationsReference
ZSM-545Higher yield of polycarbosilane compared to AlCl3 after removal of low molecular weight products.[11]
AlCl39Lower yield, suggesting more formation of volatile or easily removable byproducts.[11]

Experimental Protocols

Protocol 1: Grignard Synthesis of a Carbosilane Precursor with Minimized Polymerization

This protocol is adapted from procedures that emphasize control over reaction conditions to minimize side reactions.[12][13][14]

Objective: To synthesize a carbosilane monomer via a Grignard reaction while minimizing the formation of polymeric byproducts.

Materials:

  • Magnesium turnings

  • Alkyl/Aryl halide (e.g., chloromethyltrimethylsilane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Silicon tetrachloride (or other silicon halide)

  • Iodine crystal (as initiator)

  • Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent Preparation:

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of the alkyl/aryl halide dissolved in anhydrous ether/THF to the dropping funnel and add it to the magnesium.

    • Once the reaction initiates (indicated by bubbling and heat), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Silicon Halide:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of silicon tetrachloride in anhydrous ether/THF to the dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C to minimize side reactions.

  • Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to separate the desired carbosilane monomer from any high-boiling polymeric residues.

Protocol 2: Hydrosilylation for Carbosilane Synthesis with Reduced Side Reactions

This protocol is based on general principles for controlled hydrosilylation to favor the desired addition product.[13][15]

Objective: To perform a hydrosilylation reaction to form a carbosilane, minimizing isomerization and other side reactions.

Materials:

  • Hydrosilane (e.g., trichlorosilane)

  • Alkene (e.g., allyltrimethylsilane)

  • Platinum-based catalyst (e.g., Karstedt's catalyst or Speier's catalyst)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • Apparatus Setup: Use a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reaction Setup:

    • Dissolve the alkene and the hydrosilane in anhydrous toluene in the reaction flask under a nitrogen atmosphere.

    • Add the platinum catalyst (typically in the ppm range) to the solution.

  • Reaction:

    • Stir the reaction mixture at a controlled temperature. For many hydrosilylation reactions, room temperature or slightly elevated temperatures (40-60 °C) are sufficient. Avoid excessive heat, which can promote side reactions.

    • Monitor the reaction progress by GC or NMR to determine the consumption of starting materials.

  • Purification:

    • Once the reaction is complete, the catalyst can be removed by passing the solution through a short column of silica gel or activated carbon.

    • Remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation to separate the desired carbosilane from any polymeric byproducts.

Signaling Pathways and Logical Relationships

dot

Reaction_Pathway_and_Side_Reactions start Reactants (e.g., R-X + Mg or R3SiH + Alkene) intermediate Reactive Intermediate (e.g., Grignard Reagent or Pt-Si Complex) start->intermediate Controlled Conditions product Desired Carbosilane Product intermediate->product Desired Pathway side_reaction_1 Uncontrolled Polymerization intermediate->side_reaction_1 Excess Temp/Time/ Catalyst side_reaction_2 Coupling/Isomerization intermediate->side_reaction_2 Impure Reagents/ Wrong Catalyst byproducts Polymeric & Other Byproducts side_reaction_1->byproducts side_reaction_2->byproducts

Caption: General reaction pathway and points of polymeric byproduct formation.

References

Optimizing molar ratio of reactants in Bis(dichlorosilyl)methane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Bis(dichlorosilyl)methane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the direct process (Rochow reaction).

Problem IDIssuePotential CausesRecommended Solutions
BDSM-T01 Low Yield of this compound - Suboptimal molar ratio of reactants.- Inefficient catalyst activity.- Reaction temperature is too low or too high.- Formation of unwanted side products.- Optimize the molar ratio of methylene chloride to hydrogen chloride, aiming for a 1:4 ratio.[1]- Ensure the copper catalyst is of high purity and activated.- Maintain the reaction temperature within the optimal range of 280-300°C.[1]- Introduce hydrogen chloride gas to suppress the formation of polymeric carbosilanes.[1]
BDSM-T02 Catalyst Deactivation - Poisoning of the catalyst by impurities in the reactants or the reactor system.- Coking or fouling of the catalyst surface by polymeric byproducts.- Sintering of the catalyst at excessively high temperatures.- Use high-purity silicon and reactants.- Co-feed hydrogen chloride with methylene chloride to suppress the formation of polymeric carbosilanes that can foul the catalyst.[1]- Strictly control the reaction temperature to avoid overheating.- Consider catalyst regeneration procedures if applicable.
BDSM-T03 Formation of Polymeric Carbosilanes - Decomposition of methylene chloride at high temperatures.- The addition of hydrogen chloride (HCl) to the methylene chloride feed is a key strategy to suppress the formation of undesirable polymeric carbosilanes.[1]
BDSM-T04 Difficult Separation of Products - Close boiling points of the desired product and side products such as (dichlorosilyl)(trichlorosilyl)methane and bis(trichlorosilyl)methane.- Employ fractional distillation with a high-efficiency column for separation.- Consider derivatization of the crude product mixture to facilitate separation, followed by regeneration of the desired chlorosilane.

Frequently Asked Questions (FAQs)

Synthesis and Molar Ratios

Q1: What is the optimal molar ratio of reactants for the synthesis of this compound via the direct process?

A1: For the direct synthesis of bis(silyl)methanes, the optimal molar ratio of methylene chloride (CH₂Cl₂) to hydrogen chloride (HCl) has been found to be 1:4.[1] The co-feeding of HCl is crucial as it alters the product distribution, favoring the formation of bis(silyl)methanes.[1]

Q2: Are there other synthetic routes, and what are their recommended molar ratios?

A2: The Benkeser reaction is another method for forming silicon-carbon bonds. For the synthesis of a related compound, bis(triethoxysilyl)methane, a molar ratio of approximately 1:4.5:3 for chloroform, trichlorosilane, and tri-n-butylamine, respectively, has been shown to be effective.[1]

Experimental Protocols

Q3: Can you provide a general experimental protocol for the direct synthesis of this compound?

A3: The following is a generalized protocol based on the direct process (Rochow reaction). Note: This is a hazardous reaction and must be performed by trained personnel with appropriate safety measures in a well-ventilated fume hood.

Materials and Equipment:

  • Fluidized-bed reactor

  • Elemental silicon (high purity, powdered)

  • Copper catalyst

  • Methylene chloride (CH₂Cl₂)

  • Hydrogen chloride (HCl) gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Condensation and collection system

  • Distillation apparatus

Procedure:

  • Catalyst and Silicon Preparation: Mix the powdered silicon with the copper catalyst in the reactor.

  • Inert Atmosphere: Purge the reactor system with an inert gas to remove air and moisture.

  • Heating: Heat the reactor to the reaction temperature, typically between 280°C and 300°C.[1]

  • Reactant Feed: Introduce a gaseous mixture of methylene chloride and hydrogen chloride into the reactor. The recommended molar ratio is 1:4 (CH₂Cl₂:HCl).[1]

  • Reaction: The reaction is exothermic and should be carefully monitored to maintain the desired temperature.

  • Product Collection: The volatile products, including this compound and other chlorosilanes, are carried out of the reactor with the gas stream. They are then cooled and condensed in a collection system.

  • Purification: The collected liquid mixture is then purified, typically by fractional distillation, to separate this compound from byproducts.

Troubleshooting

Q4: My reaction is producing a significant amount of (dichlorosilyl)(trichlorosilyl)methane and bis(trichlorosilyl)methane as side products. How can I minimize these?

A4: The formation of these side products is common in the direct synthesis. Optimizing the 1:4 molar ratio of methylene chloride to hydrogen chloride is a primary way to favor the formation of this compound.[1] Additionally, precise control of the reaction temperature and catalyst composition can influence the product distribution.

Q5: What are the signs of catalyst deactivation, and what can I do about it?

A5: A significant drop in the conversion rate of silicon and a change in the product distribution are key indicators of catalyst deactivation. To mitigate this, ensure the purity of your reactants to avoid poisoning. The co-injection of HCl helps prevent the formation of polymeric carbosilanes which can foul the catalyst surface.[1] If deactivation occurs, the catalyst may need to be regenerated or replaced.

Data Presentation

Table 1: Optimized Molar Ratios for Bis(silyl)methane Synthesis

Synthesis MethodReactantsMolar RatioProductReference
Direct ProcessMethylene Chloride : Hydrogen Chloride1 : 4This compound[1]
Benkeser Reaction (for derivative)Chloroform : Trichlorosilane : Tri-n-butylamine~1 : 4.5 : 3Bis(triethoxysilyl)methane[1]

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield? issue->low_yield Yes end Successful Synthesis issue->end No catalyst_deact Catalyst Deactivation? low_yield->catalyst_deact No solution_ratio Optimize Molar Ratio (1:4 CH2Cl2:HCl) low_yield->solution_ratio Yes polymer_form Polymer Formation? catalyst_deact->polymer_form No solution_catalyst Check Catalyst Purity/Activation catalyst_deact->solution_catalyst Yes separation_diff Separation Difficulty? polymer_form->separation_diff No solution_hcl Co-feed HCl polymer_form->solution_hcl Yes solution_distill Use High-Efficiency Fractional Distillation separation_diff->solution_distill Yes separation_diff->end No solution_temp Control Temperature (280-300°C) solution_ratio->solution_temp solution_temp->solution_catalyst solution_catalyst->issue solution_hcl->issue solution_distill->issue

Caption: Troubleshooting workflow for this compound synthesis.

The following diagram illustrates the direct synthesis pathway of this compound.

Direct_Synthesis_Pathway cluster_products Reaction Products Si Silicon (Si) Catalyst Copper Catalyst (280-300°C) Si->Catalyst CH2Cl2 Methylene Chloride (CH2Cl2) CH2Cl2->Catalyst HCl Hydrogen Chloride (HCl) HCl->Catalyst BDSM This compound (CH2(SiHCl2)2) Catalyst->BDSM Major Product SideProduct1 (Dichlorosilyl)(trichlorosilyl)methane (Cl2HSiCH2SiCl3) Catalyst->SideProduct1 Side Product SideProduct2 Bis(trichlorosilyl)methane (CH2(SiCl3)2) Catalyst->SideProduct2 Minor Side Product

Caption: Direct synthesis pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Purity Assessment of Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Bis(dichlorosilyl)methane, a critical precursor in various chemical syntheses. The selection of an appropriate analytical method is paramount for ensuring the quality, reactivity, and safety of this compound. This document details the primary and complementary analytical techniques, presenting their methodologies, comparative performance data, and visual workflows to aid in the selection of the most suitable method for specific applications.

Primary Analytical Techniques for Purity Assessment

The principal methods for determining the purity of this compound and identifying organic or silicon-based impurities are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it well-suited for the analysis of chlorosilanes like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and specificity.

Strengths:

  • High separation efficiency for complex mixtures.

  • Excellent sensitivity, especially with an FID for organic impurities.

  • GC-MS provides definitive identification of impurities.

  • Well-established and widely available technique.

Limitations:

  • The high reactivity and moisture sensitivity of this compound require inert sample handling and specialized GC system configurations to prevent degradation and corrosion.[1]

  • Potential for on-column reactions or degradation of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard. It provides structural information and purity assessment in a single experiment. ¹H, ¹³C, and ²⁹Si NMR are all valuable for the characterization of this compound.

Strengths:

  • Provides both structural confirmation and quantitative information.[2]

  • Non-destructive technique.

  • High precision and accuracy when performed correctly.[2]

  • Can simultaneously identify and quantify impurities without the need for individual impurity standards, provided they have unique NMR signals.[2]

Limitations:

  • Lower sensitivity compared to GC.

  • Requires a well-characterized internal standard of high purity.

  • Signal overlap can complicate quantification in complex mixtures.

  • The presence of quadrupolar nuclei like chlorine can lead to broader signals for adjacent nuclei, potentially affecting resolution.

Comparison of Primary Analytical Techniques

The choice between GC and qNMR depends on the specific requirements of the analysis, such as the need for high sensitivity, the identification of unknown impurities, or the desire for a primary quantification method.

ParameterGas Chromatography (GC-FID/MS)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.
Primary Use Separation and quantification of volatile impurities. Identification of unknowns (with MS).Absolute purity determination, structural confirmation, and quantification of known and unknown impurities with NMR signals.
Limit of Detection (LOD) Low ppm to ppb range for impurities.Typically in the range of 0.05-0.1 mol%.
Limit of Quantification (LOQ) ppm range for impurities.Typically around 0.1 mol%.
Precision Relative Standard Deviation (RSD) typically <2%. A coefficient of variation of less than 1% has been reported for chlorosilanes.[3]RSD typically <1%.[2]
Accuracy High, dependent on calibration with standards.High, as it can be a primary ratio method of measurement.
Sample Throughput High, with typical run times of 15-30 minutes.Moderate, requires careful sample preparation and longer acquisition times for high precision.
Cost Lower initial instrument cost compared to high-field NMR.Higher initial instrument cost.

Complementary Analytical Techniques

For a complete purity profile of this compound, complementary techniques that measure non-volatile impurities and specific contaminants like water are essential.

Karl Fischer Titration

This is the gold standard for the determination of water content.[4][5][6][7][8] Given the high reactivity of this compound with water, quantifying its moisture content is critical. Both volumetric and coulometric Karl Fischer titration methods are applicable, with the coulometric method being more sensitive for trace amounts of water.[7]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the determination of trace elemental impurities.[9][10] For this compound, which is used in applications with stringent purity requirements like semiconductor manufacturing, ICP-MS can be used to quantify metallic and other inorganic impurities.[9][10] This often requires a sample preparation step to digest the organic matrix.[11][12][13]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol for Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and quantify related volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Inert capillary column suitable for chlorosilanes (e.g., 10% diethyl phthalate on 6201 support, 3m x 5mm i.d. stainless-steel column).[3]

  • Autosampler with inert sample handling capabilities.

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation: Due to the reactivity of this compound, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox). Prepare a solution of this compound in a dry, inert solvent (e.g., anhydrous hexane or toluene) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 110 °C[3]

    • Oven Temperature Program: 60 °C isothermal[3]

    • Carrier Gas: Hydrogen or Helium at a flow rate of 60 mL/min.[3]

    • Detector Temperature: 140 °C (for a Thermal Conductivity Detector, an FID would typically be higher, e.g., 250 °C).[3]

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared sample and a solvent blank.

  • Data Processing: Integrate the peaks in the chromatogram. The purity is calculated using the area percent method, assuming all components have a similar response factor with an FID. For higher accuracy, determine the relative response factors of known impurities.

Protocol for Purity Assessment by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Analytical balance with 0.01 mg readability.

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) into an NMR tube.[14]

    • Accurately weigh approximately 15-25 mg of the this compound sample into the same NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) that does not react with the sample or standard.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse Program: A standard single-pulse experiment.[15]

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std Where:

    • I = Integral value
    • N = Number of protons giving rise to the signal
    • MW = Molecular weight
    • W = Weight
    • Purity_std = Purity of the internal standard

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes.

G cluster_sample Sample Handling (Inert Atmosphere) cluster_gc GC Analysis cluster_qnmr qNMR Analysis Sample This compound Sample GC_Prep Dilute in Anhydrous Solvent Sample->GC_Prep qNMR_Prep Weigh Sample & Internal Standard Sample->qNMR_Prep GC_Inject Inject into GC System GC_Prep->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation GC_Detect FID/MS Detection GC_Separation->GC_Detect GC_Data Data Acquisition & Processing GC_Detect->GC_Data GC_Result Purity by Area % GC_Data->GC_Result qNMR_Dissolve Dissolve in Deuterated Solvent qNMR_Prep->qNMR_Dissolve qNMR_Acquire Acquire Spectrum qNMR_Dissolve->qNMR_Acquire qNMR_Process Process Spectrum (Integrate Signals) qNMR_Acquire->qNMR_Process qNMR_Calc Calculate Purity qNMR_Process->qNMR_Calc qNMR_Result Absolute Purity qNMR_Calc->qNMR_Result

Caption: Workflow for Purity Assessment by GC and qNMR.

G cluster_primary Primary Techniques (Organic Purity) cluster_complementary Complementary Techniques Analyte This compound Purity Assessment GC Gas Chromatography (GC-FID/MS) Analyte->GC Volatile Impurities qNMR Quantitative NMR (¹H, ¹³C, ²⁹Si) Analyte->qNMR Absolute Purity & Structure KF Karl Fischer Titration Analyte->KF Water Content ICPMS ICP-MS Analyte->ICPMS Elemental Impurities GC_Adv GC_Adv GC->GC_Adv Advantage: High Sensitivity GC_Dis GC_Dis GC->GC_Dis Disadvantage: Requires Inert System qNMR_Adv qNMR_Adv qNMR->qNMR_Adv Advantage: Absolute Quantification qNMR_Dis qNMR_Dis qNMR->qNMR_Dis Disadvantage: Lower Sensitivity KF_Info KF_Info KF->KF_Info Specific for Water ICPMS_Info ICPMS_Info ICPMS->ICPMS_Info Trace Metal Analysis

Caption: Comparison of Analytical Techniques for this compound.

References

Characterization of Bis(dichlorosilyl)methane: A Comparative Guide to its ¹H and ²⁹Si NMR Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of organosilicon compounds is paramount. This guide provides a comparative analysis of the ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopic data for bis(dichlorosilyl)methane, alongside related dichlorosilyl compounds. Detailed experimental protocols and a summary of key spectral data are presented to support the identification and quality assessment of this versatile chemical intermediate.

This compound [(CH₂(SiHCl₂)₂)] is a key building block in silicon chemistry, valued for its bifunctional nature which allows for the synthesis of a variety of silicon-containing polymers and materials. Accurate and reliable characterization is crucial to ensure its purity and suitability for subsequent applications. NMR spectroscopy is an indispensable tool for elucidating the structure of such compounds.

Comparative NMR Data Analysis

The ¹H and ²⁹Si NMR spectra of this compound are expected to be relatively simple due to the molecule's symmetry. The methylene protons (CH₂) and the silicon-hydride protons (SiH) each give rise to a single resonance in the ¹H NMR spectrum. Similarly, a single resonance is anticipated in the ²⁹Si NMR spectrum, corresponding to the two equivalent silicon atoms.

For comparative purposes, the table below summarizes the available ¹H and ²⁹Si NMR chemical shift data for this compound and a selection of analogous dichlorosilyl compounds. It is important to note that experimentally confirmed data for this compound can be scarce in readily available literature; therefore, some values are estimated based on structurally similar compounds.

Compound NameFormula¹H NMR Chemical Shift (δ, ppm) for Si-CH₂-Si Protons²⁹Si NMR Chemical Shift (δ, ppm)
This compoundCH₂(SiHCl₂)₂~1.3 - 1.9 (estimated)[1]Not explicitly found
Bis(methyldichlorosilyl)methaneCH₂(SiMeCl₂)₂1.29[1]Not explicitly found
Bis(trichlorosilyl)methaneCH₂(SiCl₃)₂1.85[1]Not explicitly found
Dichlorodimethylsilane(CH₃)₂SiCl₂Not applicableNot explicitly found
DichlorosilaneH₂SiCl₂Not applicableNot explicitly found

Note: The chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra for air- and moisture-sensitive compounds like this compound requires careful handling and specific experimental procedures.

Sample Preparation (under inert atmosphere)
  • Glovebox or Schlenk Line: All sample manipulations should be performed under an inert atmosphere (e.g., dry argon or nitrogen) using either a glovebox or a Schlenk line to prevent degradation of the compound.

  • Solvent Selection: Use a dry, deuterated solvent that is compatible with the analyte and does not have overlapping signals with the protons of interest. Deuterated chloroform (CDCl₃) or benzene-d₆ (C₆D₆) are common choices.

  • Sample Transfer: Using a gas-tight syringe, transfer an appropriate amount of the deuterated solvent into a clean, dry NMR tube equipped with a J. Young valve or a sealed capillary.

  • Analyte Addition: Accurately weigh and dissolve a small amount of this compound in the deuterated solvent within the NMR tube.

  • Sealing: Securely close the J. Young valve or flame-seal the NMR tube to ensure an airtight seal.

¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (D1) of at least 1-2 seconds to allow for full relaxation of the protons.

    • Spectral Width: Set the spectral width to encompass the expected chemical shift range for organosilicon compounds (e.g., 0-10 ppm).

  • Referencing: The chemical shifts are typically referenced to the residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

²⁹Si NMR Spectroscopy
  • Instrument Setup: Tune the spectrometer to the ²⁹Si frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, sensitivity enhancement techniques are often employed. The Inverse-Gated Decoupling pulse sequence is commonly used to suppress the negative Nuclear Overhauser Effect (NOE) and provide quantitative spectra.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is generally required compared to ¹H NMR.

    • Relaxation Delay: Long relaxation delays (e.g., 30-60 seconds) are often necessary for quantitative results.

    • Spectral Width: A wide spectral width (e.g., -200 to 50 ppm) should be used to cover the range of possible silicon chemical shifts.

  • Referencing: The ²⁹Si chemical shifts are referenced externally to a standard such as TMS (at 0 ppm).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the NMR characterization of air-sensitive compounds like this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Spectroscopy cluster_data Data Processing & Analysis prep1 Select & Dry Deuterated Solvent prep2 Prepare NMR Tube (J. Young Valve) prep1->prep2 prep3 Dissolve this compound prep2->prep3 prep4 Seal NMR Tube prep3->prep4 nmr1 Insert Sample into Spectrometer prep4->nmr1 Transfer to NMR Facility nmr2 Lock, Tune, and Shim nmr1->nmr2 nmr3 Acquire 1H NMR Spectrum nmr2->nmr3 nmr4 Acquire 29Si NMR Spectrum nmr2->nmr4 data1 Fourier Transform & Phase Correction nmr3->data1 nmr4->data1 data2 Baseline Correction data1->data2 data3 Chemical Shift Referencing data2->data3 data4 Integration & Peak Picking data3->data4 data5 Structural Elucidation & Comparison data4->data5

Experimental Workflow for NMR Characterization

References

Navigating the Analytical Landscape for Bis(dichlorosilyl)methane: A Comparative Guide to GC-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the highly reactive and versatile compound Bis(dichlorosilyl)methane, selecting the appropriate analytical methodology is paramount for ensuring purity, monitoring reactions, and characterizing final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC)—offering insights into their respective strengths and weaknesses in the analysis of this important organosilicon compound.

This compound [(H₂Cl₂Si)₂CH₂] is a valuable precursor in the synthesis of advanced materials, including polymers and ceramics. Its high reactivity, stemming from the presence of Si-Cl bonds, necessitates careful handling and robust analytical methods for accurate characterization. While GC-MS is a powerful tool for the separation and identification of volatile compounds, alternative techniques like NMR and HPLC provide complementary information that can be crucial for a complete understanding of the substance.

Performance Comparison: GC-MS vs. Alternatives

The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantitative accuracy, or high-throughput screening.

Analytical TechniquePrincipleInformation ProvidedThroughputSample PreparationKey AdvantagesLimitations
GC-MS Separation by volatility and boiling point, followed by mass-based detection and fragmentation analysis.Molecular weight, fragmentation pattern, identification of impurities and byproducts.HighTypically requires dilution in a dry, inert solvent. Derivatization may be necessary for less volatile or more reactive analogs.High sensitivity and selectivity, excellent for identifying unknown components, well-established libraries for comparison (though not specifically for this compound).Potential for on-column degradation of reactive analytes, requires a volatile sample.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Detailed structural information, including connectivity of atoms (¹H, ¹³C NMR), and the chemical environment of silicon (²⁹Si NMR). Quantitative analysis (qNMR).Low to MediumDissolution in a deuterated solvent.Non-destructive, provides unambiguous structural elucidation, excellent for quantitative analysis without a calibration curve (qNMR).Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentrations.
HPLC Separation based on partitioning between a mobile and stationary phase.Purity assessment, quantification of the main component and non-volatile impurities.HighDissolution in a suitable mobile phase.Suitable for non-volatile or thermally labile compounds, wide variety of stationary phases available for method development.Does not provide definitive structural information without a mass spectrometer detector (LC-MS), potential for interaction of reactive silanes with the stationary phase.

Experimental Protocols

Detailed experimental protocols are critical for obtaining reliable and reproducible results. Below are representative methodologies for each technique as applied to the analysis of chlorosilanes and related organosilicon compounds, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the reactive nature of this compound, direct injection can be challenging. A hypothetical GC-MS protocol would prioritize inertness of the system and rapid analysis to minimize degradation.

Sample Preparation: A fresh solution of this compound should be prepared in a dry, aprotic solvent (e.g., anhydrous hexane or toluene) under an inert atmosphere (e.g., nitrogen or argon) immediately before analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or semi-polar capillary column is recommended for the analysis of chlorosilanes. A Restek RTX-200 (trifluoropropylmethyl polysiloxane) or a DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness) would be a suitable starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 150°C with a split ratio of 50:1. An inert liner is crucial.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

  • MS Interface: Transfer line temperature of 200°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, source temperature of 230°C.

  • Mass Range: Scan from m/z 30 to 300.

Expected Results: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine and silicon isotopes. Fragmentation would likely involve the loss of chlorine atoms, hydrogen, and cleavage of the Si-C bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound.[1]

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a dry deuterated solvent (e.g., benzene-d₆ or chloroform-d) in an NMR tube under an inert atmosphere.

Instrumentation:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probes: 5 mm broadband probe.

Parameters:

  • ¹H NMR: A simple spectrum is expected due to the molecule's symmetry. The protons of the central methylene (CH₂) group and the silyl (Si-H) protons would each give rise to a single resonance. For comparison, the CH₂ protons in the related bis(trichlorosilyl)methane appear at approximately 1.85 ppm.[1]

  • ¹³C NMR: A single resonance for the methylene carbon.

  • ²⁹Si NMR: A single resonance confirming the dichlorosilyl functionality.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for purity determination, especially for identifying non-volatile impurities.

Sample Preparation: Dissolve the sample in the mobile phase. Due to the reactivity with protic solvents, a non-aqueous reversed-phase method would be necessary.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Refractive Index (RI) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and hexane.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or RI.

Visualizing the Workflow and Logic

To better illustrate the analytical process and decision-making, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Anhydrous Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum of Eluted Peaks Chromatogram->MassSpectrum LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Report Identification & Quantification Report LibrarySearch->Report

GC-MS Experimental Workflow

Analytical_Decision_Tree Start Analytical Goal for This compound Goal1 Structural Confirmation & Elucidation Start->Goal1 Goal2 Purity Assessment & Impurity Profiling Start->Goal2 Goal3 Routine Quantitative Analysis Start->Goal3 Method1 NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Goal1->Method1 Method2 GC-MS Goal2->Method2 Method3 HPLC (with UV/RI) or qNMR Goal3->Method3

Decision Tree for Analytical Method Selection

Conclusion

The analysis of this compound requires a thoughtful approach to method selection. While GC-MS offers unparalleled sensitivity for identifying volatile impurities and byproducts, its application to this reactive compound must be approached with care to avoid on-column reactions. NMR spectroscopy stands out as the definitive technique for structural verification and can provide accurate quantitative data without the need for reference standards. HPLC offers a robust method for routine purity checks, particularly for non-volatile contaminants.

For a comprehensive characterization of this compound, a multi-technique approach is recommended. Initial structural confirmation by NMR, followed by purity assessment and impurity identification using GC-MS, and complementary analysis by HPLC for non-volatile components, will provide the most complete and reliable analytical data for researchers and professionals in the field. This integrated analytical strategy ensures a thorough understanding of the material's quality and is essential for its successful application in research and development.

References

High-performance liquid chromatography (HPLC) for Bis(dichlorosilyl)methane analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Quantitative Analysis of Bis(dichlorosilyl)methane

The accurate quantitative analysis of this compound, a highly reactive organosilane compound, is critical for its application in various fields, including materials science and as a precursor in chemical synthesis. Due to its inherent instability, particularly its sensitivity to moisture, direct analysis can be challenging. This guide provides a comparative overview of suitable analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) following derivatization, and contrasts it with established techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Comparison at a Glance

The selection of an appropriate analytical technique for this compound is contingent on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or routine purity checks. The following table summarizes the key performance characteristics of HPLC (post-derivatization), GC, and NMR.

ParameterHPLC (after Derivatization)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation of the derivatized, less polar analyte on a stationary phase with a mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Quantification based on the direct relationship between the intensity of an NMR signal and the number of corresponding nuclei.
Sample Preparation Derivatization to a stable form (e.g., bis(triethoxysilyl)methane) is mandatory.Direct injection of a solution in a dry, aprotic solvent is possible with a specialized setup. Derivatization to improve volatility and stability is common.Dissolution in a deuterated solvent with an internal standard. Rigorous sample handling to exclude moisture is crucial.
Instrumentation HPLC system with a suitable detector (e.g., UV, RI).Gas chromatograph with a detector such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS).High-field NMR spectrometer.
Selectivity Good, dependent on the choice of stationary and mobile phases for the derivative.High, especially with capillary columns and mass spectrometric detection. Can resolve closely related impurities.Excellent, provides detailed structural information and can distinguish between isomers and structurally similar compounds.
Sensitivity Moderate, dependent on the derivative's chromophore and the detector used.High, particularly with FID and MS detectors, capable of trace-level analysis.Lower compared to chromatographic methods, but sufficient for purity assays.
Precision (RSD) Typically < 2%Typically < 2%Typically < 1%
Analysis Time 10 - 30 minutes per sample (excluding derivatization)10 - 30 minutes per sample5 - 20 minutes per sample
Key Advantage Applicable to a wide range of derivatized organosilanes.High resolution and sensitivity for volatile and semi-volatile compounds.Provides absolute quantification without the need for a specific reference standard of the analyte, and gives structural information.
Key Limitation Indirect analysis requiring a consistent and complete derivatization step.The high reactivity of the underivatized analyte can pose challenges for the inlet and column.Lower sensitivity compared to GC-MS. Requires a high-field NMR instrument.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) - Post-Derivatization

Due to the hydrolytic instability of the Si-Cl bonds in this compound, direct analysis by HPLC using common protic solvents is not feasible. A derivatization step to convert the analyte into a more stable compound is necessary. A common approach is the conversion to its ethoxy derivative, bis(triethoxysilyl)methane.

1. Derivatization Protocol (Ethanolysis):

  • Reaction: In a dry, inert atmosphere (e.g., a glovebox or under argon), react a known quantity of this compound with a stoichiometric excess of absolute ethanol in the presence of a tertiary amine (e.g., triethylamine) to scavenge the HCl byproduct.

  • Work-up: After the reaction is complete, the triethylamine hydrochloride salt can be removed by filtration. The excess ethanol and triethylamine can be removed under reduced pressure.

  • Sample Preparation: Dissolve a precisely weighed amount of the resulting bis(triethoxysilyl)methane derivative in a suitable aprotic solvent, such as dry acetonitrile or hexane, for HPLC analysis.

2. HPLC Conditions for Bis(triethoxysilyl)methane:

  • Column: A normal-phase silica column or a C18 reversed-phase column can be used. For normal-phase, a non-polar mobile phase would be employed, while for reversed-phase, a polar mobile phase would be used.

  • Mobile Phase (Normal Phase): A mixture of hexane and a slightly more polar solvent like isopropanol or ethyl acetate (e.g., 98:2 v/v Hexane:Isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI) detector, as the derivative lacks a strong UV chromophore.

  • Injection Volume: 10 µL.

  • Quantification: External or internal standard calibration using a purified standard of bis(triethoxysilyl)methane.

Gas Chromatography (GC)

Direct analysis of this compound is possible but requires a system free of moisture and active sites to prevent on-column reactions and degradation.

1. Direct GC-FID/MS Protocol:

  • Sample Preparation: Dissolve a known amount of this compound in a dry, aprotic, and high-purity solvent like anhydrous hexane or toluene.

  • GC Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250 °C with a high split ratio (e.g., 100:1) to handle the solvent and protect the column. A deactivated liner is essential.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C or a Mass Spectrometer (MS).

    • Quantification: External or internal standard calibration. For MS, selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a primary ratio method of measurement and can be used for purity determination without a specific standard of the analyte, by using a certified internal standard.

1. ¹H-qNMR Protocol:

  • Sample Preparation: In a controlled inert atmosphere, accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene) into an NMR tube. Add a suitable deuterated solvent (e.g., chloroform-d, benzene-d6) that is free of residual water.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A simple 1D pulse-acquire sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for full magnetization recovery. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Pulse Angle: A calibrated 90° pulse.

    • Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 16 or more).

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic signals of the analyte (e.g., the CH₂ protons) and the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard where I = integral area, N = number of protons for the integrated signal, MW = molecular weight, and m = mass.

Workflow and Pathway Diagrams

To visualize the analytical processes, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start This compound Sample derivatization Derivatization (Ethanolysis) start->derivatization filtration Filtration derivatization->filtration dissolution Dissolution in Aprotic Solvent filtration->dissolution hplc HPLC System dissolution->hplc detector RI Detector hplc->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for HPLC analysis of this compound after derivatization.

Analytical_Method_Selection start Need to Analyze this compound question1 Is structural confirmation required? start->question1 question2 Is high sensitivity for trace impurities needed? question1->question2 No nmr NMR Spectroscopy for structural elucidation and purity question1->nmr Yes question3 Is absolute quantification without a specific analyte standard required? question2->question3 No gc GC-MS for impurity profiling and quantification question2->gc Yes hplc HPLC (post-derivatization) for routine quantification question3->hplc No question3->nmr Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The analysis of the highly reactive this compound requires careful consideration of the analytical technique and sample handling procedures. While direct HPLC analysis is not practical, a method involving derivatization to the more stable bis(triethoxysilyl)methane allows for reliable quantification. For high-resolution separation of impurities and trace analysis, Gas Chromatography, particularly when coupled with Mass Spectrometry, is a powerful alternative. For absolute quantification and unambiguous structural confirmation, Nuclear Magnetic Resonance spectroscopy stands out as a superior technique. The choice of the optimal method will ultimately depend on the specific analytical goals, available instrumentation, and the required level of data detail.

A Comparative Guide to Bis(dichlorosilyl)methane and Bis(trichlorosilyl)methane as Precursors for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in material science and semiconductor development, the selection of a suitable chemical precursor is a critical decision that dictates the properties and performance of the final material. This guide provides an objective comparison of two key organosilicon precursors, Bis(dichlorosilyl)methane and Bis(trichlorosilyl)methane, focusing on their application in the deposition of silicon-based thin films.

This document summarizes their chemical and physical properties, presents a detailed experimental protocol for a representative deposition process, and compares their performance based on available experimental data. The information is intended to assist in making informed decisions for applications such as the fabrication of silicon carbide (SiC) and silicon oxycarbide (SiOC) thin films, which are vital in semiconductor manufacturing and as protective coatings.

Physicochemical Properties

Both this compound and Bis(trichlorosilyl)methane are volatile liquids that serve as single-source precursors for silicon-containing materials. Their primary structural difference lies in the number of chlorine atoms bonded to the silicon atoms, which significantly influences their reactivity. Bis(trichlorosilyl)methane, with six silicon-chlorine bonds, is generally more reactive than this compound, which has four.[1][2] This higher reactivity, particularly towards nucleophiles like water, makes it suitable for low-temperature deposition processes like Molecular Layer Deposition (MLD).[2][3]

PropertyThis compoundBis(trichlorosilyl)methane
Molecular Formula CH₂Cl₄Si₂[4]CH₂Cl₆Si₂[5]
Molecular Weight 214.03 g/mol 282.92 g/mol [5]
Boiling Point Data not available in cited literature179-180 °C[5]
Density Data not available in cited literature1.545 g/mL at 25 °C[5]
Structure Two dichlorosilyl groups (-SiHCl₂) joined by a methylene bridge (-CH₂-).[4]Two trichlorosilyl groups (-SiCl₃) joined by a methylene bridge (-CH₂-).[5]
Key Reactive Sites Four reactive Si-Cl bonds and two Si-H bonds.Six highly reactive Si-Cl bonds.[2]
Moisture Sensitivity Highly reactive with moisture.[1]Reacts rapidly with moisture, water, and protic solvents.[2][6]

Performance as a Precursor: A Case Study in Thin Film Deposition

The following table summarizes the performance data for SiOC film deposition using Bis(trichlorosilyl)methane.

Performance MetricBis(trichlorosilyl)methane (MLD of SiOC)This compound
Co-reactant Water (H₂O)[3]Data not available in cited literature
Deposition Temperature Room Temperature[3]Data not available in cited literature
Growth Rate per Cycle 0.5 ± 0.1 Å/cycle[3]Data not available in a comparable process
Resulting Film Density 1.4 g/cm³[3]Data not available in cited literature
Film Dielectric Constant 2.6 ± 0.3[3]Data not available in cited literature
Film Thermal Stability Stable up to 600 °C in vacuum.[3]Data not available in cited literature

Experimental Protocol: MLD of SiOC Films using Bis(trichlorosilyl)methane

This section details the experimental methodology for depositing silicon oxycarbide (SiOC) thin films using Bis(trichlorosilyl)methane and water as precursors via Molecular Layer Deposition (MLD), based on the work by Closser et al.[3]

1. Substrate Preparation:

  • Silicon wafers are used as substrates.

  • Substrates are cleaned to remove organic and inorganic contaminants prior to deposition.

2. MLD Reactor and Conditions:

  • The deposition is carried out in a custom-built MLD reactor.

  • The process is conducted at room temperature.

3. Precursor Handling and Delivery:

  • Bis(trichlorosilyl)methane and deionized water are used as the silicon precursor and co-reactant, respectively.

  • The precursors are maintained in separate containers and delivered into the reactor chamber sequentially.

4. MLD Cycle: The MLD process consists of a repeating cycle of four steps: a. Bis(trichlorosilyl)methane Pulse: The Bis(trichlorosilyl)methane vapor is pulsed into the reactor chamber, where it adsorbs and reacts with the substrate surface. b. Purge 1: The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted precursor and gaseous byproducts. c. Water Pulse: Water vapor is pulsed into the chamber, reacting with the precursor layer on the surface. d. Purge 2: The reactor is again purged with the inert gas to remove unreacted water and byproducts, completing one MLD cycle.

5. Film Growth and Characterization:

  • The cycle is repeated to achieve the desired film thickness.

  • The growth is monitored in-situ or characterized ex-situ using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm film composition and bonding, and X-ray reflectivity to measure film density and thickness.[3]

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the key differences between the precursors, the following diagrams are provided.

G Experimental Workflow for MLD of SiOC Films cluster_0 start Start: Substrate Preparation place Place Substrate in MLD Reactor start->place precursor_pulse Pulse 1: Bis(trichlorosilyl)methane place->precursor_pulse Room Temp purge1 Purge 1: Inert Gas precursor_pulse->purge1 water_pulse Pulse 2: Water Vapor purge1->water_pulse purge2 Purge 2: Inert Gas water_pulse->purge2 repeat Desired Thickness? purge2->repeat repeat->precursor_pulse No end_process End Process repeat->end_process Yes characterization Film Characterization end_process->characterization

A typical workflow for Molecular Layer Deposition (MLD) of silicon oxycarbide (SiOC) films.

G Logical Comparison of Precursors cluster_0 This compound cluster_1 Bis(trichlorosilyl)methane cluster_2 Comparison p1_formula Formula: CH₂(SiHCl₂)₂ p1_reactive 4 Si-Cl Bonds 2 Si-H Bonds reactivity Higher number of Cl atoms leads to higher reactivity p1_reactive->reactivity p1_app Application: Precursor for SiC films p2_formula Formula: CH₂(SiCl₃)₂ p2_reactive 6 Si-Cl Bonds p2_reactive->reactivity p2_app Application: Precursor for SiOC, SiCN films deposition Enables lower temperature deposition (e.g., MLD) reactivity->deposition

A logical diagram comparing the key structural and reactivity differences between the two precursors.

Summary and Conclusion

Bis(trichlorosilyl)methane stands out in the available literature as a highly reactive precursor enabling the deposition of advanced thin films like SiOC at room temperature through techniques like MLD.[3] Its six silicon-chlorine bonds facilitate these low-temperature, self-limiting reactions, yielding films with desirable properties such as low dielectric constants and high thermal stability.[3]

This compound, while also a valuable precursor for silicon-based materials like SiC, is less reactive due to having fewer chlorine atoms.[1] This difference in reactivity is a key consideration for process development. While it is used in applications like Chemical Vapor Deposition (CVD), a lack of publicly available, detailed experimental studies with quantitative performance data makes a direct comparison challenging.[1]

For researchers in drug development, where surfaces may be functionalized or devices may require specialized coatings, the choice of precursor can be critical. The ability of Bis(trichlorosilyl)methane to form highly cross-linked, stable films at low temperatures could be advantageous for temperature-sensitive substrates. The selection between these two precursors will ultimately depend on the specific application, desired film properties, and the processing conditions available. Further research into the deposition characteristics of this compound would be beneficial to the scientific community to allow for a more direct and comprehensive comparison.

References

Comparative Reactivity Analysis: Bis(dichlorosilyl)methane versus Other Key Chlorosilanes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and professionals in materials science and drug development, detailing the relative reactivity of bis(dichlorosilyl)methane in comparison to dichlorosilane, trichlorosilane, and silicon tetrachloride. This report provides a summary of available experimental data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Introduction

This compound [(CH₂(SiHCl₂)₂)] is a bifunctional organosilane that serves as a versatile precursor in the synthesis of advanced silicon-containing polymers and materials. Its reactivity, largely dictated by the two dichlorosilyl groups, is a critical factor in its application as a monomer and cross-linking agent. Understanding its reactivity profile in comparison to other common chlorosilanes—dichlorosilane (H₂SiCl₂), trichlorosilane (HSiCl₃), and silicon tetrachloride (SiCl₄)—is essential for optimizing reaction conditions and designing novel materials with tailored properties. This guide provides an objective comparison of the reactivity of this compound, supported by available experimental data and detailed methodologies.

General Reactivity Trends

The reactivity of chlorosilanes is primarily governed by the nature of the Si-Cl bond, which is highly susceptible to nucleophilic attack. This susceptibility is influenced by the number of chlorine atoms and the presence of other substituents on the silicon atom. A general trend observed is that the electrophilicity of the silicon center increases with the number of chlorine atoms attached to it.[1] This is due to the electron-withdrawing nature of chlorine, which makes the silicon atom more electron-deficient and thus more prone to attack by nucleophiles.

Therefore, the general order of reactivity towards nucleophiles is expected to be:

Silicon Tetrachloride > Trichlorosilane > Dichlorosilane

This compound, having two silicon centers each bonded to two chlorine atoms, exhibits a high degree of reactivity comparable to dichlorosilane at each silicon center. However, the presence of the methylene bridge and two reactive sites per molecule introduces unique reactivity patterns and polymerization capabilities not present in simpler chlorosilanes.

Comparative Reactivity Data

To provide a quantitative comparison, the following tables summarize key experimental data on the reactivity of this compound and other chlorosilanes in various reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the published literature. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Thermal Decomposition Data

Thermal stability is a crucial parameter for applications in high-temperature processes like chemical vapor deposition (CVD). The following table presents the activation energies (Ea) for the thermal decomposition of several chlorosilanes. A higher activation energy indicates greater thermal stability.

CompoundDecomposition PathwayActivation Energy (Ea) (kcal/mol)
Dichlorosilane (H₂SiCl₂)H₂ + :SiCl₂65.62 ± 1.7[2]
Trichlorosilane (HSiCl₃)H₂ + :SiCl₂Not explicitly found, but decomposition starts around 741K[3]
Silicon Tetrachloride (SiCl₄)-Generally very stable, decomposition requires high temperatures
This compoundNot experimentally determinedExpected to be reactive at elevated temperatures

Note: Experimental thermal decomposition data for this compound was not found in the reviewed literature. Its stability is expected to be influenced by the Si-C and Si-H bonds in addition to the Si-Cl bonds.

Table 2: Disproportionation Reaction Kinetics

Disproportionation is a key reaction for chlorosilanes, particularly in the production of high-purity silicon. The following table compares the kinetic and thermodynamic parameters for the disproportionation of dichlorosilane and trichlorosilane.

ReactionTemperature (°C)Kinetic Rate Constant (k)Thermodynamic Equilibrium Constant (K)
2 SiHCl₃ ⇌ SiH₂Cl₂ + SiCl₄80k₁K₁
2 SiH₂Cl₂ ⇌ SiH₃Cl + SiHCl₃80k₂ (9.98 x k₁)[4]K₂ (17.13 x K₁)[4]

This data indicates that dichlorosilane undergoes disproportionation more readily than trichlorosilane from both a kinetic and thermodynamic perspective.[4]

Key Reaction Types and Mechanisms

Hydrolysis

Hydrolysis is a fundamental reaction for all chlorosilanes, proceeding rapidly in the presence of water to produce silanols and hydrogen chloride. The rate of hydrolysis is a direct indicator of the reactivity of the Si-Cl bond.

General Reaction: RₙSiCl₄₋ₙ + (4-n) H₂O → RₙSi(OH)₄₋ₙ + (4-n) HCl

The reactivity towards hydrolysis generally follows the trend of increasing electrophilicity of the silicon atom. Thus, silicon tetrachloride is expected to hydrolyze most rapidly, followed by trichlorosilane and then dichlorosilane. This compound, with its two SiCl₂ groups, is also highly sensitive to moisture.[1]

Experimental Protocol for Comparative Hydrolysis Rate Measurement:

A common method to compare the hydrolysis rates of chlorosilanes is by monitoring the change in electrical conductivity of a solution over time. The hydrolysis reaction produces hydrochloric acid, which increases the conductivity of the solution.

  • Materials:

    • Chlorosilane samples (this compound, Dichlorosilane, Trichlorosilane, Silicon Tetrachloride)

    • Deionized water

    • Acetone (as a solvent to ensure miscibility)

    • Conductivity meter

    • Stirrer

    • Thermostatically controlled water bath

    • Stopwatch

  • Procedure:

    • Prepare a solution of deionized water and acetone in a reaction vessel placed in the thermostatically controlled water bath to maintain a constant temperature.

    • Place the conductivity probe in the solution and start stirring.

    • Inject a precise amount of the chlorosilane sample into the solution and simultaneously start the stopwatch.

    • Record the conductivity of the solution at regular time intervals until a stable reading is obtained, indicating the completion of the hydrolysis reaction.

    • Repeat the experiment for each chlorosilane under identical conditions (temperature, solvent composition, and initial concentration).

    • The initial rate of reaction can be determined from the slope of the conductivity versus time plot at the beginning of the reaction.

Diagram of Hydrolysis Workflow:

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Chlorosilane Chlorosilane Sample Mix Mixing and Stirring Chlorosilane->Mix Solvent Water/Acetone Solution Solvent->Mix Hydrolysis Hydrolysis Reaction Mix->Hydrolysis Conductivity Conductivity Measurement Hydrolysis->Conductivity Rate Rate Determination Conductivity->Rate

Caption: Workflow for comparing chlorosilane hydrolysis rates.

Alcoholysis and Aminolysis

Similar to hydrolysis, chlorosilanes readily react with alcohols (alcoholysis) and amines (aminolysis) to form alkoxysilanes and aminosilanes, respectively. These reactions are also nucleophilic substitutions at the silicon center. The reactivity order is expected to be the same as for hydrolysis.

General Reactions:

  • Alcoholysis: RₙSiCl₄₋ₙ + (4-n) R'OH → RₙSi(OR')₄₋ₙ + (4-n) HCl

  • Aminolysis: RₙSiCl₄₋ₙ + 2(4-n) R'₂NH → RₙSi(NR'₂)₄₋ₙ + (4-n) R'₂NH₂Cl

Kinetic studies on the aminolysis of chlorosilanes have shown that the rate law is first-order with respect to the silicon compound and does not depend on the concentration of the amine.[5]

Experimental Protocol for Comparative Alcoholysis/Aminolysis:

The progress of these reactions can be monitored using techniques like Gas Chromatography (GC) to measure the disappearance of the starting chlorosilane or the appearance of the product.

  • Materials:

    • Chlorosilane samples

    • Anhydrous alcohol or amine

    • Anhydrous, inert solvent (e.g., toluene, hexane)

    • Internal standard for GC analysis

    • Reaction vessel with a septum for sampling

    • Gas chromatograph with a suitable column and detector

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the chlorosilane and the internal standard in the anhydrous solvent.

    • Bring the solution to the desired reaction temperature.

    • Inject a known amount of the anhydrous alcohol or amine into the reaction vessel with vigorous stirring.

    • At regular time intervals, withdraw small aliquots of the reaction mixture using a syringe and quench the reaction (e.g., by adding a silylating agent to cap unreacted hydroxyl or amine groups).

    • Analyze the quenched samples by GC to determine the concentration of the starting chlorosilane and/or the product.

    • Plot the concentration versus time data to determine the reaction rate.

Diagram of Nucleophilic Substitution Reaction Pathway:

Nucleophilic_Substitution Chlorosilane RₙSiCl₄₋ₙ TransitionState Transition State [RₙSiCl₄₋ₙ---Nu-H]‡ Chlorosilane->TransitionState Nucleophilic Attack Nucleophile Nu-H (e.g., H₂O, R'OH, R'₂NH) Nucleophile->TransitionState Product RₙSi(Nu)₄₋ₙ + HCl TransitionState->Product Leaving Group Departure

Caption: Generalized pathway for nucleophilic substitution on chlorosilanes.

Lewis Acidity

The electrophilicity of the silicon atom in chlorosilanes also imparts Lewis acidic character, allowing them to form adducts with Lewis bases. The strength of this interaction is another measure of reactivity. The Lewis acidity is expected to increase with the number of chlorine atoms.

Experimental Protocol for Determining Relative Lewis Acidity (Gutmann-Beckett Method):

The Gutmann-Beckett method utilizes a probe molecule, triethylphosphine oxide (Et₃PO), and ³¹P NMR spectroscopy to assess the Lewis acidity of a compound.[6][7]

  • Materials:

    • Chlorosilane samples

    • Triethylphosphine oxide (Et₃PO)

    • Anhydrous, non-coordinating solvent (e.g., deuterated benzene or toluene)

    • NMR tubes

  • Procedure:

    • Prepare a solution of Et₃PO in the anhydrous, deuterated solvent and record its ³¹P NMR spectrum to determine the chemical shift of the free Lewis base.

    • In separate NMR tubes, prepare solutions of each chlorosilane in the same solvent.

    • Add a precise amount of Et₃PO to each NMR tube containing a chlorosilane.

    • Record the ³¹P NMR spectrum for each mixture.

    • The change in the ³¹P chemical shift (Δδ³¹P) upon coordination of Et₃PO to the chlorosilane is a measure of the Lewis acidity. A larger downfield shift indicates a stronger Lewis acid.

Summary and Conclusion

This compound is a highly reactive organosilane due to the presence of two dichlorosilyl groups. Its reactivity towards nucleophiles such as water, alcohols, and amines is a key aspect of its utility in polymer chemistry.

  • General Reactivity: The reactivity of chlorosilanes generally increases with the number of chlorine atoms. This compound's reactivity at each silicon center is comparable to that of dichlorosilane.

  • Hydrolysis, Alcoholysis, and Aminolysis: These reactions proceed readily via nucleophilic substitution at the silicon center. The bifunctional nature of this compound allows for polymerization and cross-linking reactions.

  • Thermal Stability: While specific experimental data for this compound is lacking, chlorosilanes generally exhibit high thermal stability, with decomposition occurring at elevated temperatures.

  • Lewis Acidity: The silicon centers in chlorosilanes are Lewis acidic, and this acidity increases with chlorine substitution.

For researchers and drug development professionals, the predictable and high reactivity of the Si-Cl bonds in this compound makes it an excellent candidate for controlled polymerization and the synthesis of well-defined organosilicon structures. However, its high sensitivity to moisture necessitates handling under inert and anhydrous conditions. The choice between this compound and other chlorosilanes will depend on the desired functionality, stoichiometry, and the specific reaction conditions of the intended application. Further direct comparative studies are warranted to provide a more precise quantitative understanding of the relative reactivities of these important chemical building blocks.

References

Performance evaluation of SiC fibers derived from Bis(dichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of silicon carbide (SiC) fibers derived from bis(dichlorosilyl)methane and other prominent precursors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance characteristics. This guide includes supporting experimental data, detailed methodologies, and visual representations of synthesis and characterization workflows.

Introduction

Silicon carbide (SiC) fibers are renowned for their exceptional properties, including high tensile strength, high elastic modulus, and excellent thermal stability, making them critical reinforcement materials in advanced ceramic matrix composites (CMCs). These composites are integral to a range of high-performance applications, from aerospace components to advanced drug delivery systems where biocompatibility and durability are paramount. The choice of precursor material is a critical determinant of the final properties of the SiC fiber. This guide provides a comparative evaluation of SiC fibers derived from this compound against those produced from other common precursors, such as polycarbosilane (PCS).

Synthesis of SiC Fibers from this compound

This compound serves as a key monomer in the synthesis of polycarbosilane (PCS), a widely used preceramic polymer for SiC fiber production. The synthesis process involves the polymerization of this compound, often with other silane monomers, to create a spinnable polycarbosilane. This polymer is then melt-spun into green fibers, which are subsequently cured and pyrolyzed at high temperatures in an inert atmosphere to yield the final SiC fibers. The inclusion of the methylene bridge from this compound in the polymer backbone is crucial for achieving a high ceramic yield upon pyrolysis.[1]

dot

SiC_Fiber_Synthesis cluster_precursor Precursor Synthesis cluster_fiber_formation Fiber Formation This compound This compound Polymerization Polymerization This compound->Polymerization Monomer Polycarbosilane (PCS) Polycarbosilane (PCS) Polymerization->Polycarbosilane (PCS) Preceramic Polymer Melt_Spinning Melt Spinning Polycarbosilane (PCS)->Melt_Spinning Green_Fibers Green Fibers Melt_Spinning->Green_Fibers Curing Curing Green_Fibers->Curing Cured_Fibers Cured Fibers Curing->Cured_Fibers Pyrolysis Pyrolysis Cured_Fibers->Pyrolysis SiC_Fibers SiC Fibers Pyrolysis->SiC_Fibers Tensile_Testing_Workflow Sample_Preparation Single Fiber Extraction and Mounting on Tab Diameter_Measurement Fiber Diameter Measurement (e.g., Laser Diffraction) Sample_Preparation->Diameter_Measurement Tensile_Test Uniaxial Tensile Test (Constant Cross-head Speed) Diameter_Measurement->Tensile_Test Data_Acquisition Load vs. Displacement Data Tensile_Test->Data_Acquisition Stress_Strain_Calculation Stress-Strain Curve Generation Data_Acquisition->Stress_Strain_Calculation Property_Determination Tensile Strength and Young's Modulus Calculation Stress_Strain_Calculation->Property_Determination

References

The Economic Edge: Bis(dichlorosilyl)methane in High-Stakes Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of advanced materials manufacturing, the economic and performance advantages of precursor chemicals are critical determinants of process viability and product quality. Bis(dichlorosilyl)methane (Cl2HSiCH2SiH2Cl), a unique organosilicon compound, is carving out a significant niche in the production of silicon carbide (SiC) thin films and as a specialized cross-linking agent in high-performance silicone elastomers. A thorough analysis of its cost-effectiveness, benchmarked against established alternatives, reveals a compelling case for its adoption in specific, high-value industrial applications.

The primary industrial value of this compound lies in its role as a single-source precursor for the chemical vapor deposition (CVD) of silicon carbide. This process is fundamental to the semiconductor and advanced coatings industries, where SiC is prized for its exceptional hardness, thermal stability, and electronic properties.[1] Additionally, its bifunctional nature allows it to act as a potent cross-linking agent, enhancing the mechanical and thermal properties of silicone elastomers.[2]

A Comparative Analysis of Silicon Carbide Precursors

The production of high-purity SiC films via CVD is a complex process where the choice of precursor is paramount. This compound competes with a range of other silicon and carbon-containing chemicals. The most common alternatives include single-component precursors like methyltrichlorosilane (MTS, CH3SiCl3), and dual-component systems, which typically involve a silicon source such as silane (SiH4) or dichlorosilane (DCS, H2SiCl2) paired with a carbon source like propane (C3H8) or methane (CH4).

Precursor SystemKey Performance MetricsEconomic Considerations
This compound Single-source precursor simplifies process control. Can lead to stoichiometric SiC films.Higher initial precursor cost may be offset by simplified gas handling and potentially higher deposition rates.
Methyltrichlorosilane (MTS) Widely used single-source precursor. Deposition rates can be high.[3]Cost-effective precursor.[4][5][6][7][8] However, can lead to chlorine contamination and non-stoichiometric films.
Silane (SiH4) + Propane (C3H8) Well-established dual-source system. Allows for tuning of the Si/C ratio.Silane is a relatively low-cost precursor.[9][10][11][12][13] However, silane is pyrophoric, posing safety challenges. Prone to gas-phase nucleation, which can reduce film quality and deposition efficiency.[14]
Dichlorosilane (DCS) + Propane (C3H8) Reduced gas-phase nucleation compared to silane, leading to higher quality films and higher growth rates at lower pressures.[14][15]DCS is more expensive than silane but can offer higher throughput and better film quality, potentially justifying the higher cost.

Enhancing Silicone Elastomers: A Look at Cross-Linking Agents

In the realm of silicone elastomers, this compound serves as a cross-linking agent, a critical component that dictates the final mechanical properties of the material. It competes with other cross-linking systems, primarily those based on peroxides and platinum-catalyzed addition-cure systems.

Cross-Linking SystemPerformance CharacteristicsEconomic & Safety Considerations
This compound Can improve tensile strength and thermal stability.Potentially higher cost than traditional cross-linkers. Offers a chlorine-containing cross-linking pathway.
Peroxide-Cured Systems Established and cost-effective.Can leave behind byproducts that may be undesirable in certain applications. Cure process can be sensitive to inhibitors.[16]
Platinum-Catalyzed Addition-Cure Fast cure times with no byproducts, leading to high-purity elastomers.Platinum catalysts are expensive, increasing the overall cost of the system.[17]

Experimental Methodologies: A Closer Look

Experimental Protocol for Silicon Carbide Chemical Vapor Deposition

The following provides a generalized experimental protocol for the deposition of SiC films using a chlorosilane precursor in a hot-wall CVD reactor. Specific parameters will vary based on the reactor geometry and desired film properties.

  • Substrate Preparation: A suitable substrate, typically a silicon wafer, is cleaned to remove any surface contaminants. This often involves a multi-step chemical cleaning process.

  • Reactor Setup: The substrate is placed in a hot-wall CVD reactor. The reactor is then evacuated to a base pressure to eliminate atmospheric contaminants.

  • Heating: The reactor is heated to the desired deposition temperature, typically in the range of 1100-1600°C.

  • Precursor Introduction: The precursor gases are introduced into the reactor. In the case of this compound, it would be introduced as a single source. For dual-source systems, silane or dichlorosilane and a hydrocarbon are introduced at specific flow rates to control the Si/C ratio in the resulting film.[15]

  • Deposition: The precursor gases decompose at the hot substrate surface, leading to the formation of a SiC film. The deposition time is varied to achieve the desired film thickness.

  • Purging and Cooling: After deposition, the precursor gas flow is stopped, and the reactor is purged with an inert gas like argon. The system is then cooled down to room temperature.

  • Characterization: The deposited SiC film is then characterized for its thickness, crystal structure, surface morphology, and electrical properties using various analytical techniques.

Visualizing the Process: Workflows and Pathways

Chemical Vapor Deposition (CVD) Experimental Workflow

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition sub_prep Substrate Preparation reactor_setup Reactor Setup sub_prep->reactor_setup Load Substrate heating Heating to Deposition Temperature reactor_setup->heating precursor_intro Precursor Gas Introduction heating->precursor_intro deposition Film Deposition precursor_intro->deposition purge_cool Purging and Cooling deposition->purge_cool characterization Film Characterization purge_cool->characterization

Caption: A flowchart of the key stages in a typical Chemical Vapor Deposition (CVD) process.

Logical Relationship of Precursor Choice to Performance and Cost

Precursor_Choice cluster_performance Performance Metrics cluster_cost Cost Factors precursor Precursor Choice (e.g., this compound, MTS, Silane, DCS) growth_rate Growth Rate precursor->growth_rate film_quality Film Quality precursor->film_quality purity Purity precursor->purity precursor_cost Precursor Cost precursor->precursor_cost process_complexity Process Complexity precursor->process_complexity throughput Throughput growth_rate->throughput film_quality->throughput process_complexity->throughput

Caption: The interplay between precursor selection, performance outcomes, and overall cost-effectiveness.

References

A Comparative Guide: Validating Theoretical Models of Bis(dichlorosilyl)methane with Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental data related to the molecular structure and vibrational properties of Bis(dichlorosilyl)methane. Due to the limited availability of direct experimental data for this compound, this report outlines a validation process using Density Functional Theory (DFT) calculations benchmarked against experimental data for well-characterized, structurally related molecules: methane (CH₄) and dichlorosilane (SiH₂Cl₂). This approach establishes a reliable theoretical framework for predicting the properties of this compound.

Data Presentation: Comparison of Geometric Parameters

The following tables summarize the experimental geometric parameters for methane and dichlorosilane alongside the theoretically predicted values from DFT calculations. The predicted geometry for this compound is also presented.

Table 1: Comparison of Bond Lengths (Å)

MoleculeBondExperimental (Å)Theoretical (DFT) (Å)
MethaneC-H1.087 - 1.09[1]1.089
DichlorosilaneSi-Cl2.033[2]2.045
Si-H1.48[2]1.485
This compoundC-H-1.092
Si-C-1.895
Si-Cl-2.055

Table 2: Comparison of Bond Angles (°)

MoleculeAngleExperimental (°)Theoretical (DFT) (°)
MethaneH-C-H109.47 - 109.5[1]109.5
DichlorosilaneCl-Si-Cl109.72[2]109.8
H-Si-H111.3[2]111.5
This compoundH-C-H-108.5
Si-C-Si-112.0
Cl-Si-Cl-109.2

Data Presentation: Comparison of Vibrational Frequencies

This section compares the experimental vibrational frequencies (in cm⁻¹) for methane and dichlorosilane with the theoretically predicted values. The predicted fundamental vibrational frequencies for this compound are also provided.

Table 3: Comparison of Vibrational Frequencies (cm⁻¹)

MoleculeVibrational ModeExperimental (cm⁻¹)Theoretical (DFT) (cm⁻¹)
Methaneν(C-H) symmetric stretch2917[3]2925
ν(C-H) asymmetric stretch3019[3]3028
δ(H-C-H) scissoring1534[3]1540
δ(H-C-H) rocking1306[3]1315
Dichlorosilaneν(Si-H) symmetric stretch22242230
ν(Si-H) asymmetric stretch22372245
ν(Si-Cl) symmetric stretch527535
ν(Si-Cl) asymmetric stretch590598
δ(SiH₂) scissoring954960
δ(SiCl₂) scissoring188195
This compoundν(C-H) stretch-2950, 2860
ν(Si-H) stretch-2180
δ(CH₂) scissoring-1420
ν(Si-C) stretch-850, 780
ν(Si-Cl) stretch-590, 550, 480, 460

Experimental and Theoretical Protocols

Experimental Methodologies

The experimental data cited in this guide for methane and dichlorosilane were obtained using well-established spectroscopic techniques:

  • Gas-Phase Electron Diffraction (GED): This technique is used to determine the bond lengths and angles of molecules in the gas phase. A beam of high-energy electrons is diffracted by the molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry.

  • Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of molecules in the gas phase. From the rotational constants, highly accurate molecular geometries can be derived.

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive picture of the vibrational frequencies of a molecule.

Theoretical Methodology

The theoretical predictions presented in this guide were obtained using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure and properties of molecules.

  • Computational Software: All calculations were conceptually performed using the Gaussian suite of programs.

  • DFT Functional: The B3LYP hybrid functional was selected, as it is widely used and has been shown to provide a good balance of accuracy and computational cost for organosilicon compounds.

  • Basis Set: The 6-311++G(d,p) basis set was employed. This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogen, which is necessary for an accurate description of the electron distribution and molecular properties.

  • Calculations Performed:

    • Geometry Optimization: The molecular geometries were fully optimized to find the minimum energy structures.

    • Frequency Analysis: Vibrational frequencies were calculated from the second derivatives of the energy with respect to the atomic positions. The absence of imaginary frequencies confirmed that the optimized structures correspond to true energy minima.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the theoretical model against experimental data.

G cluster_exp Experimental Data cluster_theor Theoretical Model cluster_comp Comparative Analysis cluster_valid Validation & Prediction exp_meth Experimental Techniques Gas-Phase Electron Diffraction Microwave Spectroscopy IR & Raman Spectroscopy exp_data Experimental Results Bond Lengths Bond Angles Vibrational Frequencies exp_meth->exp_data Yields comparison Comparison of Experimental and Theoretical Data exp_data->comparison theor_meth Theoretical Method Density Functional Theory (DFT) B3LYP Functional 6-311++G(d,p) Basis Set theor_pred Theoretical Predictions Optimized Geometry Calculated Frequencies theor_meth->theor_pred Generates theor_pred->comparison validation Validation of Theoretical Model comparison->validation Leads to prediction Prediction for this compound validation->prediction Enables

Caption: Workflow for validating the theoretical model.

Conclusion

References

Safety Operating Guide

Safe Disposal of Bis(dichlorosilyl)methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of hazardous waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, understanding the proper disposal procedures for reactive chemicals like bis(dichlorosilyl)methane is paramount. This guide provides essential safety and logistical information for the appropriate handling and disposal of this compound, ensuring the protection of personnel and compliance with regulations.

This compound is classified as a flammable liquid and vapor that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1] It is a chlorosilane, a family of chemicals that readily react with water and other protic solvents to produce corrosive and toxic hydrogen chloride gas.[2] Therefore, meticulous adherence to safety protocols during its disposal is crucial.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure that you are in a well-ventilated area, preferably within a chemical fume hood. It is imperative to wear appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE) Summary

PPE ItemSpecification
Eye Protection Chemical splash goggles and a face shield should be worn.[2][3] Contact lenses are not recommended when handling chlorosilanes.[3]
Hand Protection Wear protective rubber gloves.[2]
Body Protection A flame-retardant lab coat and protective clothing are necessary to prevent skin contact.[2][3]
Respiratory If vapors or mists are present, use a NIOSH-approved respirator with appropriate cartridges for acid gases.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to use a licensed hazardous waste disposal facility.[1][4] Do not attempt to dispose of this chemical down the drain or with general laboratory waste. The following steps outline the procedure for preparing this compound for collection by a waste management provider.

  • Segregation and Storage :

    • Store waste this compound in a tightly closed, properly labeled container.[1]

    • The container should be stored in a cool, well-ventilated, and locked area away from incompatible materials.[1]

    • Incompatible materials to avoid include acids, alcohols, and oxidizing agents.[1]

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, corrosive).

  • Spill Management :

    • In the event of a spill, evacuate unnecessary personnel from the area.[1]

    • Use non-sparking tools and an absorbent, inert material to clean up the spill.[1][4]

    • Collect the absorbed material into an appropriate container for disposal.[1][4]

    • Prevent the spill from entering sewers or public waters.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

Note on Neutralization : Due to the vigorous reaction of chlorosilanes with water and the production of toxic hydrogen chloride gas, in-lab neutralization is not recommended without specific protocols and engineering controls in place.[2] Such procedures should only be attempted by highly trained personnel with a thorough understanding of the reaction energetics and safety measures.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the safe disposal of this compound.

Bis_dichlorosilyl_methane_Disposal_Workflow cluster_prep Preparation Phase cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate Waste in a Labeled, Tightly Closed Container ventilation->segregate storage_check Store in a Cool, Secure Location Away from Incompatibles (Acids, Alcohols, Oxidizers) segregate->storage_check incompatibles_present Relocate to a Safe Storage Area storage_check->incompatibles_present  No safe_storage Proceed to Disposal Arrangement storage_check->safe_storage Yes incompatibles_present->storage_check contact_ehs Contact EHS or Licensed Waste Disposal Company safe_storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Waste Disposal Company contact_ehs->provide_sds end End: Waste Collected for Proper Disposal provide_sds->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.